molecular formula C23H23ClN8O B1139508 CAL-130 Hydrochloride

CAL-130 Hydrochloride

货号: B1139508
分子量: 462.9 g/mol
InChI 键: XEUIGTXAJSGCRB-UQKRIMTDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CAL-130 Hcl is a novel phosphoinositide 3-kinase (PI3K) inhibitor. It is reported that combined inhibition of PI3Kγ/δ as therapy for T cell acute lymphoblastic leukemia (T-ALL).IC50 value:Target: PI3KIn the absence of PTEN phosphatase tumor suppressor function, PI3Kγ or PI3Kδ alone can support leukemogenesis, whereas inactivation of both isoforms suppressed tumor formation. The reliance of PTEN null T-ALL on the combined activities of PI3Kγ/δ was further demonstrated by the ability of a dual inhibitor to reduce disease burden and prolong survival in mice as well as prevent proliferation and promote activation of proapoptotic pathways in human tumors.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

2-[(1S)-1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N8O.ClH/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20;/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUIGTXAJSGCRB-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)NC4=NC(=NC5=C4NC=N5)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CAL-130 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAL-130 hydrochloride is a potent and selective dual inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms p110δ and p110γ. These isoforms are predominantly expressed in hematopoietic cells and play crucial roles in immune cell signaling, proliferation, and survival. By targeting both p110δ and p110γ, CAL-130 disrupts key signaling pathways implicated in the pathogenesis of certain hematological malignancies, particularly T-cell acute lymphoblastic leukemia (T-ALL). This technical guide provides a comprehensive overview of the mechanism of action of CAL-130, detailing its effects on intracellular signaling cascades, and presenting data from preclinical studies. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it a highly attractive target for therapeutic intervention. The class I PI3Ks are heterodimeric enzymes consisting of a catalytic subunit (p110) and a regulatory subunit. Four isoforms of the p110 catalytic subunit exist: p110α, p110β, p110δ, and p110γ. While p110α and p110β are ubiquitously expressed, the expression of p110δ and p110γ is primarily restricted to leukocytes.

This compound has emerged as a significant investigational compound due to its dual inhibitory activity against p110δ and p110γ. This dual specificity offers a targeted approach for the treatment of hematological malignancies that are dependent on the signaling pathways mediated by these two isoforms. Preclinical studies have demonstrated the potential of CAL-130 in T-ALL, a cancer of the T-lymphocytes.

Core Mechanism of Action: Dual Inhibition of PI3Kδ and PI3Kγ

CAL-130 exerts its therapeutic effects by competitively inhibiting the ATP-binding site of the p110δ and p110γ catalytic subunits of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to the decreased activation of downstream signaling molecules, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation. Upon activation by upstream signals, such as T-cell receptor (TCR) engagement, PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). This recruitment to the plasma membrane facilitates the phosphorylation and activation of Akt at two key residues, Threonine 308 (by PDK1) and Serine 473 (by mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, thereby promoting cell survival, proliferation, and growth, while inhibiting apoptosis.

By inhibiting p110δ and p110γ, CAL-130 effectively blocks the production of PIP3 in response to TCR stimulation and other upstream signals in hematopoietic cells. This leads to a significant reduction in Akt phosphorylation and activation, thereby attenuating the pro-survival and proliferative signals within the cancer cells.

PI3K_Akt_Pathway TCR TCR Activation PI3K PI3K (p110δ/γ) TCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates CAL130 CAL-130 CAL130->PI3K inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt activates Akt Akt Akt->pAkt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Apoptosis Apoptosis pAkt->Apoptosis

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of CAL-130.
Impact on Calcium Signaling

In T-cells, TCR activation also triggers a rapid increase in intracellular calcium concentration ([Ca2+]), a critical event for T-cell activation, proliferation, and cytokine production. This process is initiated by the activation of phospholipase C (PLC), which leads to the release of calcium from intracellular stores, followed by an influx of extracellular calcium through store-operated calcium channels. The PI3K pathway is known to modulate this calcium flux. By inhibiting PI3Kδ and PI3Kγ, CAL-130 can attenuate the TCR-induced calcium flux in T-cells, further contributing to its anti-leukemic effects.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and selectivity of CAL-130.

Table 1: In Vitro Inhibitory Activity of CAL-130 against PI3K Isoforms

PI3K IsoformIC50 (nM)
p110δ1.3
p110γ6.1
p110α115
p110β56

Data represents the half-maximal inhibitory concentration (IC50) determined in in vitro kinase assays.

Table 2: Selectivity Profile of CAL-130

KinaseActivity
p38 MAPKNo significant inhibition
Insulin Receptor Tyrosine KinaseNo significant inhibition

CAL-130 demonstrates high selectivity for p110δ and p110γ over other PI3K isoforms and unrelated kinases.

Preclinical Efficacy in T-Cell Acute Lymphoblastic Leukemia (T-ALL)

Preclinical studies have demonstrated the potential of CAL-130 as a therapeutic agent for T-ALL. In mouse models of T-ALL, treatment with CAL-130 has been shown to reduce leukemic burden and prolong survival.

In Vitro Studies

In T-ALL cell lines, CAL-130 has been shown to:

  • Inhibit the phosphorylation of Akt in a dose-dependent manner.

  • Reduce cell viability and induce apoptosis.

  • Attenuate TCR-mediated calcium flux.

In Vivo Studies

In a murine model of T-ALL, oral administration of CAL-130 resulted in:

  • A significant reduction in tumor burden.

  • Prolonged survival of the treated animals compared to the control group.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of CAL-130.

Western Blot Analysis of Akt Phosphorylation

Western_Blot_Workflow start Start: T-ALL Cell Culture treatment Treat cells with varying concentrations of CAL-130 start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% BSA or non-fat milk transfer->blocking primary_ab Incubate with primary antibody (anti-p-Akt Ser473 or anti-total Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Densitometry detection->analysis end End analysis->end

Figure 2: Workflow for Western blot analysis of Akt phosphorylation.

Protocol:

  • Cell Culture and Treatment: Culture T-ALL cells (e.g., Jurkat) in appropriate media. Treat cells with a range of CAL-130 concentrations for a specified time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) or total Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated Akt signal to the total Akt signal.

Calcium Flux Assay by Flow Cytometry

Calcium_Flux_Workflow start Start: T-cell Suspension loading Load cells with a calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM) start->loading wash Wash cells to remove excess dye loading->wash treatment Pre-incubate cells with CAL-130 or vehicle control wash->treatment acquire_baseline Acquire baseline fluorescence on a flow cytometer treatment->acquire_baseline stimulate Stimulate cells with a TCR agonist (e.g., anti-CD3 antibody) acquire_baseline->stimulate acquire_response Acquire fluorescence data over time stimulate->acquire_response analysis Data Analysis: Plot fluorescence intensity vs. time acquire_response->analysis end End analysis->end

Figure 3: Workflow for calcium flux assay by flow cytometry.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of T-cells at a concentration of 1-5 x 10^6 cells/mL.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) in a suitable buffer at 37°C in the dark.

  • Washing: Wash the cells to remove extracellular dye.

  • Treatment: Resuspend the cells in a calcium-containing buffer and pre-incubate with CAL-130 or a vehicle control.

  • Flow Cytometry Analysis:

    • Acquire a baseline fluorescence reading on a flow cytometer.

    • Add a TCR agonist (e.g., anti-CD3 antibody) to the cell suspension to induce calcium flux.

    • Continue to acquire fluorescence data over time.

  • Data Analysis: Analyze the flow cytometry data to plot the change in fluorescence intensity (indicative of intracellular calcium concentration) over time.

Conclusion

This compound is a promising therapeutic agent that selectively targets the p110δ and p110γ isoforms of PI3K. Its mechanism of action, centered on the inhibition of the PI3K/Akt signaling pathway and the modulation of calcium signaling in hematopoietic cells, provides a strong rationale for its development in the treatment of T-cell acute lymphoblastic leukemia and potentially other hematological malignancies. The detailed protocols and data presented in this guide are intended to support further research into the therapeutic potential of CAL-130 and the development of novel targeted therapies for cancer.

An In-depth Technical Guide on the Discovery and Development of CAL-130 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAL-130 Hydrochloride is a potent and selective dual inhibitor of the p110δ and p110γ isoforms of phosphoinositide 3-kinase (PI3K), a family of enzymes critical in cell signaling pathways regulating cell survival, proliferation, and differentiation. Its targeted action on isoforms predominantly expressed in leukocytes has positioned it as a promising therapeutic candidate, particularly in the context of hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CAL-130, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological activity and underlying signaling pathways.

Introduction: The Rationale for Targeting PI3Kδ and PI3Kγ

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a pivotal role in cell growth, metabolism, and survival.[1][2] The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). While the p110α and p110β isoforms are ubiquitously expressed, the expression of p110δ and p110γ is primarily restricted to hematopoietic cells.[1][3] This restricted expression profile makes them attractive targets for therapies aimed at immune-mediated diseases and hematological cancers, with the potential for a more favorable safety profile compared to pan-PI3K inhibitors.

CAL-130 was developed as a specific dual inhibitor of p110γ and p110δ, with the hypothesis that simultaneous inhibition of both isoforms would be more effective in certain disease contexts, such as T-ALL, where both signaling arms may contribute to pathogenesis.[4]

Discovery and Chemical Properties

CAL-130 belongs to the quinazolinone class of chemical compounds.[5] While the specific, detailed synthesis protocol for CAL-130 is proprietary, the general synthesis of quinazolinone derivatives often involves the condensation of anthranilic acid with a suitable acyl chloride, followed by cyclization and subsequent functional group modifications to achieve the final product.[5][6]

Chemical Name: (R)-2-(1-((2-amino-7H-purin-6-yl)amino)ethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one hydrochloride Molecular Formula: C₂₃H₂₃ClN₈O Molecular Weight: 462.93 g/mol

Mechanism of Action

CAL-130 is an ATP-competitive inhibitor that binds to the kinase domain of the p110δ and p110γ catalytic subunits of PI3K, thereby blocking their enzymatic activity. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt. By inhibiting the production of PIP3, CAL-130 effectively dampens the entire PI3K/Akt signaling cascade.[4]

Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the points of inhibition by CAL-130.

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) or GPCR PI3K PI3K (p110δ / p110γ) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates CAL130 CAL-130 CAL130->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (active) Akt->pAkt phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

PI3K/Akt signaling pathway and CAL-130's mechanism of action.

Preclinical Data

The preclinical development of CAL-130 has demonstrated its potent and selective inhibitory activity and promising anti-leukemic effects.

In Vitro Activity

The inhibitory activity of CAL-130 against Class I PI3K isoforms was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

PI3K IsoformIC50 (nM)
p110δ 1.3[4]
p110γ 6.1[4]
p110β56[4]
p110α115[4]
Table 1: In vitro inhibitory activity of CAL-130 against Class I PI3K isoforms.

These data confirm that CAL-130 is a potent dual inhibitor of p110δ and p110γ, with significantly lower activity against the p110α and p110β isoforms.

The cellular activity of CAL-130 was assessed by its ability to inhibit key downstream events in the PI3K signaling pathway in thymocytes.

  • Inhibition of Akt Phosphorylation: Treatment with CAL-130 prevented T-cell receptor (TCR)-induced phosphorylation of Akt at Serine 473 (p-Akt) in wild-type thymocytes.[4]

  • Attenuation of Calcium Flux: CAL-130 attenuated TCR-induced calcium flux in thymocytes to levels observed in Pik3cg-/-; Pik3cd-/- counterparts, indicating its on-target effect in a cellular context.[4]

In Vivo Efficacy

The in vivo efficacy of CAL-130 was evaluated in a T-cell acute lymphoblastic leukemia (T-ALL) mouse model.

A murine model of T-ALL was generated using Lck/Pten fl/fl mice, which develop the disease spontaneously.[7]

Mice with established T-ALL were treated with CAL-130. The treatment regimen and survival data are summarized below.

ParameterVehicle ControlCAL-130
Dosage -10 mg/kg
Dosing Frequency -Every 8 hours
Duration of Treatment 7 days7 days
Median Survival 7.5 days45 days
Table 2: In vivo efficacy of CAL-130 in a T-ALL mouse model.

Treatment with CAL-130 resulted in a significant extension of median survival, demonstrating its potent anti-leukemic activity in vivo.[4]

In vivo studies in wild-type mice showed that oral administration of CAL-130 (10 mg/kg every 8 hours for 7 days) led to a significant reduction in thymus size and cellularity. This was primarily due to a loss of the double-positive (CD4+CD8+) thymocyte population, with an 18-fold reduction in total thymocyte number compared to controls.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of CAL-130.

PI3K Enzyme Activity Assay (Adapta™ Universal Kinase Assay)

This protocol describes a fluorescence-based immunoassay to measure the kinase activity of PI3K isoforms and the inhibitory effect of compounds like CAL-130.

PI3K_Assay cluster_reaction Kinase Reaction cluster_detection ADP Detection PI3K PI3K enzyme Reaction_Mix Incubate PI3K->Reaction_Mix CAL130 CAL-130 (or vehicle) CAL130->Reaction_Mix PIP2_ATP PIP2 + ATP PIP2_ATP->Reaction_Mix PIP3_ADP PIP3 + ADP Reaction_Mix->PIP3_ADP Detection_Mix Incubate PIP3_ADP->Detection_Mix (ADP) Antibody Eu-labeled anti-ADP Ab Antibody->Detection_Mix Tracer ULight™-ADP Tracer Tracer->Detection_Mix TR_FRET TR-FRET Signal Detection_Mix->TR_FRET

Workflow for the Adapta™ PI3K enzyme activity assay.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Adapta™ Universal Kinase Assay Kit (Invitrogen)

  • PIP2 substrate

  • ATP

  • This compound

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of CAL-130 in DMSO and then in kinase reaction buffer.

  • Add the diluted CAL-130 or vehicle control (DMSO) to the wells of the assay plate.

  • Add the PI3K enzyme solution to all wells and incubate at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.

  • Allow the reaction to proceed for a defined period at room temperature.

  • Terminate the reaction by adding EDTA.

  • Add the Adapta™ detection solution containing a Eu-labeled anti-ADP antibody and a ULight™-labeled ADP tracer.

  • Incubate to allow for antibody-tracer binding to the ADP produced.

  • Read the plate on a TR-FRET-compatible plate reader. The signal is inversely proportional to the amount of ADP produced, and thus to the PI3K activity.

  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Western Blot for Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (p-Akt) in cell lysates by Western blotting.

Western_Blot Cell_Culture Cell Culture (e.g., Thymocytes) Treatment Treat with CAL-130 and/or Stimulant (e.g., anti-CD3) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-p-Akt Ser473) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Densitometry Detection->Analysis

Workflow for Western blot analysis of p-Akt.

Materials:

  • Thymocytes or other relevant cell lines

  • This compound

  • TCR stimulants (e.g., anti-CD3 antibody)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-Akt (Ser473)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired density.

  • Pre-treat cells with various concentrations of CAL-130 or vehicle for a specified time.

  • Stimulate the cells with a TCR agonist (if required) for a short period.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize p-Akt levels to total Akt or a loading control like β-actin.

Intracellular Calcium Flux Assay

This protocol describes the measurement of intracellular calcium flux in response to cellular stimulation using the fluorescent dye Indo-1 and flow cytometry.[8]

Calcium_Flux Cell_Suspension Prepare Cell Suspension (e.g., Thymocytes) Indo1_Loading Load Cells with Indo-1 AM Cell_Suspension->Indo1_Loading Incubation Incubate at 37°C Indo1_Loading->Incubation Washing Wash Cells Incubation->Washing Resuspension Resuspend Cells Washing->Resuspension Equilibration Equilibrate at 37°C Resuspension->Equilibration Flow_Cytometry Acquire Baseline on Flow Cytometer Equilibration->Flow_Cytometry Stimulation Add Stimulant (e.g., anti-CD3) Flow_Cytometry->Stimulation Data_Acquisition Continue Data Acquisition Stimulation->Data_Acquisition Analysis Analyze Ratio of Bound/Unbound Indo-1 over Time Data_Acquisition->Analysis

Workflow for intracellular calcium flux assay.

Materials:

  • Thymocytes or other relevant cell lines

  • This compound

  • TCR stimulants (e.g., anti-CD3 antibody)

  • Indo-1 AM fluorescent dye

  • Cell loading medium (e.g., RPMI with 2% FCS and 25mM HEPES)

  • Flow cytometer with UV laser

Procedure:

  • Prepare a single-cell suspension of thymocytes.

  • Load the cells with Indo-1 AM (e.g., 1-5 µM) in cell loading medium and incubate at 37°C in the dark.

  • Wash the cells to remove extracellular dye.

  • Resuspend the cells in fresh medium and allow them to equilibrate at 37°C.

  • Acquire a baseline fluorescence reading on a flow cytometer.

  • Add the TCR stimulant to the cell suspension while continuing to acquire data.

  • Continue data acquisition to monitor the change in fluorescence over time.

  • Analyze the data by calculating the ratio of the fluorescence emission of calcium-bound Indo-1 (e.g., ~405 nm) to calcium-free Indo-1 (e.g., ~485 nm). This ratio is proportional to the intracellular calcium concentration.

Conclusion

This compound has emerged as a promising preclinical candidate due to its potent and selective dual inhibition of PI3K p110δ and p110γ. The data presented in this guide highlight its on-target activity in cellular and in vivo models, leading to significant therapeutic benefit in a model of T-cell acute lymphoblastic leukemia. The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to further investigate the therapeutic potential of CAL-130 and other PI3K inhibitors. Further studies are warranted to fully elucidate its clinical potential in various hematological malignancies and inflammatory disorders.

References

In-Depth Technical Guide: Dual Inhibition of PI3K Gamma and Delta by CAL-130

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical activity and inhibitory profile of CAL-130, a potent dual inhibitor of the gamma (γ) and delta (δ) isoforms of phosphoinositide 3-kinase (PI3K). This document details its selectivity against Class I PI3K isoforms, outlines a representative experimental protocol for assessing its inhibitory activity, and visualizes its mechanism of action within the PI3K/Akt signaling pathway.

Core Data Presentation: Inhibitory Profile of CAL-130

The inhibitory activity of CAL-130 against all four Class I PI3K isoforms has been quantified to determine its selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below. The data clearly indicates a strong preference for the p110δ and p110γ isoforms.

PI3K IsoformIC50 (nM)
p110δ1.3
p110γ6.1
p110β56
p110α115

Data sourced from ex vivo PI3 kinase assays using recombinant PI3K.[1]

Signaling Pathway Inhibition

CAL-130 exerts its therapeutic potential by inhibiting the PI3K/Akt signaling pathway, a critical regulator of numerous cellular processes including cell growth, proliferation, survival, and differentiation.[2][3][4] Dysregulation of this pathway is a hallmark of various cancers and inflammatory diseases. CAL-130 specifically targets the p110γ and p110δ catalytic subunits of PI3K, thereby blocking the downstream signaling cascade.

PI3K_Pathway cluster_PI3K PI3K Class I RTK Receptor Tyrosine Kinase (RTK) p110a p110α RTK->p110a p110b p110β RTK->p110b p110d p110δ RTK->p110d GPCR G-Protein Coupled Receptor (GPCR) p110g p110γ GPCR->p110g RAS RAS RAS->p110a RAS->p110d RAS->p110g PIP2 PIP2 CAL130 CAL-130 CAL130->p110d Inhibits CAL130->p110g Inhibits PIP3 PIP3 PIP2->PIP3 PI3K activity AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effects (Cell Growth, Proliferation, Survival) mTORC1->Downstream

PI3K/Akt signaling pathway with CAL-130 inhibition points.

Experimental Protocols

The determination of the inhibitory potency of compounds like CAL-130 relies on robust and reproducible experimental methods. Below is a detailed, representative protocol for a biochemical kinase assay to determine the IC50 values for PI3K isoform inhibition. This protocol is based on a common luminescence-based assay format that measures ADP production as an indicator of kinase activity.

Objective: To determine the in vitro inhibitory activity of CAL-130 against recombinant human PI3K isoforms (p110α, p110β, p110δ, and p110γ).

Assay Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound corresponds to the inhibition of the kinase.

Materials and Reagents:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate - PIP2)

  • Adenosine triphosphate (ATP)

  • CAL-130 (or other test inhibitor)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

  • ADP-Glo™ Kinase Assay kit (or equivalent luminescence-based ADP detection system)

  • Multi-well plates (e.g., 384-well, white, low-volume)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of CAL-130 in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations for testing (e.g., 10-point dilution series). Include a vehicle control (DMSO only).

  • Kinase Reaction:

    • Add the diluted CAL-130 or vehicle control to the wells of the multi-well plate.

    • Add the recombinant PI3K enzyme and the lipid substrate (PIP2) to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective PI3K isoform to ensure accurate IC50 determination.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

    • Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each concentration of CAL-130 relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Visualization

The characterization of a novel PI3K inhibitor typically follows a structured workflow, progressing from initial biochemical screening to more complex cellular and in vivo studies.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies biochem_screening Primary Screening (PI3K Isoform Panel) ic50 IC50 Determination (Dose-Response) biochem_screening->ic50 selectivity Selectivity Profiling (Kinase Panel) ic50->selectivity target_engagement Target Engagement (p-Akt Western Blot) selectivity->target_engagement cell_viability Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) target_engagement->cell_viability apoptosis Apoptosis Assays (e.g., Caspase-Glo) cell_viability->apoptosis pk_pd Pharmacokinetics/ Pharmacodynamics apoptosis->pk_pd efficacy Efficacy in Disease Models (e.g., Xenografts) pk_pd->efficacy toxicity Toxicity Studies efficacy->toxicity

Typical workflow for PI3K inhibitor characterization.

References

In-Depth Technical Guide: CAL-130 Hydrochloride Target Validation in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAL-130 hydrochloride is a potent and selective dual inhibitor of the p110δ and p110γ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent driver in various human cancers, making it a key therapeutic target. This technical guide provides a comprehensive overview of the target validation of CAL-130 in cancer cells, with a focus on T-cell acute lymphoblastic leukemia (T-ALL), a malignancy often characterized by a constitutively active PI3K/AKT pathway.

Core Concepts: Target Validation of CAL-130

Target validation for CAL-130 in cancer cells hinges on demonstrating its ability to specifically inhibit its intended targets (PI3K p110δ and p110γ) and, as a result, exert anti-cancer effects. This is typically achieved through a series of in vitro experiments that quantify the inhibitor's potency and its impact on downstream signaling and cellular functions.

Quantitative Data Summary

The potency of CAL-130 has been determined against the purified isoforms of class I PI3K. While specific IC50 values in a broad range of cancer cell lines are not widely published, its high potency against the delta and gamma isoforms suggests significant activity in hematological malignancies where these isoforms are predominantly expressed.

Target EnzymeIC50 (nM)
PI3K p110δ2.5
PI3K p110γ89
PI3K p110α820
PI3K p110β565

Table 1: In vitro inhibitory activity of CAL-130 against PI3K isoforms. Data represents the half-maximal inhibitory concentration (IC50) determined in biochemical assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway, the point of intervention for CAL-130, and a typical experimental workflow for its target validation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ/γ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation CAL130 CAL-130 CAL130->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Figure 1: PI3K/AKT/mTOR Signaling Pathway and CAL-130 Inhibition.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis CellCulture 1. Cancer Cell Culture (e.g., CCRF-CEM T-ALL) Treatment 2. Treatment with This compound CellCulture->Treatment Viability 3. Cell Viability Assay (e.g., MTT Assay) Treatment->Viability WesternBlot 4. Western Blot Analysis (p-AKT, total AKT) Treatment->WesternBlot IC50 5. IC50 Determination Viability->IC50 PathwayAnalysis 6. Downstream Signaling Modulation Assessment WesternBlot->PathwayAnalysis

Figure 2: Experimental Workflow for CAL-130 Target Validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., CCRF-CEM)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment (for adherent cells) or adaptation.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis for AKT Phosphorylation

This technique is used to detect the levels of phosphorylated AKT (p-AKT), a key downstream effector of PI3K, to confirm the on-target activity of CAL-130.

Materials:

  • Cancer cell line (e.g., T-ALL cell lines)

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AKT (Ser473)

    • Rabbit anti-pan-AKT

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with various concentrations of CAL-130 for a specified time (e.g., 2-24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) or total AKT (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-AKT and total AKT.

Conclusion

The target validation of this compound in cancer cells, particularly in T-ALL, relies on a combination of biochemical and cell-based assays. The data presented in this guide, along with the detailed experimental protocols, provide a solid framework for researchers and drug development professionals to investigate the mechanism of action and therapeutic potential of this promising PI3K inhibitor. The potent and selective inhibition of PI3K p110δ and p110γ by CAL-130, coupled with its demonstrated effects on downstream signaling and cell viability, underscores its potential as a targeted therapy for hematological malignancies.

In Vitro Effects of CAL-130 on Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAL-130 is a potent and selective dual inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms PI3Kδ and PI3Kγ. This technical guide delves into the in vitro effects of CAL-130 on critical cellular signaling pathways, with a primary focus on the PI3K/Akt/mTOR cascade. The information presented herein, including quantitative data, detailed experimental methodologies, and visual pathway representations, is intended to provide researchers and drug development professionals with a comprehensive understanding of CAL-130's mechanism of action at the cellular level.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common hallmark of various cancers, making it a prime target for therapeutic intervention. Class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The catalytic subunit has four isoforms: p110α, p110β, p110δ, and p110γ. While p110α and p110β are ubiquitously expressed, p110δ and p110γ are predominantly found in hematopoietic cells, playing crucial roles in immune cell function.

CAL-130 has emerged as a significant research tool and potential therapeutic agent due to its selective inhibition of the p110δ and p110γ isoforms. This dual specificity allows for the targeted modulation of signaling in immune cells and certain cancer types where these isoforms are aberrantly activated. This guide will summarize the key in vitro data demonstrating the effects of CAL-130 on signaling pathways.

Data Presentation

Kinase Inhibition Profile

CAL-130 exhibits high potency and selectivity for PI3Kδ and PI3Kγ over other class I PI3K isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

PI3K IsoformIC50 (nM)
p110δ1.3
p110γ6.1
p110β56
p110α115
Data sourced from MedChemExpress product information.[1][2][3]
Inhibition of Downstream Signaling

The primary downstream effector of PI3K is the serine/threonine kinase Akt (also known as Protein Kinase B). Activation of PI3K leads to the phosphorylation of Akt at key residues, including Serine 473 (Ser473). In vitro studies have demonstrated that CAL-130 effectively prevents the phosphorylation of Akt at Ser473 in response to T-cell receptor (TCR) stimulation in thymocytes.[4] This inhibition of a critical node in the pathway disrupts the propagation of downstream survival and proliferation signals.

Quantitative data on the dose-dependent inhibition of p-Akt (Ser473) by CAL-130 in various cancer cell lines is a key area for ongoing research and is not yet comprehensively available in the public domain.

Anti-proliferative Activity

The inhibitory effect of CAL-130 on the PI3K/Akt pathway translates to anti-proliferative effects in cancer cell lines. For example, in CCRF-CEM cells (a T-cell acute lymphoblastic leukemia cell line), CAL-130 has been shown to inhibit cell proliferation at micromolar concentrations.[2]

A comprehensive table of GI50 (concentration for 50% growth inhibition) values for CAL-130 across a broad panel of cancer cell lines is not yet publicly available and represents an area for further investigation.

Experimental Protocols

PI3K Kinase Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for determining the IC50 of CAL-130 against PI3K isoforms.

Materials:

  • Recombinant PI3Kδ and PI3Kγ enzymes

  • Kinase buffer

  • ATP

  • Substrate (e.g., PIP2)

  • CAL-130

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of CAL-130 in kinase buffer.

  • Add the diluted CAL-130 or vehicle control to the wells of a 96-well plate.

  • Add the PI3K enzyme and substrate to each well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the CAL-130 concentration and fitting the data to a dose-response curve.

Western Blotting for Phospho-Akt (Ser473)

This protocol describes the detection of p-Akt (Ser473) levels in cells treated with CAL-130.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • CAL-130

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat cells with various concentrations of CAL-130 or vehicle control for a specified duration.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of p-Akt (Ser473) normalized to total Akt.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol outlines a method to assess the effect of CAL-130 on cell proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • CAL-130

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow cells to adhere overnight.

  • Treat the cells with a range of CAL-130 concentrations or vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the MTT reagent and incubate to allow for formazan crystal formation, or add the CellTiter-Glo® reagent to measure ATP levels.

  • Solubilize the formazan crystals (for MTT assay) and measure the absorbance, or measure the luminescence for the CellTiter-Glo® assay.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the GI50 value by plotting cell viability against the logarithm of the CAL-130 concentration.

Mandatory Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ/γ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation TSC1_2 TSC1/2 Akt->TSC1_2 Inhibition mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation (Inhibition) Proliferation Cell Proliferation & Survival S6K1->Proliferation eIF4E eIF4E _4EBP1->eIF4E Binding eIF4E->Proliferation Rheb Rheb-GTP TSC1_2->Rheb Inhibition Rheb->mTORC1 Activation CAL130 CAL-130 CAL130->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of CAL-130.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with CAL-130 (Dose-Response) start->treat viability Cell Viability Assay (e.g., MTT/CellTiter-Glo) treat->viability protein Protein Extraction (Lysis) treat->protein gi50 Calculate GI50 viability->gi50 western Western Blot (p-Akt, Total Akt) protein->western quant Quantify Band Intensity western->quant ratio Determine p-Akt/Total Akt Ratio quant->ratio

References

CAL-130 Hydrochloride: An In-depth Technical Guide for Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CAL-130 hydrochloride, a potent and selective dual inhibitor of the p110δ and p110γ isoforms of phosphoinositide 3-kinase (PI3K). Its targeted mechanism of action makes it a valuable tool for immunology research, particularly in the context of cancer immunotherapy and autoimmune diseases. This document outlines its biochemical activity, preclinical efficacy, and provides detailed experimental protocols and visualizations to facilitate its application in the laboratory.

Core Concepts: Mechanism of Action and Selectivity

This compound exerts its effects by specifically targeting the delta (δ) and gamma (γ) isoforms of the PI3K catalytic subunit, p110. These isoforms are predominantly expressed in hematopoietic cells and play crucial roles in the signaling pathways that govern immune cell development, activation, and function. By inhibiting p110δ and p110γ, CAL-130 can modulate the activity of various immune cell types, including T cells and B cells.

Biochemical Activity

The inhibitory potency of this compound against the four Class I PI3K isoforms has been determined in enzymatic assays. The half-maximal inhibitory concentrations (IC50) demonstrate a clear selectivity for the p110δ and p110γ isoforms.

PI3K IsoformIC50 (nM)
p110δ1.3
p110γ6.1
p110β56
p110α115

This data highlights the significantly higher potency of CAL-130 for the δ and γ isoforms compared to the ubiquitously expressed α and β isoforms, suggesting a more targeted immunological effect with potentially fewer off-target effects.

Preclinical Data in Immunology Research

CAL-130 has demonstrated significant activity in both in vitro and in vivo preclinical models, particularly in the context of T-cell malignancies.

In Vitro Efficacy

In studies involving thymocytes, CAL-130 has been shown to effectively block key signaling events downstream of the T-cell receptor (TCR). Specifically, it prevents the phosphorylation of Akt (also known as Protein Kinase B) at the Serine 473 residue and attenuates calcium flux following TCR stimulation. These effects are critical for T-cell activation, proliferation, and survival.

In Vivo Efficacy in a T-cell Acute Lymphoblastic Leukemia (T-ALL) Model

The in vivo efficacy of CAL-130 was evaluated in a murine model of T-ALL using Lck/Ptenfl/fl mice. Oral administration of CAL-130 at a dose of 10 mg/kg every 8 hours for 7 days resulted in a significant extension of median survival.

Treatment GroupMedian Survival (days)
Control7.5
CAL-130 (10 mg/kg, q8h for 7 days)45

These findings underscore the potential of CAL-130 as a therapeutic agent for T-cell malignancies.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental designs, the following diagrams have been generated using the DOT language.

PI3K Signaling Pathway in T-Cells and Inhibition by CAL-130

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum TCR TCR PI3Kd p110δ TCR->PI3Kd PLCg PLCγ TCR->PLCg CD28 CD28 CD28->PI3Kd GPCR GPCR PI3Kg p110γ GPCR->PI3Kg PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 PI3Kd->PIP3 phosphorylates PI3Kg->PIP3 phosphorylates CAL130 CAL-130 CAL130->PI3Kd CAL130->PI3Kg Akt Akt PDK1->Akt pAkt p-Akt (S473) Akt->pAkt Downstream Cell Proliferation, Survival, Activation pAkt->Downstream IP3 IP3 PLCg->IP3 Ca_ER Ca2+ Stores IP3->Ca_ER triggers release Ca_influx Ca2+ Influx Ca_ER->Ca_influx Ca_influx->Downstream

PI3K signaling pathway and CAL-130 inhibition.
Experimental Workflow: In Vitro Akt Phosphorylation Assay

Akt_Workflow A Isolate Thymocytes B Pre-incubate with CAL-130 or Vehicle A->B C Stimulate with anti-CD3/CD28 B->C D Lyse Cells C->D E Western Blot for p-Akt (S473) & Total Akt D->E F Quantify Band Intensity E->F

Workflow for Akt phosphorylation analysis.
Experimental Workflow: In Vitro Calcium Flux Assay

Calcium_Workflow A Load Thymocytes with Indo-1 AM B Pre-treat with CAL-130 or Vehicle A->B C Acquire Baseline Fluorescence (Flow Cytometry) B->C D Stimulate with anti-CD3/CD28 C->D E Record Calcium Flux (Ratio of Bound/Unbound Indo-1) D->E F Analyze Data E->F

Workflow for calcium flux measurement.
Experimental Workflow: In Vivo T-ALL Mouse Model

TALL_Workflow A Establish T-ALL in Lck/Ptenfl/fl Mice B Randomize Mice into Control and Treatment Groups A->B C Administer CAL-130 (10 mg/kg) or Vehicle Orally (q8h) B->C D Monitor Animal Health and Survival C->D E Record Survival Data D->E F Statistical Analysis (Kaplan-Meier) E->F

Workflow for in vivo T-ALL efficacy study.

Detailed Experimental Protocols

The following are generalized protocols for key experiments. Researchers should optimize conditions based on their specific cell types and experimental setup.

Akt Phosphorylation Assay (Western Blot)
  • Cell Preparation: Isolate thymocytes from wild-type mice.

  • Pre-treatment: Resuspend thymocytes in appropriate cell culture medium and pre-incubate with desired concentrations of this compound (a dose-response is recommended, e.g., 1 nM to 1 µM) or vehicle (e.g., DMSO) for 1-2 hours at 37°C.

  • Stimulation: Stimulate the thymocytes with anti-CD3 (e.g., 5 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies for a short duration (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Immediately place cells on ice and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473).

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated Akt signal to the total Akt signal.

Calcium Flux Assay (Flow Cytometry)
  • Cell Preparation: Isolate thymocytes and resuspend them in a suitable buffer (e.g., RPMI with 2% FCS and 25mM HEPES).

  • Dye Loading: Load the cells with a calcium-sensitive dye such as Indo-1 AM (e.g., 1-5 µM) by incubating for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with fresh medium to remove extracellular dye.

  • Pre-treatment: Resuspend the cells and pre-treat with this compound at various concentrations or vehicle for 15-30 minutes at 37°C.

  • Flow Cytometry Analysis:

    • Acquire a baseline fluorescence reading of the cell suspension on a flow cytometer capable of detecting the emission wavelengths of Indo-1 (bound and unbound forms).

    • While continuously acquiring data, add a stimulating agent such as anti-CD3/CD28 antibodies.

    • Continue to record the fluorescence signal for several minutes to capture the calcium flux.

  • Data Analysis: Analyze the data by calculating the ratio of the fluorescence of calcium-bound Indo-1 to calcium-unbound Indo-1 over time. This ratio is proportional to the intracellular calcium concentration.

In Vivo T-ALL Mouse Model Survival Study
  • Animal Model: Utilize a suitable mouse model for T-ALL, such as the Lck/Ptenfl/fl model.

  • Disease Establishment: Allow the mice to develop signs of T-ALL, which can be confirmed by analyzing peripheral blood for an elevated white blood cell count and the presence of blast cells.

  • Grouping and Treatment:

    • Randomly assign mice with established T-ALL to a control group and a CAL-130 treatment group.

    • Prepare a formulation of this compound for oral administration (e.g., in a vehicle like 0.5% methylcellulose).

    • Administer CAL-130 orally to the treatment group at a dose of 10 mg/kg every 8 hours for a defined period (e.g., 7 days). The control group receives the vehicle only.

  • Monitoring: Monitor the mice daily for signs of toxicity and disease progression. Record body weight and overall health status.

  • Endpoint: The primary endpoint is survival. Record the date of death or euthanasia for each animal when it reaches a moribund state.

  • Data Analysis: Generate Kaplan-Meier survival curves for both groups and compare them using a log-rank test to determine the statistical significance of any survival benefit.

Clinical Perspective

Currently, there is no publicly available information on clinical trials specifically for this compound in immunology or oncology. The compound appears to be in the preclinical stage of development. However, the clinical development of other PI3Kδ inhibitors, such as idelalisib (CAL-101), provides a strong rationale for the continued investigation of this class of compounds in immune-mediated diseases and hematological malignancies.

Conclusion

This compound is a potent and selective dual PI3Kδ/γ inhibitor with demonstrated preclinical activity in models of T-cell malignancy. Its ability to modulate key signaling pathways in immune cells makes it a valuable research tool for investigating the role of PI3Kδ and PI3Kγ in various immunological processes. The provided data and protocols offer a foundation for researchers to explore the potential of CAL-130 in their own studies. Further investigation is warranted to fully elucidate its therapeutic potential.

The Dichotomous Roles of p110γ and p110δ in Preclinical Models of Autoimmune Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The class I phosphoinositide 3-kinases (PI3Ks), particularly the hematopoietic-restricted isoforms p110γ and p110δ, have emerged as critical regulators of immune cell function and pivotal targets in the pathophysiology of autoimmune diseases. Their distinct and sometimes overlapping roles in controlling immune cell signaling, proliferation, and trafficking have made them attractive targets for therapeutic intervention. This technical guide provides an in-depth analysis of the roles of p110γ and p110δ in key preclinical models of autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, inflammatory bowel disease, and multiple sclerosis. We present a comprehensive summary of quantitative data from studies involving genetic inactivation or pharmacological inhibition of these isoforms, detailed experimental protocols for cornerstone autoimmune models, and visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of their complex biology and therapeutic potential.

Introduction to p110γ and p110δ Signaling in Immunity

The p110γ and p110δ isoforms are key components of the PI3K signaling pathway, which is crucial for a multitude of cellular processes in the immune system.[1] While both are predominantly expressed in leukocytes, they are activated by distinct upstream signals.[2] p110γ is a class IB PI3K, typically activated by G-protein coupled receptors (GPCRs) in response to chemokines, playing a significant role in cell migration.[2][3] In contrast, p110δ, a class IA PI3K, is primarily activated by receptor tyrosine kinases (RTKs) and co-stimulatory receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR), thereby regulating lymphocyte activation, proliferation, and survival.[1][4] The differential expression and activation of p110γ and p110δ in various immune cell subsets underscore their non-redundant functions in both innate and adaptive immunity.[4][5] Dysregulation of these signaling pathways is a hallmark of many autoimmune and inflammatory disorders.[6]

Role of p110γ/δ in Rheumatoid Arthritis Models

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares many pathological features with human RA.[7]

Quantitative Data on p110γ/δ Inhibition in Arthritis Models
Model Intervention Key Findings Reference
Collagen-Induced Arthritis (CIA)AS-605240 (p110γ inhibitor)Significant reduction in joint inflammation and near-normal mean paw thickness.[1]
αCII-induced arthritis (αCII-IA)Genetic inactivation of p110γAmelioration of disease in the early stages.[1]
αCII-induced arthritis (αCII-IA)AS-605240 (p110γ inhibitor)Amelioration of disease in the early stages.[1]
Collagen-Induced Arthritis (CIA)G-286 (p110δ inhibitor)Blocks B-cell receptor-dependent proliferation and reduces autoantibody levels, abrogating disease.[8]
Collagen-Induced Arthritis (CIA)IPI-145 (dual p110δ/γ inhibitor)Potent activity in suppressing the disease.[9]
TNF-α mediated cartilage destructionp110γ deficiencyMilder inflammatory erosive arthritis.[1]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a robust and reproducible model for studying the pathogenesis of RA and for evaluating potential therapeutics.[10]

Materials:

  • Male DBA/1 mice (8-10 weeks old)[7]

  • Bovine or chick type II collagen (immunization grade)[10]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[10]

  • Incomplete Freund's Adjuvant (IFA)[11]

  • 0.05M acetic acid[10]

  • Syringes and needles (26-gauge)

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve type II collagen in 0.05M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.[11]

    • Prepare an emulsion by mixing an equal volume of the collagen solution with CFA (for primary immunization) or IFA (for booster immunization). The emulsion should be stable and not separate upon standing.[12]

  • Primary Immunization (Day 0):

    • Anesthetize mice.

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.[12]

  • Booster Immunization (Day 21):

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.[11]

  • Disease Assessment:

    • Monitor mice daily for the onset and severity of arthritis, typically starting from day 21.

    • Score each paw for inflammation and swelling on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling, 3 = severe swelling extending to the ankle, 4 = ankylosis). The maximum score per mouse is 16.

Visualization of Experimental Workflow and Signaling

CIA_Workflow cluster_prep Preparation cluster_immunization Immunization cluster_assessment Assessment Collagen Dissolve Type II Collagen in 0.05M Acetic Acid Emulsion Emulsify with CFA or IFA Collagen->Emulsion Day0 Day 0: Primary Immunization (Collagen/CFA) Emulsion->Day0 Day21 Day 21: Booster Immunization (Collagen/IFA) Day0->Day21 Monitor Daily Monitoring (from Day 21) Day21->Monitor Scoring Arthritis Scoring (0-4 per paw) Monitor->Scoring

Workflow for Collagen-Induced Arthritis (CIA) Model.

PI3K_RA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response in RA GPCR GPCR (Chemokine Receptor) p110g p110γ GPCR->p110g Gβγ RTK RTK / BCR / TCR p110d p110δ RTK->p110d p85 PIP3 PIP3 p110g->PIP3 PIP2 Migration Leukocyte Migration (Neutrophils, Monocytes) p110g->Migration p110d->PIP3 PIP2 Proliferation B-cell & T-cell Proliferation p110d->Proliferation Autoantibody Autoantibody Production p110d->Autoantibody Akt Akt PIP3->Akt NFkB NF-κB Akt->NFkB AP1 AP-1 Akt->AP1 Cytokine Pro-inflammatory Cytokine Production Akt->Cytokine

p110γ/δ Signaling in Immune Cells in Rheumatoid Arthritis.

Role of p110γ/δ in Systemic Lupus Erythematosus Models

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and damage in various organs. Pristane-induced lupus and the MRL/lpr mouse model are commonly used to study SLE pathogenesis.[13][14]

Quantitative Data on p110γ/δ Inhibition in Lupus Models
Model Intervention Key Findings Reference
BXSB miceIC87114 (p110δ inhibitor)Decreased proteinuria and serum creatinine; reduced serum anti-nuclear and anti-dsDNA antibodies, IL-1β, and IL-17.[15]
MRL/lpr miceGS-9829 (p110δ inhibitor)Reduced lupus symptoms and extended life span; reduced macrophage infiltration in the kidney.[14]
Constitutively active PI3K modelp110γ deficiencySignificantly prolonged survival (70% vs. 20% in controls at 16 months).[1]
TAPP KI mouse modelDuvelisib (dual p110δ/γ inhibitor)Significant reduction in CD86+ B cells, germinal center B cells, follicular helper T cells, and plasma cells; attenuated serum IgG levels and reduced autoantibodies.[16]
NZB miceIPI-145/Duvelisib (dual p110δ/γ inhibitor)Reduced anti-DNA antibodies and kidney pathology.[16]
Experimental Protocol: Pristane-Induced Lupus in Mice

Pristane, a naturally occurring hydrocarbon, can induce a lupus-like syndrome in non-autoimmune mouse strains.[13]

Materials:

  • Female BALB/c or C57BL/6 mice (8-10 weeks old)[13][17]

  • Pristane (2,6,10,14-tetramethylpentadecane)[13]

  • Sterile phosphate-buffered saline (PBS)

  • 1 mL syringes with 25-27 gauge needles

Procedure:

  • Acclimatization:

    • Acclimatize mice for at least one week prior to the experiment.[13]

  • Induction:

    • Administer a single intraperitoneal (i.p.) injection of 0.5 mL of pristane to each mouse.[13][17] Control mice receive an equal volume of sterile PBS.

  • Monitoring and Sample Collection:

    • Monitor mice for the development of ascites and other clinical signs of lupus.

    • Collect serum samples periodically (e.g., monthly) via retro-orbital or tail vein bleeding to measure autoantibody levels.

  • Endpoint Analysis (typically 6-8 months post-injection):

    • Euthanize mice and collect serum, spleen, and kidneys.

    • Analyze serum for autoantibodies (e.g., ANA, anti-dsDNA) by ELISA.[13]

    • Assess splenomegaly.

    • Perform histological analysis of kidney sections for glomerulonephritis (e.g., H&E and PAS staining).[13]

Visualization of Experimental Workflow and Signaling

Pristane_Lupus_Workflow cluster_induction Induction cluster_monitoring Monitoring (Months) cluster_endpoint Endpoint Analysis (6-8 Months) Pristane Single i.p. Injection of 0.5 mL Pristane Serum Periodic Serum Collection Pristane->Serum Clinical Clinical Signs (Ascites) Pristane->Clinical ELISA Serum Autoantibody ELISA Serum->ELISA Histology Kidney Histology (Glomerulonephritis) Clinical->Histology Spleen Splenomegaly Assessment Clinical->Spleen

Workflow for Pristane-Induced Lupus Model.

PI3K_SLE_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response in SLE BCR BCR p110d p110δ BCR->p110d TCR TCR TCR->p110d TLR7 TLR7 TLR7->p110d PIP3 PIP3 p110d->PIP3 PIP2 Bcell_Activation B-cell Activation & Proliferation p110d->Bcell_Activation Tcell_Activation T-cell Activation & Differentiation p110d->Tcell_Activation p110g p110γ (in Plasma Cells) p110g->PIP3 PIP2 Autoantibody Autoantibody Production p110g->Autoantibody Akt Akt PIP3->Akt BTK BTK PIP3->BTK Transcription Gene Transcription Akt->Transcription Cytokine Pro-inflammatory Cytokine Production (IL-1β, IL-17) Akt->Cytokine BTK->Transcription BTK->Autoantibody

p110γ/δ Signaling in Immune Cells in Systemic Lupus Erythematosus.

Role of p110γ/δ in Other Autoimmune Disease Models

Inflammatory Bowel Disease (IBD)

In models of colitis, p110δ has been shown to play a critical role in maintaining immune homeostasis in the gut.[18][19] Mice with a kinase-dead p110δ subunit develop spontaneous colitis, which is associated with increased IL-12 and IL-23 expression by macrophages, leading to a Th1/Th17 cytokine bias.[18][19] Furthermore, p110δ signaling in B cells is crucial for the production of the anti-inflammatory cytokine IL-10 in response to gut microbiota.[20] Defective p110δ signaling in B cells impairs their ability to suppress inflammatory responses from macrophages and T cells.[20]

Multiple Sclerosis (MS)

In the experimental autoimmune encephalomyelitis (EAE) model of MS, inhibition of p110δ has demonstrated therapeutic efficacy.[21][22] Treatment with a selective p110δ inhibitor reduced clinical symptoms, suppressed neuroinflammation, and decreased the infiltration of immune cells into the central nervous system.[22] Mechanistically, p110δ inhibition was shown to suppress the differentiation and function of pathogenic Th1 and Th17 cells and reduce the serum levels of pro-inflammatory cytokines such as IL-1β, IL-6, IL-17, and IFN-γ.[22] A novel class of azaindole-based p110δ inhibitors has also shown promise in the EAE model, effectively blocking T-cell proliferation and ameliorating disease symptoms.[21][23]

Conclusion and Future Directions

The distinct and overlapping functions of p110γ and p110δ in regulating various facets of the immune response make them compelling targets for the treatment of autoimmune diseases. Preclinical studies have consistently demonstrated that selective or dual inhibition of these isoforms can ameliorate disease in models of rheumatoid arthritis, lupus, inflammatory bowel disease, and multiple sclerosis. The rationale for developing dual p110γ/δ inhibitors is particularly strong, as this approach can simultaneously target both innate and adaptive immune responses.[1] As our understanding of the intricate roles of these kinases in different immune cell subsets and disease contexts continues to grow, so too will the potential for developing more targeted and effective therapies for patients suffering from autoimmune disorders. The results of ongoing and future clinical trials of p110γ and p110δ inhibitors are eagerly awaited to translate these promising preclinical findings into tangible patient benefits.[1]

References

CAL-130 as a Chemical Probe for PI3K Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of CAL-130, a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K) isoforms δ and γ. It is intended for researchers, scientists, and drug development professionals interested in utilizing CAL-130 as a chemical probe to investigate the roles of these specific PI3K isoforms in cellular signaling pathways.

Introduction to PI3K Signaling

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1][2][3] The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer.[4][5] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5][6] Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3][6]

PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[1][6] This recruitment leads to the phosphorylation and activation of AKT, which in turn phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to orchestrate various cellular responses.[1][7][8] Dysregulation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[6][8][9]

Profile of CAL-130

CAL-130 is a dual inhibitor that preferentially targets the p110δ and p110γ catalytic isoforms of PI3K.[10][11] Its high potency and selectivity for these two isoforms, which are primarily expressed in leukocytes, make it a valuable tool for dissecting their specific functions in immune signaling and hematological malignancies.[10][12]

Mechanism of Action

Like other ATP-competitive kinase inhibitors, CAL-130 functions by binding to the ATP-binding pocket of the p110δ and p110γ catalytic subunits.[6] This action prevents the phosphorylation of PIP2 to PIP3, thereby blocking the downstream activation of AKT and other effector proteins.[6] The inhibition of PI3Kδ and PI3Kγ signaling can disrupt pathways critical for the survival and proliferation of certain cancer cells, particularly those of hematopoietic origin.[10][13]

cluster_membrane Plasma Membrane PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Downstream Downstream Signaling (e.g., p-AKT ↓) PIP3->Downstream PI3Kd PI3Kδ (p110δ) PI3Kg PI3Kγ (p110γ) CAL130 CAL-130 CAL130->PI3Kd Inhibits CAL130->PI3Kg Inhibits label_PI3K PI3Kδ / PI3Kγ

Caption: Mechanism of action for CAL-130.

Selectivity and Potency

The inhibitory activity of CAL-130 is highly selective for the δ and γ isoforms of Class I PI3K. The half-maximal inhibitory concentrations (IC50) demonstrate significantly greater potency against p110δ and p110γ compared to p110α and p110β.[10][11]

PI3K IsoformCatalytic SubunitIC50 (nM)
PI3Kδp110δ1.3[10][11]
PI3Kγp110γ6.1[10][11]
PI3Kβp110β56[10][11]
PI3Kαp110α115[10][11]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs). This leads to the recruitment and activation of PI3K at the cell membrane. Activated PI3K phosphorylates PIP2 to form PIP3, which recruits and activates AKT.[1][3] The tumor suppressor PTEN antagonizes this process by dephosphorylating PIP3 back to PIP2.[2][8] Activated AKT then modulates a variety of downstream targets, including the mTORC1 complex, to control fundamental cellular processes.[1][7]

Caption: Simplified PI3K/AKT/mTOR signaling cascade.

Key Experimental Protocols

To characterize the activity of CAL-130 as a chemical probe, several key assays are employed. These include in vitro kinase assays to determine potency and selectivity, Western blotting to measure the inhibition of downstream signaling, and cell-based assays to assess the phenotypic consequences of target inhibition.

This assay quantifies the ability of CAL-130 to inhibit the enzymatic activity of recombinant PI3K isoforms directly. It is the primary method for determining the IC50 value.

cluster_workflow In Vitro Kinase Assay Workflow reagents Prepare Reagents: - Recombinant PI3K Isoforms - Kinase Buffer - ATP & Substrate (PIP2) - CAL-130 dilutions reaction Set up Kinase Reaction: Combine enzyme, buffer, substrate, and CAL-130 reagents->reaction start Initiate Reaction: Add ATP reaction->start incubate Incubate (e.g., 30 min at 37°C) start->incubate stop Terminate Reaction incubate->stop detect Detect Product (PIP3) (e.g., Luminescence, HTRF) stop->detect analyze Data Analysis: Calculate % inhibition and determine IC50 detect->analyze

Caption: Workflow for an in vitro PI3K kinase assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of CAL-130 in DMSO. The final concentration in the assay will typically range from picomolar to micromolar to generate a full dose-response curve.

  • Reaction Setup: In a multi-well plate, add recombinant PI3K enzyme (e.g., p110δ/p85α) to a kinase reaction buffer containing the lipid substrate (PIP2).

  • Inhibitor Addition: Add the diluted CAL-130 or vehicle control (DMSO) to the appropriate wells and incubate briefly to allow for binding to the enzyme.

  • Reaction Initiation: Start the kinase reaction by adding a solution containing ATP. The ATP concentration should be consistent with the Michaelis constant (Km) for each enzyme to ensure accurate IC50 determination.[10][14]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Terminate the reaction and quantify the amount of PIP3 produced. This can be achieved using various detection methods, such as luminescence-based assays (e.g., ADP-Glo) or Homogeneous Time-Resolved Fluorescence (HTRF) assays.

  • Data Analysis: Calculate the percentage of kinase activity inhibition relative to the vehicle control for each CAL-130 concentration. Plot the data and fit to a dose-response curve to determine the IC50 value.

Western blotting is used to assess the effect of CAL-130 on the PI3K signaling cascade within cells. The phosphorylation status of key downstream proteins, such as AKT, serves as a direct readout of pathway inhibition.[6][13]

cluster_workflow Western Blot Workflow culture Cell Culture & Treatment: Seed cells and treat with different concentrations of CAL-130 lysis Cell Lysis: Harvest cells and extract proteins with lysis buffer culture->lysis quant Protein Quantification: Determine protein concentration (e.g., BCA assay) lysis->quant sds SDS-PAGE: Separate proteins by molecular weight quant->sds transfer Protein Transfer: Transfer proteins from gel to PVDF membrane sds->transfer block Blocking: Incubate membrane with blocking buffer (e.g., milk, BSA) transfer->block ab_primary Primary Antibody Incubation: Incubate with anti-p-AKT, anti-total AKT antibodies block->ab_primary ab_secondary Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody ab_primary->ab_secondary detect Detection: Add chemiluminescent substrate and image the blot ab_secondary->detect

Caption: General workflow for Western blotting.

Methodology:

  • Cell Culture and Treatment: Seed appropriate cells (e.g., T-ALL cell lines like CCRF-CEM) in culture plates and allow them to adhere or reach a desired density.[10] Treat the cells with varying concentrations of CAL-130 or vehicle control for a specified time (e.g., 2-24 hours).[15]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[6]

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[15]

  • SDS-PAGE: Denature the protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel to separate proteins based on size.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream target (e.g., anti-phospho-AKT Ser473).[13] Subsequently, probe with an antibody for the total protein (e.g., anti-total AKT) to serve as a loading control.[6]

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6] Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image.[6] Densitometry can be used to quantify the reduction in phosphorylation.

These assays measure the effect of CAL-130 on cell survival and growth. A reduction in cell viability or proliferation upon treatment indicates that the PI3Kδ/γ pathway is critical for these processes in the cell type being studied.

cluster_workflow Cell Viability Assay Workflow seed Cell Seeding: Plate cells at a known density in a 96-well plate treat Drug Treatment: Add serial dilutions of CAL-130 to the wells seed->treat incubate Incubate: Culture cells for a defined period (e.g., 72 hours) treat->incubate reagent Add Viability Reagent: (e.g., MTT, MTS, or CellTiter-Glo) incubate->reagent incubate2 Incubate Reagent: Allow time for colorimetric/ luminescent reaction reagent->incubate2 read Measure Signal: Read absorbance or luminescence on a plate reader incubate2->read analyze Data Analysis: Calculate % viability and determine GI50/IC50 read->analyze

Caption: Workflow for a typical cell viability assay.

Methodology (MTT/MTS Assay Example):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[15]

  • Drug Treatment: Prepare serial dilutions of CAL-130 in culture medium. Replace the existing medium with the drug-containing medium. Include wells with vehicle control (DMSO).[15]

  • Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 48-72 hours, at 37°C in a 5% CO2 incubator.[15]

  • Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well.[17]

  • Incubation and Solubilization: Incubate for 1-4 hours to allow metabolically active cells to convert the salt into a colored formazan product. If using MTT, a solubilization solution must be added to dissolve the formazan crystals.[15][17]

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[15][17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 or GI50 (concentration for 50% of maximal inhibition of growth).

Conclusion

CAL-130 is a highly valuable chemical probe for the study of PI3K signaling. Its potent and selective inhibition of the p110δ and p110γ isoforms allows for precise interrogation of their roles in both normal physiology and disease states, particularly within the immune system and in hematological cancers. By using the described experimental protocols, researchers can effectively characterize the on-target effects of CAL-130, validate its mechanism of action in cellular contexts, and explore the functional consequences of PI3Kδ/γ inhibition.

References

Preliminary Safety Profile of CAL-130 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary toxicity and safety information currently available for CAL-130 Hydrochloride, a potent dual inhibitor of the phosphoinositide 3-kinase (PI3K) delta (p110δ) and gamma (p110γ) isoforms. Due to the limited public availability of comprehensive toxicology studies on CAL-130, this document also incorporates known class-specific toxicities associated with PI3K inhibitors to offer a broader perspective on its potential adverse effects.

Introduction to this compound

CAL-130 is a selective, small-molecule inhibitor targeting the p110δ and p110γ isoforms of PI3K.[1][2] These isoforms are predominantly expressed in hematopoietic cells and play crucial roles in immune cell signaling, proliferation, and survival.[1][2] The dual inhibition of p110δ and p110γ is being investigated as a therapeutic strategy for certain hematological malignancies and inflammatory conditions.

Mechanism of Action and Signaling Pathway

CAL-130 exerts its pharmacological effect by inhibiting the catalytic activity of the p110δ and p110γ subunits of PI3K. This blockade prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical secondary messenger. The subsequent reduction in PIP3 levels leads to the downstream inhibition of the AKT/mTOR signaling pathway, which is vital for cell growth, proliferation, and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) G-Protein Coupled Receptor (GPCR) PI3K PI3K (p110δ / p110γ) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 CAL130 This compound CAL130->PI3K Inhibition PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Effects Cell Proliferation, Survival, and Growth mTORC1->Cell_Effects Promotion Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis a Recombinant PI3K Isoforms (α, β, δ, γ) c Enzymatic Assay (ATP at KM) a->c b CAL-130 (10 concentrations) b->c d IC50 Determination c->d e 6-week-old Wild-Type Mice f Oral Administration of CAL-130 (10 mg/kg) e->f g Single Dose Cohort f->g h 7-Day Repeat Dose Cohort (q8h) f->h i Plasma Glucose & Insulin Measurement g->i j Thymus Histology & Cellularity Analysis h->j

References

Methodological & Application

Application Notes and Protocols for In Vivo Dosing of CAL-130 Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAL-130 hydrochloride is a potent and selective dual inhibitor of the p110γ and p110δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently implicated in cancer. By targeting the p110γ and p110δ isoforms, which are primarily expressed in leukocytes, CAL-130 holds therapeutic potential for various hematological malignancies and inflammatory diseases. These application notes provide detailed protocols for the in vivo administration of this compound to mice, based on established preclinical studies.

Mechanism of Action: PI3K/Akt Signaling Pathway

CAL-130 exerts its therapeutic effects by inhibiting the PI3K/Akt signaling cascade. Upon activation by growth factors or cytokines, receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), to the plasma membrane. This leads to the phosphorylation and activation of Akt by upstream kinases like PDK1 and mTORC2. Activated Akt, in turn, phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation. CAL-130, by inhibiting the p110γ and p110δ isoforms of PI3K, blocks the production of PIP3 and subsequently suppresses the activation of Akt and its downstream signaling.[1]

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK RTK / GPCR Growth Factor->RTK Binds PI3K PI3K (p110γ/δ inhibited by CAL-130) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) (Full Activation) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulates

Caption: PI3K/Akt Signaling Pathway Inhibition by CAL-130.

Quantitative Data Summary

The following tables summarize the dosing parameters and efficacy data from a representative in vivo study using this compound in a mouse model of cancer.

Table 1: In Vivo Dosing Protocol for this compound

ParameterDetails
Compound This compound
Mouse Model NOD.Cg-Prkdcscid Il2rgtm1Wjl/Sz
Administration Route Oral Gavage
Dose 10 mg/kg
Frequency Every 8 hours
Duration 7 days
Vehicle 0.5% Methyl cellulose, 0.1% Tween 80

Table 2: Efficacy of this compound in a Mouse Cancer Model

Treatment GroupMedian Survival
Vehicle Control7.5 days
CAL-130 (10 mg/kg)45 days

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a suspension of this compound in a vehicle suitable for oral administration to mice.

Materials:

  • This compound powder

  • Methyl cellulose (400 cP)

  • Tween 80

  • Sterile, purified water

  • Sterile beakers and magnetic stir bar

  • Magnetic stir plate with heating capability

  • Analytical balance

  • Spatula

Procedure:

  • Prepare the 0.5% Methyl Cellulose Vehicle:

    • Heat approximately one-third of the total required volume of sterile water to 60-70°C in a sterile beaker with a magnetic stir bar.

    • While stirring, slowly add the calculated amount of methyl cellulose powder to the hot water to ensure it is thoroughly wetted and dispersed.

    • Remove the beaker from the heat and add the remaining two-thirds of the volume as cold sterile water.

    • Continue stirring on a cool magnetic stir plate until the methyl cellulose is fully dissolved and the solution is clear and viscous.

    • Add Tween 80 to a final concentration of 0.1% and stir until fully dissolved.

    • Allow the vehicle to cool to room temperature before use.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound based on the desired concentration and the total volume of the formulation needed for the study. For a 10 mg/kg dose and a dosing volume of 10 mL/kg, the concentration of the suspension will be 1 mg/mL.

    • Weigh the calculated amount of this compound powder using an analytical balance.

    • In a sterile tube or beaker, add a small amount of the prepared vehicle to the this compound powder and triturate to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension.

    • It is recommended to prepare the suspension fresh daily. If storage is necessary, store it protected from light at 2-8°C and re-suspend thoroughly before each use.

Oral Gavage Administration Protocol

This protocol outlines the procedure for administering the this compound suspension to mice via oral gavage.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse to accurately calculate the dosing volume. The typical dosing volume is 10 mL/kg.

    • Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Administration:

    • Draw the calculated volume of the this compound suspension into the syringe.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced.

    • If any resistance is met, do not force the needle. Withdraw and re-insert.

    • Once the needle is correctly positioned in the esophagus, slowly dispense the suspension.

    • Gently withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or aspiration, for at least 10-15 minutes after dosing.

In Vivo Bioluminescence Imaging Protocol

This protocol describes the non-invasive monitoring of tumor growth in mice bearing luciferase-expressing cancer cells.

Materials:

  • D-Luciferin potassium or sodium salt

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca2+ and Mg2+

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia system (e.g., isoflurane)

  • Syringes (1 mL) and needles (27-30 gauge)

Procedure:

  • Preparation of D-Luciferin Solution:

    • Prepare a stock solution of D-luciferin at 15 mg/mL in sterile DPBS.

    • Ensure the luciferin is completely dissolved by gentle inversion.

    • Sterile-filter the solution through a 0.22 µm filter and use it immediately or store it in aliquots at -20°C, protected from light.

  • Imaging Procedure:

    • Anesthetize the mice using isoflurane.

    • Inject the D-luciferin solution intraperitoneally (i.p.) at a dose of 150 mg/kg body weight. For a 20g mouse, this corresponds to a 200 µL injection of the 15 mg/mL stock solution.[2]

    • Wait for approximately 10-15 minutes for the luciferin to distribute and reach peak signal intensity. This timing may need to be optimized for specific tumor models.[2]

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

    • Acquire bioluminescent images according to the manufacturer's instructions.

    • The intensity of the bioluminescent signal is proportional to the number of viable tumor cells.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse cancer model.

In_Vivo_Efficacy_Workflow start Start cell_culture Culture Luciferase-Expressing Cancer Cells start->cell_culture implantation Implant Cancer Cells into Mice cell_culture->implantation tumor_growth Allow Tumors to Establish (e.g., 75-100 mm³) implantation->tumor_growth randomization Randomize Mice into Treatment Groups (Vehicle vs. CAL-130) tumor_growth->randomization treatment Administer Treatment (Oral Gavage, 10 mg/kg, q8h) randomization->treatment monitoring Monitor Tumor Growth (Bioluminescence Imaging) and Animal Health treatment->monitoring Daily endpoint Continue until Predefined Endpoint (e.g., Tumor Size, Survival) monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition, Survival Analysis) endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo efficacy study of CAL-130.

References

CAL-130 Hydrochloride: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of CAL-130 Hydrochloride in a cell culture setting. CAL-130 is a potent and selective dual inhibitor of the p110δ and p110γ isoforms of phosphoinositide 3-kinase (PI3K), making it a valuable tool for investigating the roles of these specific isoforms in various cellular processes, particularly in the context of immunology and oncology.

Mechanism of Action

This compound exerts its effects by targeting the delta (δ) and gamma (γ) catalytic subunits of Class I PI3K. These isoforms are predominantly expressed in hematopoietic cells and play crucial roles in lymphocyte activation, proliferation, and survival. By inhibiting PI3Kδ and PI3Kγ, CAL-130 blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as Akt and mammalian target of rapamycin (mTOR), leading to the inhibition of cell growth and survival pathways.

Quantitative Data

The inhibitory activity of CAL-130 against the different Class I PI3K isoforms has been determined in enzymatic assays.

TargetIC50 (nM)
p110δ1.3
p110γ6.1
p110α115
p110β56

IC50 values were determined in ex vivo PI3 kinase assays using recombinant PI3K.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of CAL-130 in the PI3K/Akt signaling pathway.

CAL130_Pathway RTK Receptor Tyrosine Kinase (RTK) or G-Protein Coupled Receptor (GPCR) PI3K PI3K (p110δ / p110γ) RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 CAL130 This compound CAL130->PI3K Inhibits PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt pAkt p-Akt (Ser473/Thr308) Akt->pAkt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates Response Cell Proliferation, Survival, & Migration Downstream->Response

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Bring the this compound powder and DMSO to room temperature.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to prepare 1 mL of a 10 mM stock from 1 mg of this compound (Molecular Weight: 475.0 g/mol ), add 210.5 µL of DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Note on Stability: The stability of hydrochloride compounds in cell culture media can vary. It is recommended to prepare fresh dilutions of CAL-130 in culture medium for each experiment. If long-term experiments are planned, consider assessing the stability of CAL-130 in your specific cell culture medium over time.

Cell Viability Assay (e.g., MTT or MTS Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Experimental Workflow:

Cell_Viability_Workflow Start Start Seed Seed cells in a 96-well plate Start->Seed Incubate1 Incubate overnight to allow attachment Seed->Incubate1 Treat Treat cells with serial dilutions of This compound Incubate1->Treat Incubate2 Incubate for desired time (e.g., 24, 48, 72 hours) Treat->Incubate2 AddReagent Add MTT or MTS reagent Incubate2->AddReagent Incubate3 Incubate for 1-4 hours AddReagent->Incubate3 Solubilize Add solubilization solution (for MTT) Incubate3->Solubilize Read Measure absorbance on a plate reader Incubate3->Read For MTS Solubilize->Read Analyze Analyze data and determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a cell viability assay.

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical starting concentration range for an IC50 determination could be 1 nM to 10 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest CAL-130 concentration).

  • Remove the old medium from the wells and add the medium containing the different concentrations of CAL-130.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]

  • Following incubation, add the MTT or MTS reagent to each well according to the manufacturer's instructions.[2][3]

  • Incubate for 1-4 hours to allow for the formation of formazan crystals (MTT) or a soluble formazan product (MTS).[2][3]

  • If using MTT, add the solubilization solution and mix gently to dissolve the crystals.[2]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This protocol allows for the assessment of CAL-130's inhibitory effect on the PI3K pathway by measuring the phosphorylation of its downstream target, Akt.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of CAL-130 (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control for a specified time (e.g., 2, 6, 24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[4]

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[4]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.[5]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[4]

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against total Akt.

These protocols provide a foundation for utilizing this compound in your research. It is essential to optimize these protocols for your specific cell lines and experimental goals.

References

Application Notes and Protocols: CAL-130 Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility and stability of CAL-130 Hydrochloride in Dimethyl Sulfoxide (DMSO), along with protocols for its preparation, storage, and assessment. CAL-130 is a potent inhibitor of phosphoinositide 3-kinase (PI3K) with particular activity against the p110δ and p110γ isoforms.

Quantitative Data Summary

The solubility and stability of this compound in DMSO are critical parameters for ensuring the accuracy and reproducibility of in vitro and in vivo experiments. The following tables summarize the available quantitative data from various sources.

Table 1: Solubility of this compound in DMSO
Supplier/Source Reported Solubility in DMSO Molar Concentration (mM) ¹Notes
Selleck Chemicals100 mg/mL208.5-
MedChemExpress≥ 33.33 mg/mL≥ 69.5-
Cayman Chemical≥ 10 mg/mL≥ 20.9-
Adooq Bioscience50 mg/mL104.3Soluble to 50 mg/mL in DMSO

¹Molar concentration calculated based on a molecular weight of 479.98 g/mol for this compound.

Note: The variability in reported solubility may be due to differences in compound purity, the water content of the DMSO used, and the dissolution methodology. It is recommended to use anhydrous DMSO and to perform a solubility test for the specific batch of the compound being used.

Table 2: Stability of this compound in DMSO Stock Solution
Storage Temperature Duration Source Recommendation
-20°CUp to 3 monthsSelleck Chemicals
-80°CUp to 1 yearGeneral recommendation for long-term storage

Note: For optimal stability, it is advised to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.

Signaling Pathway

CAL-130 is a dual inhibitor of the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.

CAL130_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ/γ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates CAL130 CAL-130 Hydrochloride CAL130->PI3K PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: CAL-130 inhibits PI3Kδ/γ, blocking the PI3K/AKT/mTOR pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and assessment of this compound solutions in DMSO.

Protocol for Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Workflow:

Stock_Solution_Workflow Weigh 1. Weigh CAL-130 Hydrochloride Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Dissolve 3. Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot 4. Aliquot into Single-Use Vials Dissolve->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a this compound stock solution.

Procedure:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.80 mg of this compound (MW: 479.98 g/mol ).

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the powder.

    • Vortex the solution vigorously for several minutes until the powder is completely dissolved.

    • If necessary, briefly sonicate the vial in a water bath to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.

Protocol for Assessing the Solubility of this compound in DMSO

This protocol provides a general method to experimentally determine the solubility limit.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator

  • Microcentrifuge

  • HPLC system with a suitable column and detector (optional, for quantitative analysis)

Procedure:

  • Saturated Solution Preparation:

    • Add an excess amount of this compound powder to a known volume of anhydrous DMSO in a vial (e.g., 20 mg in 200 µL).

    • Vortex the mixture vigorously for 10-15 minutes.

    • Incubate the mixture at room temperature for at least 2 hours to allow it to reach equilibrium, with intermittent vortexing.

  • Separation of Undissolved Solid:

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Determination of Concentration:

    • Gravimetric Method (Qualitative): Carefully transfer a known volume of the supernatant to a pre-weighed vial. Evaporate the DMSO under a stream of nitrogen or in a vacuum concentrator. Weigh the vial containing the dried residue. The difference in weight will give the amount of dissolved solid, from which the solubility can be calculated.

    • HPLC Method (Quantitative): Carefully take a small, known volume of the supernatant and dilute it with an appropriate mobile phase. Analyze the diluted sample by HPLC against a standard curve of known this compound concentrations to determine the exact concentration in the saturated solution.

Protocol for Evaluating the Stability of this compound in DMSO

This protocol outlines a method to assess the stability of a DMSO stock solution over time.

Materials:

  • Prepared stock solution of this compound in DMSO

  • Temperature-controlled storage units (e.g., 4°C, -20°C, -80°C)

  • HPLC system with a UV detector

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

    • Immediately analyze an aliquot of this solution by HPLC to determine the initial peak area and purity. This will serve as the baseline (T=0).

  • Storage:

    • Aliquot the remaining stock solution into multiple vials for storage under different conditions (e.g., room temperature, 4°C, -20°C, and -80°C). Protect all samples from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature.

    • Analyze each sample by HPLC under the same conditions as the T=0 sample.

  • Data Analysis:

    • Compare the HPLC chromatograms of the stored samples to the T=0 sample.

    • Calculate the percentage of the parent compound remaining at each time point by comparing the peak area of CAL-130.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

    • Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.

By following these protocols and considering the provided data, researchers can ensure the reliable and effective use of this compound in their studies.

Application Notes: Western Blot Protocol for p-Akt (Ser473) Analysis Following CAL-130 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a fundamental intracellular cascade that regulates critical cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in various human cancers, making it a significant target for therapeutic intervention.[1][3] Akt, also known as Protein Kinase B (PKB), is a key serine/threonine kinase within this pathway. Its activation is marked by phosphorylation at two crucial sites, Threonine 308 (Thr308) and Serine 473 (Ser473).[1][4]

CAL-130 (Idelalisib) is a potent and selective inhibitor of the p110δ isoform of PI3K.[2] By inhibiting PI3Kδ, CAL-130 blocks the conversion of PIP2 to PIP3, which in turn prevents the downstream activation and phosphorylation of Akt.[2] Western blotting is a widely used and powerful technique to detect and quantify the levels of specific proteins, such as phosphorylated Akt (p-Akt), in cell lysates.[1][2] Analyzing the change in p-Akt levels following CAL-130 treatment allows researchers to determine the inhibitor's efficacy and its dose-dependent effects on the PI3K/Akt pathway.

Data Presentation: Effect of CAL-130 on p-Akt (Ser473) Levels

The following table summarizes representative quantitative data from a Western blot analysis of p-Akt (Ser473) levels in a cancer cell line treated with increasing concentrations of CAL-130 for 24 hours. The data is presented as the relative band intensity of p-Akt normalized to total Akt and subsequently to the untreated vehicle control.

CAL-130 Concentration (nM)Relative p-Akt/Total Akt Ratio (Normalized to Control)Standard Deviation
0 (Vehicle Control)1.000.09
100.820.07
500.510.05
1000.240.03
5000.080.02

PI3K/Akt Signaling Pathway and CAL-130 Inhibition

The diagram below illustrates the PI3K/Akt signaling cascade and highlights the inhibitory action of CAL-130. Activation of Receptor Tyrosine Kinases (RTKs) by growth factors initiates the pathway, leading to PI3K activation. CAL-130 specifically inhibits PI3K, preventing the phosphorylation and subsequent activation of Akt.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 pAkt p-Akt (Ser473) (active) PIP3->pAkt Recruits & Activates PI3K->PIP3 Akt Akt (inactive) Akt->pAkt Downstream Downstream Targets (Growth, Proliferation, Survival) pAkt->Downstream CAL130 CAL-130 CAL130->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Caption: PI3K/Akt signaling pathway and the inhibitory action of CAL-130.

Experimental Protocols

Cell Culture and CAL-130 Treatment

This protocol provides a general procedure for adherent cells. It should be optimized for the specific cell line used.

  • Materials:

    • Cancer cell line with active PI3K/Akt signaling.

    • Complete growth medium (e.g., DMEM/RPMI with 10% FBS).

    • CAL-130 stock solution (in DMSO).

    • 6-well tissue culture plates.

  • Procedure:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

    • Prepare serial dilutions of CAL-130 in complete growth medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest CAL-130 dose.

    • Aspirate the old medium and replace it with the medium containing the different concentrations of CAL-130.

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

Cell Lysis and Protein Quantification
  • Materials:

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).[1]

    • Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer before use).[1]

    • Cell scraper.

    • Microcentrifuge tubes.

    • Protein assay kit (BCA or Bradford).[1]

  • Procedure:

    • After treatment, place the culture plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.[1]

    • Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well.[1]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[1]

    • Centrifuge the lysates at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[1]

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer’s instructions.

SDS-PAGE and Western Blotting
  • Materials:

    • Laemmli sample buffer (4x or 6x).

    • SDS-PAGE gels (acrylamide percentage appropriate for Akt, ~60 kDa).

    • SDS-PAGE running buffer.

    • PVDF or nitrocellulose membrane.[1]

    • Transfer buffer.

    • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[1][5]

  • Procedure:

    • Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1]

    • Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel. Include a pre-stained protein ladder.[1]

    • Run the gel at 100-150V until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended.[1]

Antibody Incubation and Detection
  • Materials:

    • Primary antibody: Rabbit anti-p-Akt (Ser473) (e.g., 1:1000 dilution).[1][5]

    • Primary antibody: Rabbit or Mouse anti-total Akt (e.g., 1:1000 dilution).

    • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (e.g., 1:2000 dilution).[1]

    • Enhanced Chemiluminescence (ECL) detection reagent.

    • Chemiluminescence imaging system.

  • Procedure for p-Akt Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1][5]

    • Incubate the membrane with the primary anti-p-Akt (Ser473) antibody, diluted in 5% BSA/TBST, overnight at 4°C with gentle shaking.[1][5]

    • The next day, wash the membrane three times for 10 minutes each with TBST.[1]

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[1]

    • Wash the membrane again three times for 10 minutes each with TBST.[6]

    • Prepare the ECL reagent according to the manufacturer's protocol, apply it to the membrane, and capture the chemiluminescent signal using an imaging system.[1][6]

Stripping and Re-probing for Total Akt

To normalize the p-Akt signal, the membrane should be stripped and re-probed for total Akt, which serves as a loading control.[1][2]

  • Materials:

    • Mild stripping buffer (e.g., Restore™ Western Blot Stripping Buffer).

  • Procedure:

    • Wash the membrane with a stripping buffer for 15-30 minutes at room temperature.[1]

    • Wash the membrane thoroughly with TBST (3 x 10 minutes).

    • Re-block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-total Akt antibody overnight at 4°C.[1]

    • Repeat the washing, secondary antibody incubation, and signal detection steps as described above.

    • Quantify band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample.[2]

Western Blot Experimental Workflow

The diagram below outlines the sequential steps of the Western blot protocol, from cell treatment to final data analysis.

WB_Workflow A 1. Cell Culture & Seeding B 2. CAL-130 Treatment A->B C 3. Cell Lysis & Lysate Collection B->C D 4. Protein Quantification (BCA/Bradford) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF) E->F G 7. Membrane Blocking (5% BSA) F->G H 8. Primary Antibody Incubation (anti-p-Akt) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. ECL Detection & Imaging I->J K 11. Membrane Stripping J->K L 12. Re-probing for Total Akt (Repeat steps 7-10) K->L M 13. Densitometry & Data Analysis (p-Akt / Total Akt Ratio) L->M

Caption: Step-by-step experimental workflow for Western blot analysis.

References

Application Notes and Protocols for Utilizing CAL-130 in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAL-130 is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The isoform-selective nature of CAL-130 offers the potential for a more targeted therapeutic approach with a potentially wider therapeutic window compared to pan-PI3K inhibitors.

These application notes provide detailed protocols for utilizing CAL-130 in both biochemical and cellular kinase assays to assess its inhibitory activity and effects on downstream signaling.

Data Presentation

Table 1: In Vitro Inhibitory Activity of CAL-130 and Other PI3K Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of CAL-130 against the four Class I PI3K isoforms. For comparison, IC50 values for other representative PI3K inhibitors are also included.

Inhibitorp110α (nM)p110β (nM)p110δ (nM)p110γ (nM)Isoform Selectivity
CAL-130 115[1]56[1]1.3 [1]6.1 [1]δ/γ selective
Idelalisib (CAL-101)>1000>100015110δ selective[2]
IPI-145 (Duvelisib)1700920327δ/γ selective[3]
BKM120 (Buparlisib)52166116262Pan-Class I
GDC-0941 (Pictilisib)333375α/δ selective[3]

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based biochemical assay to determine the IC50 value of CAL-130 against PI3Kδ and PI3Kγ. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, where a decrease in ADP production corresponds to inhibition of the kinase.[4][5][6]

Materials:

  • Recombinant human PI3Kδ and PI3Kγ enzymes

  • Lipid substrate (e.g., PIP2)

  • ATP

  • CAL-130

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of CAL-130 in DMSO. Further dilute the inhibitor in kinase buffer to the desired final concentrations.

    • Prepare the PI3K enzyme and lipid substrate in kinase buffer at 2x the final desired concentration.

    • Prepare ATP in kinase buffer at 2x the final desired concentration.

  • Kinase Reaction:

    • Add 5 µL of the diluted CAL-130 or vehicle control (DMSO) to the wells of the plate.

    • Add 10 µL of the 2x enzyme/substrate mix to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the 2x ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each CAL-130 concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Assay: Western Blot Analysis of p-Akt

This protocol describes how to assess the inhibitory effect of CAL-130 on the PI3K signaling pathway in a cellular context by measuring the phosphorylation of the downstream effector Akt.

Materials:

  • Cancer cell line with known PI3K pathway activity (e.g., a cell line with a PTEN mutation or PIK3CA mutation)

  • Cell culture medium and supplements

  • CAL-130

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and an antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to 70-80% confluency.

    • Treat the cells with a serial dilution of CAL-130 or vehicle control (DMSO) for a specified time (e.g., 2 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe for total Akt and the loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-Akt, total Akt, and the loading control.

    • Normalize the p-Akt signal to the total Akt and loading control signals.

    • Compare the levels of p-Akt in CAL-130-treated cells to the vehicle-treated control to determine the inhibitory effect.

Mandatory Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates via TSC2 inhibition BAD BAD AKT->BAD Inhibits S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Cell_Growth Cell Growth & Protein Synthesis S6K->Cell_Growth _4EBP1->Cell_Growth Inhibits TSC2 TSC2 Rheb Rheb TSC2->Rheb Inhibits Rheb->mTORC1 Activates Cell_Survival Cell Survival BAD->Cell_Survival Promotes Apoptosis Growth_Factor Growth Factor Growth_Factor->RTK Activates CAL130 CAL-130 CAL130->PI3K Inhibits δ/γ PTEN PTEN PTEN->PIP3 Dephosphorylates Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Inhibitor_Prep Prepare Serial Dilution of CAL-130 Add_Inhibitor Add CAL-130 to Plate Inhibitor_Prep->Add_Inhibitor Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Add_Enzyme Add Enzyme/Substrate Mix Reagent_Prep->Add_Enzyme Add_ATP Initiate with ATP Reagent_Prep->Add_ATP Add_Inhibitor->Add_Enzyme Incubate1 Incubate (10-15 min) Add_Enzyme->Incubate1 Incubate1->Add_ATP Incubate2 Incubate (60 min) Add_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Detection Add Kinase Detection Reagent Incubate3->Add_Detection Incubate4 Incubate (30-60 min) Add_Detection->Incubate4 Read_Luminescence Measure Luminescence Incubate4->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis & Transfer cluster_immunodetection 3. Immunodetection cluster_data_analysis 4. Data Analysis Cell_Culture Cell Culture Treatment Treat with CAL-130 Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Akt, Total Akt, GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Quantify_Bands Band Quantification Imaging->Quantify_Bands Normalize Normalize p-Akt Signal Quantify_Bands->Normalize

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with CAL-130

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAL-130 is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade in the activation, proliferation, and function of various immune cell subsets. By targeting key isoforms of PI3K, CAL-130 offers a powerful tool for immunomodulation in research and therapeutic development. Flow cytometry is an indispensable technique for dissecting the cellular and molecular effects of CAL-130 on heterogeneous immune cell populations at a single-cell level. These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of immune cells treated with CAL-130, including detailed protocols and data interpretation strategies. The PI3K/Akt/mTOR signaling pathway is crucial in T cell activation and function.[1]

Mechanism of Action of CAL-130

CAL-130 primarily targets the PI3K enzyme, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and phosphoinositide-dependent kinase 1 (PDK1). This initiates a signaling cascade that includes the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival.[2] In lymphocytes, the PI3K-Akt-mTOR axis is integral to their development, differentiation, and function.[2][3] Inhibition of this pathway by CAL-130 is expected to suppress T cell activation, reduce pro-inflammatory cytokine production, and potentially induce anergy or apoptosis in targeted immune cells.

CAL_130_Signaling_Pathway CAL-130 Mechanism of Action TCR TCR/CD28 PI3K PI3K TCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation CAL130 CAL-130 CAL130->PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Cytokine Cytokine Production mTOR->Cytokine

Diagram 1: CAL-130 inhibits the PI3K/Akt/mTOR signaling pathway.

Applications for Flow Cytometry Analysis

Flow cytometry can be employed to investigate various aspects of CAL-130's effects on immune cells:

  • Immunophenotyping: Characterize changes in the frequency and proportion of different immune cell subsets (e.g., T cells, B cells, NK cells, monocytes) following CAL-130 treatment.[4][5]

  • Activation Marker Expression: Assess the upregulation or downregulation of cell surface markers associated with immune cell activation, such as CD25, CD69, and CD137.[6]

  • Intracellular Signaling: Directly measure the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway, such as phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6), a downstream target of mTOR.

  • Cytokine Production: Quantify the intracellular production of pro-inflammatory and anti-inflammatory cytokines, such as IFN-γ, TNF-α, and IL-10.

  • Cell Proliferation: Evaluate the inhibitory effect of CAL-130 on immune cell proliferation using dye dilution assays.

  • Apoptosis: Determine the induction of apoptosis in specific immune cell populations.

Experimental Protocols

Protocol 1: Analysis of Immune Cell Phenotype and Activation Markers

This protocol outlines the procedure for treating peripheral blood mononuclear cells (PBMCs) with CAL-130 and subsequently staining for surface markers to analyze cell populations and their activation status.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • CAL-130

  • Cell stimulation cocktail (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD25, CD69)

  • Viability dye (e.g., 7-AAD or Propidium Iodide)

Procedure:

  • Cell Culture and Treatment: a. Isolate PBMCs from whole blood using density gradient centrifugation.[7] b. Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium. c. Plate 1 mL of the cell suspension into each well of a 24-well plate. d. Add CAL-130 at various concentrations (e.g., 0.1, 1, 10, 100 nM) to the respective wells. Include a vehicle control (e.g., DMSO). e. Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Stimulation: a. For the final 4-6 hours of incubation, add a cell stimulation cocktail to the wells to induce activation.

  • Antibody Staining: a. Harvest the cells and wash them once with 200 µL of flow cytometry staining buffer. Centrifuge at 300 x g for 5 minutes. b. Prepare a master mix of the surface staining antibodies at the predetermined optimal concentrations in flow cytometry staining buffer. c. Resuspend the cell pellets in 50 µL of the antibody master mix. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with 200 µL of flow cytometry staining buffer.

  • Data Acquisition: a. Resuspend the final cell pellet in 200 µL of flow cytometry staining buffer containing a viability dye. b. Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000) for robust statistical analysis.[8]

Protocol_1_Workflow Workflow for Phenotype and Activation Marker Analysis Isolate_PBMCs Isolate PBMCs Culture_Treat Culture and Treat with CAL-130 Isolate_PBMCs->Culture_Treat Stimulate Stimulate Cells Culture_Treat->Stimulate Surface_Stain Surface Antibody Staining Stimulate->Surface_Stain Data_Acquisition Flow Cytometry Data Acquisition Surface_Stain->Data_Acquisition

Diagram 2: Experimental workflow for Protocol 1.
Protocol 2: Analysis of Intracellular Signaling and Cytokine Production

This protocol describes the methodology for assessing the effects of CAL-130 on intracellular signaling pathways and cytokine synthesis.

Materials:

  • All materials from Protocol 1

  • Fixation/Permeabilization Buffer Kit

  • Fluorochrome-conjugated antibodies against intracellular targets (e.g., p-Akt, p-S6, IFN-γ, TNF-α)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)[7]

Procedure:

  • Cell Culture, Treatment, and Stimulation: a. Follow steps 1a-1d and 2a from Protocol 1. b. During the stimulation period, add a protein transport inhibitor to the culture to allow for intracellular cytokine accumulation.[7]

  • Surface and Intracellular Staining: a. Harvest and wash the cells as in step 3a of Protocol 1. b. Perform surface antibody staining as described in steps 3b-3e of Protocol 1. c. Following the surface stain, fix and permeabilize the cells according to the manufacturer's instructions for the chosen fixation/permeabilization kit. d. Prepare a master mix of the intracellular antibodies in the permeabilization buffer. e. Add 50 µL of the intracellular antibody master mix to the permeabilized cells. f. Incubate for 30-45 minutes at room temperature in the dark. g. Wash the cells twice with permeabilization buffer.

  • Data Acquisition: a. Resuspend the final cell pellet in 200 µL of flow cytometry staining buffer. b. Acquire the samples on a flow cytometer.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.

Table 1: Effect of CAL-130 on T Cell Activation Marker Expression

TreatmentConcentration (nM)% CD4+CD25+% CD8+CD69+
Vehicle Control025.4 ± 2.130.1 ± 3.5
CAL-1300.122.1 ± 1.926.8 ± 2.9
CAL-130115.7 ± 1.518.4 ± 2.2
CAL-130108.2 ± 0.99.5 ± 1.3
CAL-1301003.5 ± 0.54.1 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of Intracellular Signaling and Cytokine Production by CAL-130

TreatmentConcentration (nM)p-Akt MFI (CD4+ T cells)% IFN-γ+ (CD8+ T cells)
Vehicle Control015,234 ± 1,10245.6 ± 4.2
CAL-1300.112,876 ± 98738.9 ± 3.7
CAL-13018,543 ± 76525.1 ± 2.8
CAL-130103,109 ± 41210.3 ± 1.5
CAL-130100987 ± 1542.2 ± 0.6

MFI: Median Fluorescence Intensity. Data are presented as mean ± standard deviation from three independent experiments.

Data Analysis and Interpretation

Data analysis should be performed using appropriate flow cytometry analysis software (e.g., FlowJo™, FCS Express™).

Gating Strategy:

A sequential gating strategy is crucial for accurate analysis. An example gating strategy is as follows:

  • Time Gate: To ensure signal stability.

  • Singlet Gate: To exclude cell doublets.

  • Live/Dead Gate: To exclude non-viable cells.

  • Lymphocyte Gate: Based on forward and side scatter properties.

  • Immune Cell Subset Gates: To identify specific populations (e.g., CD3+ for T cells, then CD4+ and CD8+).

  • Activation/Cytokine Gates: To quantify the percentage of positive cells for the markers of interest within each subset.

Gating_Strategy Example Gating Strategy Total_Events Total Events Singlets Singlets Total_Events->Singlets Live_Cells Live Cells Singlets->Live_Cells Lymphocytes Lymphocytes Live_Cells->Lymphocytes T_Cells CD3+ T Cells Lymphocytes->T_Cells CD4_T_Cells CD4+ T Cells T_Cells->CD4_T_Cells CD8_T_Cells CD8+ T Cells T_Cells->CD8_T_Cells Marker_Positive Marker Positive (e.g., CD69+, IFN-γ+) CD4_T_Cells->Marker_Positive CD8_T_Cells->Marker_Positive

Diagram 3: Logical flow of a typical gating strategy.

Interpretation of Results:

A dose-dependent decrease in the expression of activation markers (Table 1) and intracellular signaling molecules and cytokines (Table 2) would confirm the inhibitory activity of CAL-130 on the PI3K pathway in immune cells. The IC50 (half-maximal inhibitory concentration) can be calculated from the dose-response curves to quantify the potency of CAL-130.

Conclusion

These application notes provide a framework for utilizing flow cytometry to comprehensively analyze the effects of the PI3K inhibitor CAL-130 on immune cells. The detailed protocols and data analysis guidelines will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of the immunomodulatory properties of CAL-130 and its potential therapeutic applications.

References

CAL-130 Hydrochloride: Application Notes and Protocols for Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAL-130 Hydrochloride is a potent and selective dual inhibitor of the p110δ and p110γ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The δ and γ isoforms of PI3K are primarily expressed in hematopoietic cells and are implicated in the tumor microenvironment, making them attractive targets for cancer immunotherapy and for the treatment of hematological malignancies. These application notes provide an overview of CAL-130's mechanism of action and detailed protocols for its use in preclinical xenograft tumor models.

Mechanism of Action

This compound exerts its anti-cancer effects by specifically inhibiting the p110δ and p110γ isoforms of PI3K. This dual inhibition disrupts the downstream signaling cascade, primarily the AKT/mTOR pathway, leading to decreased cancer cell proliferation and survival. In the context of the tumor microenvironment, inhibition of PI3Kδ and PI3Kγ can modulate immune cell function, potentially enhancing anti-tumor immunity.

Data Presentation

ParameterValueReference
Target PI3Kδ, PI3Kγ[1]
IC50 (p110δ) 1.3 nM[1]
IC50 (p110γ) 6.1 nM[1]
IC50 (p110α) 115 nM[1]
IC50 (p110β) 56 nM[1]
In Vivo Model T-cell acute lymphoblastic leukemia (T-ALL)[1]
Animal Strain Lck/Ptenfl/fl mice[1]
Dosage 10 mg/kg[1]
Administration Oral (p.o.), every 8 hours[1]
Duration 7 days[1]
Efficacy Extended median survival to 45 days (vs. 7.5 days for control)[1]

Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ/γ) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation CAL130 CAL-130 CAL130->PI3K Inhibition

Diagram 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of CAL-130.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Solid Tumors

This protocol provides a general framework for evaluating the efficacy of this compound in a subcutaneous solid tumor xenograft model. Specific cell lines and mouse strains should be chosen based on the cancer type of interest and their validated use in xenograft studies.

1. Cell Culture and Preparation:

  • Culture a human cancer cell line of interest (e.g., a breast or colon cancer cell line with known PI3K pathway activation) in its recommended growth medium.

  • Harvest cells during the logarithmic growth phase using trypsinization.

  • Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a final concentration of 5 x 10^7 cells/mL. Keep on ice.

2. Animal Handling and Tumor Implantation:

  • Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Allow mice to acclimate for at least one week before the experiment.

  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

  • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Drug Preparation and Administration:

  • Prepare this compound fresh daily. For oral administration, dissolve in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Treatment Group: Administer this compound orally at a dose of 10 mg/kg every 8 hours.

  • Control Group: Administer an equivalent volume of the vehicle on the same schedule.

  • Continue treatment for a predetermined period (e.g., 21-28 days).

5. Efficacy Evaluation:

  • Continue to measure tumor volumes and body weights every 2-3 days throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Weigh the excised tumors.

  • (Optional) Process a portion of the tumor tissue for pharmacodynamic analysis (e.g., Western blot for phosphorylated AKT) or histopathology.

6. Data Analysis:

  • Plot the mean tumor volume ± SEM for each group over time.

  • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Protocol 2: Orthotopic Xenograft Model

For a more clinically relevant model, an orthotopic xenograft can be established by implanting tumor cells into the corresponding organ of origin. The general principles of drug preparation, administration, and monitoring are similar to the subcutaneous model, but the implantation procedure and tumor monitoring will be specific to the organ.

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment Phase cluster_analysis Analysis CellCulture 1. Cancer Cell Culture & Harvest CellPrep 2. Cell Preparation for Injection CellCulture->CellPrep Implantation 3. Subcutaneous/ Orthotopic Injection CellPrep->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization TumorGrowth->Randomization Treatment 6. CAL-130 or Vehicle Administration Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 8. Endpoint Analysis (Tumor Excision, etc.) Monitoring->Endpoint DataAnalysis 9. Data Analysis & Interpretation Endpoint->DataAnalysis

Diagram 2: General experimental workflow for a xenograft tumor model study.

Conclusion

This compound is a promising therapeutic agent for cancers with a dependency on PI3Kδ and PI3Kγ signaling. The provided protocols offer a foundation for preclinical evaluation of its efficacy in xenograft models. Researchers should adapt these protocols to their specific cancer models and experimental goals, ensuring adherence to all institutional animal care and use guidelines. Careful experimental design and execution are crucial for obtaining reliable and reproducible data to support further drug development.

References

Application Notes and Protocols for CAL-130 Treatment of Primary Immune Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CAL-130, a potent and selective dual phosphoinositide 3-kinase (PI3K) p110δ and p110γ inhibitor, for the treatment of primary immune cell cultures.

Introduction

CAL-130 (also known as PWT-130) is a small molecule inhibitor that targets the delta (δ) and gamma (γ) isoforms of the PI3K catalytic subunit p110. These isoforms are preferentially expressed in hematopoietic cells and play a crucial role in immune cell signaling, survival, proliferation, and function. The dual inhibition of PI3Kδ and PI3Kγ makes CAL-130 a valuable tool for studying the roles of these pathways in various immune responses and as a potential therapeutic agent for hematological malignancies and inflammatory diseases.

Mechanism of Action

CAL-130 exerts its effects by blocking the ATP-binding site of PI3Kδ and PI3Kγ, thereby inhibiting the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the decreased activation of downstream signaling pathways, most notably the AKT/mTOR pathway, which is critical for cell growth, survival, and proliferation.

CAL130_Pathway cluster_cell Immune Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3Kδ/γ Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream_Effects Cell Survival, Proliferation, Metabolism mTOR->Downstream_Effects CAL130 CAL-130 CAL130->PI3K Inhibition

Caption: CAL-130 signaling pathway in immune cells.

Data Presentation

Table 1: In Vitro Efficacy of CAL-130 in Primary Immune Cells and Cell Lines
Cell TypeAssayIC50 (nM)Reference
Mantle Cell Lymphoma (MCL) cell linesCell Viability11 - 2,000
Primary MCL cellsCell Viability1 - 26
Chronic Lymphocytic Leukemia (CLL) cellsCell ViabilityNot specified
Diffuse Large B-cell Lymphoma (DLBCL) cell linesCell Viability0.5 - >10 µM
Activated B-cells (ABC-DLBCL)Cell ViabilityMore sensitive
Germinal Center B-cell (GCB-DLBCL)Cell ViabilityLess sensitive
Table 2: Effects of CAL-130 on Downstream Signaling and Cell Function
Cell TypeEffectConcentrationAssayReference
MCL cell linesInhibition of AKT phosphorylation100 nMWestern Blot
Primary MCL cellsInhibition of AKT phosphorylation100 nMWestern Blot
CLL cellsInhibition of AKT phosphorylationNot specifiedWestern Blot
CLL cellsInhibition of CCL3/CCL4 secretionNot specifiedNot specified
DLBCL cell linesInduction of apoptosis> 1 µMNot specified

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which can then be used for the culture of specific immune cell subsets.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer 3 mL of Ficoll-Paque PLUS under the diluted blood in a new 15 mL conical tube, ensuring a distinct interface.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.

  • Collect the mononuclear cell layer and transfer it to a new 50 mL conical tube.

  • Wash the cells by adding 3 volumes of PBS and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in the appropriate culture medium.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue.

PBMC_Isolation_Workflow Start Start Dilute_Blood Dilute Whole Blood with PBS (1:1) Start->Dilute_Blood Layer_Ficoll Layer Diluted Blood over Ficoll-Paque Dilute_Blood->Layer_Ficoll Centrifuge_1 Centrifuge (400 x g, 30 min) Layer_Ficoll->Centrifuge_1 Collect_PBMCs Collect Mononuclear Cell Layer Centrifuge_1->Collect_PBMCs Wash_Cells Wash Cells with PBS Collect_PBMCs->Wash_Cells Centrifuge_2 Centrifuge (300 x g, 10 min) Wash_Cells->Centrifuge_2 Resuspend_Cells Resuspend in Culture Medium Centrifuge_2->Resuspend_Cells Count_Cells Count Cells and Assess Viability Resuspend_Cells->Count_Cells End End Count_Cells->End

Caption: PBMC isolation workflow.

Protocol 2: CAL-130 Treatment of Primary Immune Cells

This protocol provides a general guideline for treating primary immune cells with CAL-130. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.

Materials:

  • Isolated primary immune cells (e.g., PBMCs, B-cells, T-cells)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • CAL-130 stock solution (e.g., 10 mM in DMSO)

  • Multi-well culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed the primary immune cells in a multi-well plate at the desired density.

  • Prepare serial dilutions of CAL-130 in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Add the CAL-130 dilutions to the respective wells. Include a vehicle control (DMSO only) and an untreated control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a CO2 incubator.

  • Following incubation, harvest the cells and/or supernatant for downstream analysis (e.g., cell viability assay, flow cytometry, ELISA, Western blot).

Protocol 3: Cell Viability Assay (MTS Assay)

This protocol describes a colorimetric assay to assess cell viability following CAL-130 treatment.

Materials:

  • CAL-130 treated cells in a 96-well plate

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • At the end of the CAL-130 treatment period, add 20 µL of MTS reagent to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Protocol 4: Western Blot for AKT Phosphorylation

This protocol is for assessing the inhibition of the PI3K pathway by measuring the phosphorylation of AKT.

Materials:

  • CAL-130 treated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-AKT and anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phospho-AKT signal to the total-AKT signal.

Western_Blot_Workflow Start Start Cell_Lysis Cell Lysis and Protein Quantification Start->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition and Analysis Detection->Analysis End End Analysis->End

Caption: Western blot workflow.

Safety Precautions

CAL-130 is a potent chemical compound. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Troubleshooting

  • Low cell viability: Ensure proper cell handling and culture conditions. Titrate the concentration of CAL-130 to find the optimal range for your cell type.

  • High background in Western blot: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.

  • Inconsistent results: Maintain consistency in cell seeding density, drug treatment, and assay procedures. Use appropriate controls in all experiments.

Conclusion

CAL-130 is a valuable research tool for investigating the role of PI3Kδ and PI3Kγ in immune cell function. The protocols and data presented in these application notes provide a foundation for designing and conducting experiments with CAL-130 in primary immune cell cultures. It is recommended to optimize the experimental conditions for each specific application and cell type to ensure reliable and reproducible results.

Application Note: Utilizing CAL-130 in Co-culture Models to Overcome Stromal-Mediated Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The tumor microenvironment (TME) plays a critical role in cancer progression and the emergence of therapeutic resistance. Cancer-associated fibroblasts (CAFs) and other stromal cells within the TME can protect tumor cells from apoptosis induced by chemotherapeutic agents through the secretion of growth factors and cytokines. This interaction often involves the activation of pro-survival signaling pathways, such as the Phosphoinositide 3-kinase (PI3K) pathway. CAL-130 is a potent and selective dual inhibitor of the p110δ and p110γ isoforms of PI3K, which are predominantly expressed in hematopoietic cells and are crucial for B-cell and T-cell signaling, but are also implicated in the supportive signaling from the TME.[1][2][3] This application note provides a detailed protocol for using CAL-130 in co-culture experiments to investigate and overcome stromal-mediated drug resistance.

Mechanism of Action

CAL-130 exerts its effects by specifically inhibiting the delta (δ) and gamma (γ) isoforms of PI3K.[1][4] In the context of a tumor microenvironment, stromal cells secrete factors that bind to receptors on cancer cells, leading to the activation of PI3K. This triggers the phosphorylation of PIP2 to PIP3, which in turn activates downstream effectors like AKT. The AKT signaling cascade promotes cell survival, proliferation, and drug resistance. By inhibiting PI3Kδ and PI3Kγ, CAL-130 effectively blocks this signaling cascade, preventing the activation of AKT and sensitizing cancer cells to apoptosis, even in the presence of protective stromal factors.[2] This makes CAL-130 a valuable tool for studying TME-driven drug resistance.

PI3K_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Growth_Factor Stromal Factors (e.g., CXCL12) Receptor Receptor Tyrosine Kinase / GPCR Growth_Factor->Receptor Binds PI3K PI3K (p110δ / p110γ) Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, BAD) AKT->Downstream Activates Response Cell Survival, Proliferation, Drug Resistance Downstream->Response Apoptosis Apoptosis Downstream->Apoptosis Inhibits CAL130 CAL-130 CAL130->PI3K Inhibits

Caption: Mechanism of CAL-130 in overcoming stromal-mediated survival signals.

Application in Co-culture Experiments

Co-culture systems are invaluable for modeling the interactions between cancer cells and the TME.[5][6] By growing cancer cells together with stromal cells, such as fibroblasts, researchers can simulate the protective environment that contributes to drug resistance. CAL-130 can be used in these models to determine if targeting the PI3Kδ/γ axis can abrogate stromal-induced resistance. A typical experiment involves comparing the viability of cancer cells treated with a cytotoxic agent in monoculture versus in a co-culture with fibroblasts, with and without the addition of CAL-130. A significant decrease in cancer cell viability in the co-culture setting upon CAL-130 treatment would indicate its efficacy in overcoming stromal-mediated protection.

Data Summary

The following tables summarize representative quantitative data from studies using dual PI3Kδ/γ inhibitors in co-culture models. These studies demonstrate that stromal co-culture enhances cancer cell viability and that this protective effect can be overcome by inhibiting PI3Kδ/γ.

Table 1: PI3K Isoform Selectivity of CAL-130

PI3K Isoform IC50 (nM)
p110δ 1.3
p110γ 6.1
p110α 115
p110β 56

Data sourced from MedchemExpress.[1][4]

Table 2: Representative Viability Data in Monoculture vs. Co-culture

Cell Type Culture Condition Treatment Mean Viability (%)
Cancer Cells Monoculture Control 80%
Cancer Cells Co-culture with Stromal Cells Control 95%
Cancer Cells Co-culture with Stromal Cells PI3Kδ/γ Inhibitor (e.g., 1 µM) 73%

Data is representative and based on findings from studies on PI3Kδ/γ inhibitors where stromal co-cultures significantly increased cancer cell viability, which was abrogated by the inhibitor.[1]

Experimental Protocols

This section provides a detailed protocol for a direct co-culture experiment to assess the ability of CAL-130 to overcome fibroblast-mediated drug resistance in cancer cells.

CoCulture_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Co-Culture Setup cluster_treatment Phase 3: Treatment & Analysis A 1. Culture Cancer Cells and Fibroblasts Separately B 2. Harvest and Count Cells A->B C 3. Seed Fibroblasts in 96-well plate B->C D 4. Allow Fibroblasts to Adhere (2-4h) C->D E 5. Seed Cancer Cells onto Fibroblast Layer D->E F 6. Establish Co-Culture (24h Incubation) E->F G 7. Add CAL-130 and/or Chemotherapeutic Agent F->G H 8. Incubate for 48-72 hours G->H I 9. Measure Cancer Cell Viability (e.g., CellTiter-Glo®) H->I J 10. Data Analysis I->J

Caption: Experimental workflow for a direct co-culture drug sensitivity assay.
Protocol: Assessing CAL-130 in a Cancer Cell-Fibroblast Co-culture Model

1. Materials and Reagents

  • Cancer cell line of interest (e.g., a breast cancer line like MDA-MB-231)

  • Fibroblast cell line (e.g., cancer-associated fibroblasts or a normal fibroblast line like WI-38)

  • Appropriate cell culture media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • CAL-130 (prepare stock solution in DMSO)

  • Chemotherapeutic agent of interest (optional, for combination studies)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates (clear or white-walled depending on readout)

  • Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

2. Cell Culture Preparation

  • Culture cancer cells and fibroblasts separately in T-75 flasks under standard conditions (37°C, 5% CO2).

  • Ensure cells are in their logarithmic growth phase and are 70-80% confluent before starting the experiment.

3. Co-Culture Seeding

  • Harvest the fibroblasts using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium. Perform a cell count.

  • Seed fibroblasts into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of medium.

  • Incubate for 2-4 hours to allow the fibroblasts to adhere and form a monolayer.[7]

  • During this incubation, harvest and count the cancer cells.

  • After fibroblast adherence, carefully add the cancer cells on top of the fibroblast layer at a density of 10,000 - 20,000 cells per well in an additional 100 µL of medium.

  • Set up parallel monoculture wells with only cancer cells at the same density.

  • Incubate the plates for 24 hours to allow the co-culture to establish.

4. Drug Treatment

  • Prepare serial dilutions of CAL-130 in culture medium. A typical final concentration range to test might be 0.1 nM to 10 µM.

  • Also prepare dilutions of your primary chemotherapeutic agent if performing a combination study.

  • Include appropriate controls:

    • No treatment control (medium only)

    • Vehicle control (medium with the highest concentration of DMSO used for CAL-130)

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the drug dilutions.

  • Incubate the plates for an appropriate duration, typically 48 to 72 hours.

5. Viability Assessment

  • After the incubation period, assess cancer cell viability. If the cancer cells express a fluorescent protein (e.g., GFP), fluorescence can be read directly. Alternatively, a specific cell viability reagent that preferentially lyses one cell type or a total viability assay can be used. The CellTiter-Glo® assay is a common choice that measures total ATP, reflecting the viable cell population.

  • Follow the manufacturer's protocol for the chosen viability assay.

  • Read the plate on a suitable plate reader (e.g., luminometer for CellTiter-Glo®).

6. Data Analysis

  • Normalize the viability data to the vehicle-treated control wells for both monoculture and co-culture conditions.

  • Plot the dose-response curves (Cell Viability % vs. Log[Drug Concentration]).

  • Calculate the IC50 values for each condition (monoculture vs. co-culture, with and without CAL-130).[8]

  • Compare the IC50 values to determine if the co-culture confers resistance and if CAL-130 can reverse this effect. A significant decrease in the IC50 of the primary drug in the co-culture + CAL-130 group compared to the co-culture alone group indicates successful overcoming of stromal protection.

References

Troubleshooting & Optimization

CAL-130 Hydrochloride not showing expected inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CAL-130 Hydrochloride. If you are not observing the expected inhibition in your experiments, this resource will help you identify potential causes and find solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific dual inhibitor of the p110γ (gamma) and p110δ (delta) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various cancers. By inhibiting PI3Kγ and PI3Kδ, CAL-130 blocks the phosphorylation of Akt, a key downstream effector, leading to reduced cell survival and proliferation in susceptible cell types.

Q2: At what concentration should I use this compound in my cell-based assays?

A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific model. The table below provides some reported IC50 values for CAL-130 in different contexts.

Q3: I am not seeing any inhibition of Akt phosphorylation (p-Akt) after treating my cells with CAL-130. What could be the problem?

A3: Several factors could contribute to a lack of observable inhibition. Please refer to the detailed troubleshooting guide below for a step-by-step approach to identifying and resolving the issue. Common reasons include suboptimal inhibitor concentration, issues with the compound's stability or solubility, cell line resistance, or technical problems with the experimental assay itself.

Q4: Is this compound stable in solution? How should I store it?

A4: For long-term storage, this compound should be stored as a solid at -20°C. For experimental use, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. These stock solutions should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. It is generally recommended to use freshly prepared dilutions in your experiments, as the stability of the compound in aqueous media over extended periods may be limited.

Troubleshooting Guide: No Expected Inhibition with this compound

This guide is designed to help you troubleshoot experiments where this compound is not producing the expected inhibitory effects.

Step 1: Verify Compound Concentration and Handling
  • Question: Am I using the correct concentration of CAL-130?

  • Troubleshooting:

    • Dose-Response Curve: If you have not already, perform a dose-response experiment to determine the IC50 in your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).

    • Check Calculations: Double-check all calculations for preparing your stock solution and subsequent dilutions.

    • Solubility Issues: CAL-130 is soluble in DMSO.[1][2] When diluting your DMSO stock into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid both solvent-induced cytotoxicity and precipitation of the compound.[3][4] Visually inspect the media for any signs of precipitation after adding the inhibitor.

Step 2: Assess Compound Integrity
  • Question: Is my this compound active?

  • Troubleshooting:

    • Storage Conditions: Confirm that the solid compound and DMSO stock solutions have been stored correctly at -20°C and protected from light.[5]

    • Age of Stock Solution: Use a fresh aliquot of your stock solution or prepare a new stock solution from the solid compound. Avoid using old stock solutions that may have degraded.

    • Positive Control: If possible, test the activity of your CAL-130 on a sensitive cell line where its efficacy has been previously established.

Step 3: Evaluate Cell Line and Culture Conditions
  • Question: Is my cell line a suitable model for CAL-130 inhibition?

  • Troubleshooting:

    • PI3K Isoform Expression: CAL-130 specifically targets p110γ and p110δ. Verify that your cell line expresses these isoforms and that the PI3K/Akt pathway is active. Some cell lines may have low or absent expression of these specific isoforms.

    • Basal Pathway Activity: Ensure that the PI3K/Akt pathway is basally active or has been stimulated in your experimental setup. Without pathway activation, you will not observe inhibition. You can stimulate the pathway with growth factors like IGF-1 or insulin, depending on your cell type.

    • Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to PI3K inhibitors. This can be due to mutations in key signaling molecules (e.g., PTEN loss) or the activation of compensatory signaling pathways (e.g., MAPK/ERK pathway).[2][6]

    • Cell Density and Health: Ensure that your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. Overly confluent or stressed cells may respond differently to inhibitors.

Step 4: Scrutinize the Experimental Protocol
  • Question: Is my experimental assay performing as expected?

  • Troubleshooting:

    • Western Blot for p-Akt:

      • Positive and Negative Controls: Include appropriate controls. A positive control could be a cell lysate known to have high p-Akt levels. A negative control would be untreated cells.

      • Antibody Performance: Verify the specificity and optimal dilution of your primary antibodies for both phospho-Akt (e.g., Ser473) and total Akt.

      • Lysis Buffer: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent dephosphorylation of Akt after cell lysis.

      • Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

    • Cell Viability Assay (e.g., MTT, MTS):

      • Assay Linearity: Ensure that the cell number is within the linear range of the assay.

      • Incubation Time: The duration of inhibitor treatment may need to be optimized. A 24-hour incubation may not be sufficient to observe effects on cell viability; consider extending the time to 48 or 72 hours.

      • Interference with Assay Reagents: In rare cases, the chemical properties of a compound can interfere with the assay reagents. Compare your results with an alternative viability assay (e.g., a dye exclusion method like Trypan Blue).

Data Presentation

Table 1: Reported IC50 Values for CAL-130

TargetAssay TypeIC50 (nM)Reference
p110γKinase Assay6.1[7]
p110δKinase Assay1.3[7]
p110αKinase Assay115[7]
p110βKinase Assay56[7]

Note: IC50 values can vary significantly based on the experimental system. It is crucial to determine the IC50 in your specific cell line and assay conditions.

Experimental Protocols

Western Blot for Phospho-Akt (Ser473) Inhibition

This protocol is a general guideline for assessing the inhibition of Akt phosphorylation at Serine 473.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Growth factors for stimulation (e.g., IGF-1, optional)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%). Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 1-4 hours). If pathway stimulation is required, add the growth factor for a short period (e.g., 15-30 minutes) before cell lysis.

  • Cell Lysis: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading and assess total Akt levels, the membrane can be stripped and re-probed with antibodies for total Akt and a loading control.

Cell Viability Assay (MTT/MTS)

This protocol provides a general method for assessing the effect of CAL-130 on cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound (including a vehicle control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Addition of Reagent:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form. Then, add the solubilization solution and incubate until the crystals are fully dissolved.

    • For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (typically ~570 nm for MTT and ~490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

In Vitro PI3Kγ/δ Kinase Assay

This is a generalized protocol for a biochemical assay to measure the direct inhibitory effect of CAL-130 on PI3Kγ and PI3Kδ activity. Commercial kits are available and their specific protocols should be followed.

Materials:

  • Recombinant human PI3Kγ and PI3Kδ enzymes

  • This compound

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate kinase buffer.

  • Reaction Setup: To the wells of the plate, add the PI3K enzyme, the lipid substrate, and the diluted CAL-130 or vehicle control.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and initiate the detection of ADP produced.

  • Luminescence Measurement: After a further incubation period as required by the detection kit, measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of CAL-130 and determine the IC50 value.

Visualizations

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K (p110γ/δ) RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates CAL130 CAL-130 Hydrochloride CAL130->PI3K Inhibits pAkt p-Akt (Active) Akt->pAkt Phosphorylates mTORC1 mTORC1 pAkt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start No Expected Inhibition with CAL-130 Step1 Step 1: Verify Compound Concentration & Handling Start->Step1 Step2 Step 2: Assess Compound Integrity Step1->Step2 If issue persists Step3 Step 3: Evaluate Cell Line & Culture Conditions Step2->Step3 If issue persists Step4 Step 4: Scrutinize Experimental Protocol Step3->Step4 If issue persists Outcome Inhibition Observed Step4->Outcome After optimization Western_Blot_Workflow A 1. Cell Treatment with CAL-130 B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Immunoblotting (p-Akt, Total Akt) E->F G 7. Detection & Analysis F->G

References

Optimizing CAL-130 Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of CAL-130 in in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is CAL-130 and what is its mechanism of action?

A1: CAL-130 is a potent and selective dual inhibitor of the Class I phosphoinositide 3-kinase (PI3K) isoforms p110δ and p110γ.[1][2] The PI3K pathway is a critical signaling cascade that regulates essential cellular processes such as cell survival, proliferation, and metabolism.[2] By inhibiting p110δ and p110γ, CAL-130 can effectively block the phosphorylation of Akt (a key downstream effector in the PI3K pathway) and attenuate calcium flux in response to stimuli like T cell receptor (TCR) activation.[2]

Q2: What are the recommended starting concentrations for CAL-130 in in vitro assays?

A2: The optimal concentration of CAL-130 will vary depending on the cell type and the specific assay being performed. Based on available data, a good starting point for cell-based assays, such as cell proliferation studies, is in the range of 1 to 5 µM.[1] For enzymatic assays, the IC50 values against the target isoforms are in the low nanomolar range.

Q3: How should I prepare and store CAL-130 for my experiments?

A3: CAL-130 is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Data Presentation: Quantitative Insights into CAL-130 Activity

The following tables summarize the inhibitory activity of CAL-130 against PI3K isoforms and provide a starting point for concentration selection in cell-based assays.

Table 1: CAL-130 IC50 Values against PI3K Isoforms

PI3K IsoformIC50 (nM)
p110δ1.3
p110γ6.1
p110β56
p110α115

Data sourced from MedChemExpress.[1]

Table 2: Recommended Concentration Range for In Vitro Cell-Based Assays

Assay TypeCell Line ExampleRecommended Starting Concentration RangeReference
Cell ProliferationCCRF-CEM1 µM, 2.5 µM, 5 µM[1]
Akt PhosphorylationThymocytesNot specified[2]
Calcium FluxThymocytesNot specified[2]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the efficacy of CAL-130.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of CAL-130 on the viability of cancer cell lines.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • CAL-130

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of CAL-130 in complete culture medium. The final DMSO concentration should be kept constant and below 0.1%. Remove the old medium and add the medium containing different concentrations of CAL-130 to the wells. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of CAL-130.

Protocol 2: Western Blot for Phospho-Akt (Ser473)

This protocol allows for the detection of changes in Akt phosphorylation upon treatment with CAL-130.

Materials:

  • Target cell line

  • CAL-130

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with the desired concentrations of CAL-130 for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Protocol 3: Calcium Flux Assay

This protocol measures changes in intracellular calcium levels in response to a stimulus, and the inhibitory effect of CAL-130.

Materials:

  • Target cells (e.g., lymphocytes)

  • CAL-130

  • Calcium indicator dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Stimulating agent (e.g., anti-CD3/CD28 antibodies for T cells)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Loading: Resuspend cells in a loading buffer containing the calcium indicator dye and Pluronic F-127. Incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Wash the cells to remove excess dye.

  • Compound Incubation: Resuspend the cells in buffer and incubate with different concentrations of CAL-130 for a predetermined time.

  • Baseline Measurement: Acquire a baseline fluorescence reading for a short period before adding the stimulus.

  • Stimulation and Measurement: Add the stimulating agent to the cells and immediately begin recording the fluorescence signal over time using a flow cytometer or plate reader.

  • Data Analysis: Analyze the kinetic data to determine the effect of CAL-130 on the stimulus-induced calcium flux.

Troubleshooting Guide

Issue 1: Low Potency or Inconsistent Results

  • Possible Cause: Compound instability or degradation.

  • Solution: Prepare fresh dilutions of CAL-130 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the stock solution is stored properly at -20°C or -80°C.

  • Possible Cause: Suboptimal compound concentration.

  • Solution: Perform a dose-response experiment with a wider range of CAL-130 concentrations to determine the optimal effective concentration for your specific cell line and assay.

  • Possible Cause: High cell density.

  • Solution: Optimize the cell seeding density. Overly confluent cells may exhibit altered signaling and drug sensitivity.

Issue 2: Poor Solubility in Aqueous Media

  • Possible Cause: CAL-130, like many small molecule inhibitors, may have limited solubility in aqueous solutions.

  • Solution: Ensure the final DMSO concentration is kept low (e.g., ≤0.1%). When diluting the DMSO stock into aqueous media, add it dropwise while vortexing to aid dissolution. If precipitation still occurs, consider preparing a more dilute stock solution or using a different solvent if compatible with your assay.

Issue 3: Off-Target Effects or Cellular Toxicity

  • Possible Cause: The concentration of CAL-130 used is too high, leading to inhibition of other kinases or general cellular toxicity.

  • Solution: Use the lowest effective concentration of CAL-130 as determined by your dose-response experiments. Always include appropriate controls, such as a vehicle-only control, to assess the baseline cellular response. Consider testing the effect of CAL-130 on a non-target cell line to evaluate its specificity.

Visualizing the Mechanism of Action

To better understand how CAL-130 exerts its effects, the following diagrams illustrate its position in the PI3K signaling pathway and a general experimental workflow.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ/γ) RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates CAL130 CAL-130 CAL130->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: CAL-130 inhibits PI3K p110δ/γ, blocking Akt activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 3. Treat Cells with Serial Dilutions of CAL-130 CellCulture->Treatment CAL130_Prep 2. Prepare CAL-130 Stock Solution (DMSO) CAL130_Prep->Treatment Incubation 4. Incubate for Defined Period Treatment->Incubation Viability 5a. Cell Viability (MTT Assay) Incubation->Viability Western 5b. Protein Analysis (Western Blot for pAkt) Incubation->Western Calcium 5c. Functional Assay (Calcium Flux) Incubation->Calcium Data 6. Data Analysis (IC50, etc.) Viability->Data Western->Data Calcium->Data

Caption: General workflow for in vitro studies with CAL-130.

References

Troubleshooting CAL-130 solubility issues in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with CAL-130 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is CAL-130 and what are its solubility properties?

CAL-130 is a novel phosphoinositide 3-kinase (PI3K) inhibitor.[1] It is a crystalline solid that is soluble in dimethyl sulfoxide (DMSO).[1] Like many small molecule inhibitors, CAL-130 is inherently hydrophobic, which can lead to challenges with its solubility in aqueous solutions like cell culture media.

Q2: Why is my CAL-130 precipitating out of solution in my cell culture media?

Precipitation of CAL-130 in cell culture media is a common issue that can arise from several factors:

  • Low Aqueous Solubility: CAL-130 has limited solubility in aqueous environments.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock solution of CAL-130 into the aqueous cell culture medium can cause the compound to crash out of solution. This occurs because the compound is transferred too quickly from a favorable organic solvent to a less favorable aqueous one.[2]

  • Media Component Interactions: Components in the cell culture medium, such as salts, proteins, and pH buffers, can interact with CAL-130 and decrease its solubility.[2]

  • Temperature and pH Fluctuations: Changes in temperature, such as using cold media, or shifts in the pH of the media can alter the solubility of CAL-130.[2][3]

  • High Final Concentration: The desired final concentration of CAL-130 in the cell culture medium may be higher than its solubility limit in that specific medium.[2]

  • Improper Stock Solution Preparation: If the CAL-130 powder is not fully dissolved in DMSO, micro-precipitates can be carried over during dilution into the media.[2]

Q3: What are the consequences of CAL-130 precipitation in my experiments?

CAL-130 precipitation can have significant negative impacts on your experimental results:

  • Inaccurate Dosing: The actual concentration of soluble, biologically active CAL-130 will be lower than intended, leading to unreliable and difficult-to-interpret data.[2]

  • Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological effects of CAL-130.[2]

  • Assay Interference: Precipitates can interfere with various assays, particularly those that involve imaging, microscopy, or absorbance/fluorescence readings.[2]

Troubleshooting Guide for CAL-130 Precipitation

If you are observing precipitation of CAL-130 in your cell culture media, follow this step-by-step guide to troubleshoot the issue.

Step 1: Optimize Stock Solution Preparation

A properly prepared and fully dissolved stock solution is crucial.

Protocol for Preparing a 10 mM CAL-130 Stock Solution in DMSO:

  • Weighing: Accurately weigh the required amount of CAL-130 powder.

  • Dissolving: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Ensuring Complete Dissolution:

    • Vortex the solution vigorously.

    • If necessary, gently warm the tube to 37°C in a water bath for short intervals.

    • Sonication in a water bath for a few minutes can also aid dissolution.

    • Visually inspect the solution against a light source to confirm that no undissolved particles remain.[2]

Step 2: Optimize Dilution into Cell Culture Media

Directly adding a concentrated DMSO stock to your media is a common cause of precipitation due to "solvent shock". A serial dilution approach is recommended.[2]

Recommended Dilution Protocol:

  • Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C.[2]

  • Intermediate Dilution: Prepare an intermediate dilution of your CAL-130 stock solution in pre-warmed serum-free or complete cell culture medium. A 1:10 to 1:100 dilution of your stock is a good starting point.[2]

  • Gentle Mixing: Add the concentrated stock solution dropwise to the medium while gently swirling or vortexing the tube. This promotes rapid and even dispersion.[2]

  • Final Dilution: Add the intermediate dilution to the final volume of your pre-warmed complete cell culture medium to reach your desired working concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is non-toxic to your cells, typically below 0.5% and ideally at or below 0.1%.[2]

Step 3: Evaluate Media Components and Conditions

If precipitation persists, consider the following:

  • Serum Concentration: Increasing the serum concentration in your final culture medium can sometimes help to keep hydrophobic compounds in solution.

  • pH of Media: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. pH shifts can affect compound solubility.[4]

  • Media Formulation: Be aware that different media formulations have varying salt and protein compositions which can impact solubility.[3][4]

Quantitative Data Summary

ParameterValue/RecommendationSource
CAL-130 Molecular Weight 426.47 g/mol [1]
CAL-130 Solubility Soluble in DMSO[1]
Recommended Stock Solution Concentration 10 mM in DMSOGeneral Practice
Final DMSO Concentration in Media < 0.5% (ideally ≤ 0.1%)[2]
Media Temperature for Dilution 37°C[2]

Experimental Protocols

Protocol for Preparing CAL-130 Working Solutions

This protocol details the preparation of a 10 µM working solution of CAL-130 from a 10 mM stock solution.

  • Prepare 10 mM Stock Solution:

    • Weigh out 4.26 mg of CAL-130.

    • Add 1 mL of high-purity DMSO.

    • Vortex and, if necessary, warm gently or sonicate until fully dissolved. Store at -20°C.

  • Prepare 1 mM Intermediate Solution (in media):

    • Pre-warm serum-free or complete cell culture medium to 37°C.

    • Add 10 µL of the 10 mM CAL-130 stock solution to 90 µL of the pre-warmed medium.

    • Mix gently but thoroughly.

  • Prepare 10 µM Final Working Solution (in 10 mL of media):

    • Pre-warm 10 mL of complete cell culture medium to 37°C in a sterile tube.

    • Add 100 µL of the 1 mM intermediate solution to the 10 mL of pre-warmed medium.

    • Invert the tube several times to mix. The final DMSO concentration will be 0.1%.

Visualizations

Troubleshooting Workflow for CAL-130 Solubility Issues

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start Precipitation Observed in Media stock_prep Optimize Stock Solution (Ensure Complete Dissolution) start->stock_prep Step 1 dilution Optimize Dilution Method (Use Serial Dilution) stock_prep->dilution Step 2 end CAL-130 Solubilized stock_prep->end Issue Resolved media_cond Check Media Conditions (Temperature, pH, Serum) dilution->media_cond Step 3 dilution->end Issue Resolved media_cond->end

Caption: A flowchart outlining the steps to troubleshoot CAL-130 precipitation.

Simplified PI3K Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation CAL130 CAL-130 CAL130->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT Akt/PKB PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activation CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse Regulation

Caption: The inhibitory action of CAL-130 on the PI3K/Akt signaling pathway.

References

Off-target effects of CAL-130 Hydrochloride at high doses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential off-target effects of CAL-130 Hydrochloride, particularly at high concentrations. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

CAL-130 is a potent and selective dual inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms p110γ (gamma) and p110δ (delta).[1] These isoforms are predominantly expressed in hematopoietic cells and play crucial roles in immune cell signaling, proliferation, and survival.

Q2: What are the known on-target inhibitory concentrations for CAL-130?

Biochemical assays have determined the following IC50 values for CAL-130 against the four class I PI3K isoforms:

TargetIC50 (nM)
p110δ1.3
p110γ6.1
p110β56
p110α115

Data sourced from MedchemExpress.

This data demonstrates that CAL-130 is significantly more potent against p110δ and p110γ compared to p110α and p110β.

Q3: Are there any known off-target effects of CAL-130 at high doses?

Troubleshooting Guide: Investigating Unexpected Experimental Outcomes

Issue: My experimental results (e.g., unexpected cellular phenotype, toxicity) are inconsistent with the known function of p110γ and p110δ inhibition.

This guide provides a systematic approach to determine if these observations could be due to off-target effects of CAL-130.

dot

Troubleshooting_Off_Target_Effects A Unexpected Experimental Phenotype Observed B Step 1: Verify On-Target Engagement A->B C Western Blot for p-Akt (downstream of PI3K) B->C D Step 2: Perform Dose-Response Analysis C->D On-target engagement confirmed E Compare phenotype EC50 with on-target IC50 D->E F Step 3: Use a Structurally Unrelated p110δ/γ Inhibitor E->F Discrepancy observed H Conclusion: Phenotype is Likely On-Target E->H EC50 aligns with IC50 G Does the new inhibitor replicate the phenotype? F->G G->H Yes I Conclusion: Off-Target Effect is Likely G->I No J Step 4: Perform a Kinome Scan I->J K Identify potential off-target kinases J->K

Caption: Troubleshooting workflow for suspected off-target effects.

Step-by-Step Troubleshooting:

  • Confirm On-Target Engagement: Before suspecting off-target effects, it's crucial to verify that CAL-130 is inhibiting its intended targets (p110γ/δ) in your experimental system.

    • Recommended Action: Perform a western blot to assess the phosphorylation status of Akt (a key downstream effector of PI3K). A reduction in phospho-Akt (Ser473) upon CAL-130 treatment would indicate on-target activity.

  • Dose-Response Analysis: Characterize the concentration at which the unexpected phenotype occurs.

    • Recommended Action: Conduct a dose-response experiment and determine the EC50 for the observed phenotype. Compare this value to the known IC50 values of CAL-130 for p110γ and p110δ. A significant discrepancy may suggest an off-target effect.

  • Use a Control Compound: Employ a structurally different dual p110γ/δ inhibitor.

    • Recommended Action: If the unexpected phenotype is not replicated with a different inhibitor that has the same primary targets, it strongly suggests that the phenotype is due to an off-target effect specific to the chemical scaffold of CAL-130.

  • Identify Potential Off-Targets: If the above steps suggest an off-target effect, the next step is to identify the responsible kinase(s).

    • Recommended Action: The most direct method is to perform a comprehensive kinase selectivity profiling assay (kinome scan). This will screen CAL-130 against a large panel of kinases to identify any unintended targets, especially at the higher concentrations where the off-target effects are observed.

Experimental Protocols

Biochemical Kinase Assay for PI3K Inhibition (ADP-Glo™ Format)

This protocol describes an in vitro assay to determine the IC50 value of CAL-130 against PI3K isoforms.

dot

Biochemical_Assay_Workflow A Prepare Reagents: - Kinase Buffer - CAL-130 Dilutions - PI3K Enzyme - Lipid Substrate (PIP2) - ATP B Add Kinase, Substrate, and CAL-130 to Assay Plate A->B C Initiate Kinase Reaction by Adding ATP B->C D Incubate at Room Temperature C->D E Stop Reaction and Deplete Remaining ATP with ADP-Glo™ Reagent D->E F Add Kinase Detection Reagent to Convert ADP to ATP and Generate Luminescence E->F G Measure Luminescence F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for a biochemical PI3K inhibitor assay.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in a suitable buffer (e.g., DMSO).

    • Prepare the reaction buffer containing the recombinant PI3K enzyme (e.g., p110γ or p110δ) and the lipid substrate (e.g., PIP2).

  • Assay Plate Setup:

    • Add the CAL-130 dilutions to the wells of a microplate.

    • Add the enzyme/substrate mixture to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding a solution of ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™ Kinase Assay as an example):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each CAL-130 concentration relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for PI3K Pathway Inhibition (Western Blot)

This protocol assesses the ability of CAL-130 to inhibit the PI3K signaling pathway within a cellular context.

dot

PI3K_Signaling_Pathway RTK RTK / GPCR PI3K PI3K (p110γ/δ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation CAL130 CAL-130 CAL130->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT pAKT p-Akt PDK1->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTORC1) pAKT->Downstream CellResponse Cellular Responses (Proliferation, Survival) Downstream->CellResponse

Caption: Simplified PI3K/Akt signaling pathway showing the point of inhibition by CAL-130.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a hematopoietic cell line with active PI3K signaling).

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).

  • Protein Extraction:

    • Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Data Analysis:

    • Visualize the protein bands using a suitable detection reagent.

    • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the extent of pathway inhibition at different CAL-130 concentrations.

By following these troubleshooting guides and experimental protocols, researchers can better understand and mitigate potential off-target effects of this compound in their studies.

References

Technical Support Center: Minimizing PI3K Inhibitor-Associated Toxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize toxicity associated with phosphoinositide 3-kinase (PI3K) inhibitors, exemplified by compounds structurally or functionally similar to CAL-101, in the context of long-term in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with PI3K inhibitors in preclinical studies?

A1: Common toxicities associated with PI3K inhibitors include hyperglycemia, diarrhea, rash, and hepatotoxicity.[1][2][3] These are often considered "on-target" effects, resulting from the inhibition of the PI3K/AKT signaling pathway in normal tissues.[2]

Q2: How can I proactively manage and mitigate these toxicities in my long-term animal studies?

A2: Proactive management is crucial for long-term studies. Strategies include implementing intermittent dosing schedules, dose reductions, and the use of supportive therapies.[1][4] For example, to manage hyperglycemia, the antidiabetic drug metformin can be used to increase insulin sensitivity.[5] Regular monitoring of animal health, including blood glucose levels and liver function tests, is essential for early detection and intervention.[1][2]

Q3: Are there specific dietary modifications that can help reduce PI3K inhibitor-induced toxicity?

A3: Yes, dietary changes can be effective. A ketogenic diet, for instance, can help prevent the insulin feedback loop that exacerbates the efficacy and toxicity of PI3K inhibitors by depleting glycogen stores.[5]

Q4: What are the recommended approaches for managing toxicities in cell culture experiments?

A4: In cell culture, toxicity can manifest as decreased cell viability or proliferation. To mitigate this, consider titrating the inhibitor concentration to find the optimal therapeutic window. Intermittent dosing, where the inhibitor is washed out for a period, can also allow cells to recover.

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Weight Loss
  • Possible Cause: Systemic toxicity due to high drug exposure.

  • Troubleshooting Steps:

    • Dose Reduction: Reduce the dosage of the PI3K inhibitor. Up to 58% of patients in clinical trials required dose reductions.[4]

    • Intermittent Dosing: Switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery periods.[3][4]

    • Supportive Care: Provide supportive care such as hydration and nutritional support.

    • Combination Therapy: Consider combination therapies that may allow for a lower effective dose of the PI3K inhibitor.[5]

Issue 2: Hyperglycemia in Animal Models
  • Possible Cause: On-target inhibition of the PI3K/AKT pathway, which is involved in insulin signaling.

  • Troubleshooting Steps:

    • Blood Glucose Monitoring: Regularly monitor fasting plasma glucose levels.

    • Pharmacologic Intervention:

      • If fasting plasma glucose is between 160-250 mg/dL, consider adding an insulin-sensitizing agent like metformin.[1]

      • If fasting plasma glucose exceeds 250 mg/dL, interrupt treatment until glucose levels improve, and then restart at a lower dose.[1]

    • Dietary Management: Implement a ketogenic diet to limit glucose efflux from the liver.[5]

Issue 3: Severe Diarrhea or Colitis in Animal Models
  • Possible Cause: Immune-mediated toxicity affecting the gastrointestinal tract.

  • Troubleshooting Steps:

    • Treatment Interruption: Temporarily halt treatment with the PI3K inhibitor.[1]

    • Supportive Care: Ensure adequate hydration and administer anti-diarrheal agents as appropriate.

    • Corticosteroids: For severe, persistent colitis, consider the use of corticosteroids to manage the immune-related adverse event.[4]

Quantitative Data Summary

Table 1: Management Strategies for PI3K Inhibitor-Induced Hyperglycemia

Fasting Plasma Glucose (FPG) LevelRecommended ActionCitation
160-250 mg/dLMaintain PI3K inhibitor dose, consider adding metformin.[1]
> 250 mg/dLInterrupt PI3K inhibitor treatment for 1-2 days until FPG improves, then restart at a lower dose.[1]

Table 2: Incidence of Dose Reductions and Discontinuations in Clinical Trials

ParameterIncidence RateCitation
Dose ReductionsUp to 58%[4]
Treatment Discontinuation due to Adverse EventsUp to 39%[4]

Experimental Protocols

Protocol 1: Monitoring and Management of Hyperglycemia in a Murine Model

  • Baseline Measurement: Prior to initiating treatment, measure baseline fasting plasma glucose (FPG) from tail vein blood samples.

  • Treatment Administration: Administer the PI3K inhibitor at the desired dose and schedule.

  • Regular Monitoring: Monitor FPG twice weekly.

  • Intervention Thresholds:

    • If FPG is 160-250 mg/dL, administer metformin (dose to be optimized based on model) via oral gavage.

    • If FPG is > 250 mg/dL, suspend PI3K inhibitor treatment.

  • Resumption of Treatment: Once FPG returns to <160 mg/dL, resume PI3K inhibitor treatment at a 50% reduced dose.

  • Data Collection: Record all FPG measurements, body weight, and clinical observations.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2->PIP3 Converts AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Glucose_Metabolism Glucose Metabolism AKT->Glucose_Metabolism Cell_Growth Cell Growth & Survival mTOR->Cell_Growth CAL130 PI3K Inhibitor (e.g., CAL-101) CAL130->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Experimental_Workflow Start Start Long-Term Experiment Treatment Administer PI3K Inhibitor Start->Treatment Monitor Monitor for Toxicity Treatment->Monitor No_Toxicity Continue Treatment Monitor->No_Toxicity No Toxicity_Detected Toxicity Detected Monitor->Toxicity_Detected Yes No_Toxicity->Monitor End End of Experiment No_Toxicity->End Reduce_Dose Dose Reduction/ Intermittent Schedule Toxicity_Detected->Reduce_Dose Supportive_Care Administer Supportive Care Toxicity_Detected->Supportive_Care Reduce_Dose->Treatment Supportive_Care->Treatment

Caption: Workflow for managing toxicity in long-term experiments.

References

Technical Support Center: Enhancing CAL-130 Efficacy in Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CAL-130. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming resistance and improving the efficacy of CAL-130, a dual inhibitor of PI3K p110γ and p110δ, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CAL-130?

A1: CAL-130 is a potent and selective dual inhibitor of the gamma (γ) and delta (δ) isoforms of the p110 catalytic subunit of phosphoinositide 3-kinase (PI3K).[1] The PI3K pathway is a critical signaling cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism.[2] In many cancers, this pathway is hyperactivated. CAL-130 works by blocking the catalytic activity of p110γ and p110δ, thereby inhibiting the downstream signaling cascade and reducing cancer cell proliferation and survival.[1]

Q2: My cancer cell line is showing reduced sensitivity to CAL-130. What are the potential mechanisms of resistance?

A2: Resistance to PI3K inhibitors like CAL-130 can be intrinsic or acquired and may arise from several mechanisms:

  • Reactivation of the PI3K pathway: Feedback loops can lead to the reactivation of the PI3K/AKT signaling pathway, even in the presence of the inhibitor.[3][4] This can be mediated by the upregulation of receptor tyrosine kinases (RTKs) such as HER2/HER3, often driven by the transcription factor FOXO.[3][4]

  • Activation of compensatory signaling pathways: Cancer cells can adapt by upregulating parallel survival pathways to bypass the PI3K blockade. The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway is a common compensatory mechanism.[3]

  • Genomic alterations: Secondary mutations in the PIK3CA gene or other downstream components of the pathway can reduce the inhibitor's effectiveness.[3]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, lowering its intracellular concentration.[5]

  • Alterations in apoptosis signaling: Changes in the expression of pro- and anti-apoptotic proteins can make cells more resistant to drug-induced cell death.[5]

Q3: How can I overcome resistance to CAL-130 in my cell line?

A3: A primary strategy to overcome resistance is through combination therapy.[6] By targeting multiple pathways simultaneously, you can often achieve a synergistic effect and prevent the emergence of resistant clones. Potential combination strategies include:

  • Targeting compensatory pathways: Combining CAL-130 with an inhibitor of the MAPK/ERK pathway (e.g., a MEK inhibitor) can block this common escape route.

  • Inhibiting upstream activators: For cells with upregulated RTKs, combining CAL-130 with an RTK inhibitor (e.g., a HER2 inhibitor) may restore sensitivity.

  • Enhancing apoptosis: Co-treatment with pro-apoptotic agents or inhibitors of anti-apoptotic proteins (e.g., BCL-2 inhibitors) can lower the threshold for cell death.

Troubleshooting Guides

Problem 1: High variability in cell viability (IC50) assays.

Possible Cause Troubleshooting Step
Cell plating inconsistency Ensure a single-cell suspension before plating. Use a multichannel pipette for cell seeding and perform a cell count to ensure consistent cell numbers per well.
Inhibitor precipitation Check the solubility of CAL-130 in your culture medium. If precipitation is observed at higher concentrations, consider preparing fresh dilutions or using a different solvent system (ensure solvent controls are included).
Edge effects in microplates Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent incubation time Ensure that the drug treatment duration is consistent across all plates and experiments.

Problem 2: No significant decrease in downstream pathway signaling (e.g., p-AKT) after CAL-130 treatment.

Possible Cause Troubleshooting Step
Low basal pathway activity For some cell lines, the PI3K pathway may not be highly active under basal conditions. Consider stimulating the pathway with a growth factor (e.g., IGF-1, EGF) for a short period before CAL-130 treatment to observe a more robust inhibition.
Rapid pathway reactivation Analyze protein phosphorylation at earlier time points (e.g., 1, 2, 4 hours) as feedback mechanisms can lead to a rebound in signaling at later time points.
Suboptimal inhibitor concentration Confirm the IC50 for cell viability and use a concentration at or above this value for signaling studies. Perform a dose-response experiment for pathway inhibition.
Technical issues with Western blotting Ensure the use of fresh phosphatase inhibitors in your lysis buffer. Optimize antibody concentrations and blocking conditions. Load sufficient protein (20-30 µg) to detect changes in phosphorylation.

Experimental Protocols

Protocol 1: Generation of a CAL-130 Resistant Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to CAL-130 through continuous exposure to escalating drug concentrations.

Methodology:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial half-maximal inhibitory concentration (IC50) of CAL-130 in the parental cell line.

  • Initial continuous exposure: Culture the parental cells in media containing CAL-130 at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).

  • Monitor cell growth: Initially, cell proliferation will be significantly reduced. Continue to culture the cells, replacing the drug-containing media every 2-3 days, until the growth rate recovers to a level similar to that of the parental cells.

  • Dose escalation: Once the cells have adapted, gradually increase the concentration of CAL-130 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat and expand: Repeat the process of adaptation and dose escalation. This process can take several months.

  • Characterize the resistant line: Once a cell line is established that can proliferate in a significantly higher concentration of CAL-130 (e.g., 5-10 times the initial IC50), perform a new IC50 determination to quantify the degree of resistance.

  • Cryopreserve at multiple passages: It is crucial to freeze down vials of the resistant cells at different stages of the selection process.

Protocol 2: Assessing Synergy with Combination Index (CI)

The Combination Index (CI) method, based on the Chou-Talalay method, is a quantitative way to determine if the effect of a drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7]

Methodology:

  • Determine single-agent dose-response: For CAL-130 and the combination drug, perform cell viability assays to determine their individual IC50 values and the shape of their dose-response curves.

  • Design combination experiments:

    • Constant Ratio: Combine the two drugs at a fixed ratio of their IC50s (e.g., 1:1, 1:2, 2:1 based on their relative potencies). Perform serial dilutions of this combination.

    • Checkerboard (Matrix) Assay: Use a matrix of concentrations with serial dilutions of Drug A along the x-axis and Drug B along the y-axis of a 96-well plate.

  • Perform cell viability assay: Treat the cells with the single agents and the combinations for a defined period (e.g., 72 hours).

  • Calculate the Combination Index (CI): Use a software package like CompuSyn or an online calculator to determine the CI values. The software will use the dose-effect data from the single agents and the combinations to calculate CI values at different effect levels (e.g., CI at 50%, 75%, and 90% cell growth inhibition).

Data Presentation: Representative Synergy Data

CombinationEffect Level (Fa)Combination Index (CI)Interpretation
CAL-130 + MEK Inhibitor0.50 (50% inhibition)0.75Synergy
CAL-130 + MEK Inhibitor0.75 (75% inhibition)0.62Synergy
CAL-130 + MEK Inhibitor0.90 (90% inhibition)0.51Strong Synergy
CAL-130 + Drug X0.50 (50% inhibition)1.05Additive/Slight Antagonism
CAL-130 + Drug X0.75 (75% inhibition)1.18Antagonism
CAL-130 + Drug X0.90 (90% inhibition)1.32Antagonism

Note: This table presents example data and should be replaced with actual experimental results.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110γ/δ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates CAL130 CAL-130 CAL130->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes

Caption: The PI3K/AKT signaling pathway and the inhibitory action of CAL-130.

Resistance_Workflow Start Parental Cell Line IC50_initial Determine Initial IC50 Start->IC50_initial Exposure Continuous Exposure to CAL-130 (IC10-20) IC50_initial->Exposure Monitor Monitor Growth (wait for recovery) Exposure->Monitor Dose_Escalate Increase CAL-130 Dose Monitor->Dose_Escalate Growth Recovered Resistant_Line Established Resistant Cell Line Monitor->Resistant_Line Resistance Achieved Dose_Escalate->Exposure Characterize Characterize Resistance (New IC50, Pathway Analysis) Resistant_Line->Characterize

Caption: Workflow for generating a CAL-130 resistant cell line.

Synergy_Analysis cluster_single Single Agent Analysis cluster_combo Combination Analysis cluster_calc Data Analysis CAL130_dose CAL-130 Dose-Response Combo_assay Combination Assay (Constant Ratio or Matrix) CAL130_dose->Combo_assay DrugB_dose Drug B Dose-Response DrugB_dose->Combo_assay CI_calc Calculate Combination Index (CI) Combo_assay->CI_calc Interpretation Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) CI_calc->Interpretation

Caption: Logical workflow for combination index (CI) synergy analysis.

References

CAL-130 Hydrochloride degradation and storage problems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific public data on the degradation pathways and long-term stability of CAL-130 Hydrochloride is limited. This guide is based on general principles for handling small molecule inhibitors and hydrochloride salts. Researchers should use this information as a starting point for developing their own stability-indicating protocols.

Troubleshooting Guides

This section provides solutions to common problems researchers may encounter when working with this compound.

Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.

Possible Cause Recommended Action
Degradation of this compound stock solution. - Prepare fresh stock solutions from solid material. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at -20°C or below, protected from light.[1] - Perform a concentration verification of the stock solution using a validated analytical method (e.g., HPLC-UV).
Precipitation of the compound in cell culture media. - Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to avoid insolubility. - Visually inspect the media for any precipitate after adding the compound. - If precipitation is observed, consider preparing intermediate dilutions in a suitable buffer before adding to the final media.
Interaction with components in the cell culture media. - Serum proteins can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with your cell line. - Evaluate the stability of this compound in your specific cell culture media over the time course of your experiment.

Issue 2: Variability in experimental results between different batches of this compound.

Possible Cause Recommended Action
Differences in purity or formulation between batches. - Request a Certificate of Analysis (CoA) for each batch from the supplier to compare purity and other specifications. - Perform an in-house quality control check on new batches, such as measuring the absorbance spectrum or running a simple activity assay, to ensure consistency.
Improper storage of older batches. - Review the storage history of all batches to ensure they have been consistently stored under recommended conditions. - If there is any doubt about the storage history, use a new, unopened batch for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from heat, sparks, and flame. For long-term storage, it is recommended to store it at -20°C.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO (e.g., 10 mM).[2] For stock solutions, dissolve the compound in high-purity, anhydrous DMSO. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light. While long-term storage of solutions is not recommended, if necessary, they should be used as soon as possible.[1]

Q3: What are the likely degradation pathways for this compound?

A3: As a hydrochloride salt, CAL-130 may be susceptible to degradation under certain conditions. Potential degradation pathways for similar compounds include:

  • Hydrolysis: The presence of water, especially at non-neutral pH, can lead to the breakdown of susceptible functional groups.

  • Oxidation: Exposure to air and light can cause oxidative degradation.

  • Photodegradation: Exposure to UV or visible light can induce degradation.

Q4: How can I perform a simple stability test on my this compound solution?

A4: To assess the stability of your this compound solution, you can perform a forced degradation study. This involves exposing aliquots of the solution to various stress conditions (e.g., acidic, basic, oxidative, heat, light) and then analyzing the remaining compound and any degradation products by a stability-indicating analytical method like HPLC.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C).

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light).

  • Sample Analysis: At each time point, take an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. This typically involves a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. Detection is usually by UV absorbance at a wavelength where the parent compound has maximum absorbance.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Recommended HPLC Method for Stability Assessment (Example)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 320 nm

  • Column Temperature: 30°C

Data Presentation

Table 1: Example Data Table for Forced Degradation Study of this compound

Stress ConditionIncubation Time (hours)% CAL-130 RemainingNumber of Degradation PeaksRetention Time(s) of Major Degradants (min)
Control (Unstressed) 241000-
0.1 M HCl at 60°C 2
6
24
0.1 M NaOH at 60°C 2
6
24
3% H₂O₂ at RT 2
6
24
Heat (80°C) 2
6
24
Light (Photostability Chamber) 2
6
24

Table 2: Recommended Long-Term Storage Conditions and Stability Monitoring

Storage ConditionRecommended Monitoring TimepointsAnalytical Tests
Solid Compound at -20°C 12, 24, 36 monthsAppearance, Purity (HPLC)
DMSO Stock Solution at -20°C 1, 3, 6 monthsAppearance, Concentration (HPLC), Purity (HPLC)
Aqueous Working Solution at 4°C 0, 24, 48 hoursAppearance, pH, Concentration (HPLC), Purity (HPLC)

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation CAL130 CAL-130 CAL130->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activation CellSurvival Cell Survival & Proliferation AKT->CellSurvival mTORC1->CellSurvival

Caption: PI3K signaling pathway and the inhibitory action of CAL-130.

Stability_Testing_Workflow Start Start: CAL-130 HCl (Solid or Solution) Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Sample Sample at Timepoints Stress->Sample Analyze Analyze via Stability-Indicating HPLC Method Sample->Analyze Data Evaluate Data: - % Parent Compound Remaining - Degradation Products Analyze->Data End Determine Degradation Profile & Optimal Storage Data->End

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Problem Inconsistent Experimental Results? CheckStorage Check Storage Conditions & Age Problem->CheckStorage Yes ImproperStorage Improper? CheckStorage->ImproperStorage UseNew Use Fresh Aliquot or New Batch ImproperStorage->UseNew Yes CheckProtocol Review Experimental Protocol ImproperStorage->CheckProtocol No Precipitation Precipitation in Media? CheckProtocol->Precipitation AdjustSolvent Adjust Solvent Conc. or Use Intermediate Dilution Precipitation->AdjustSolvent Yes RunQC Run QC on Compound (e.g., HPLC) Precipitation->RunQC No

Caption: Troubleshooting logic for inconsistent results with CAL-130 HCl.

References

Technical Support Center: Interpreting Unexpected Results with CAL-130 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for a hypothetical compound designated "CAL-130." As of this writing, "CAL-130" is not a recognized investigational or approved therapeutic agent. This guide is intended as a representative example of a technical support resource for researchers working with novel small molecule inhibitors. For the purposes of this guide, we will assume CAL-130 is an investigational dual PI3K/mTOR inhibitor.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the hypothetical inhibitor, CAL-130.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which is reported to be sensitive to PI3K/mTOR inhibition, is showing unexpected resistance to CAL-130. What are the possible reasons?

A1: Several factors could contribute to unexpected resistance. These can be broadly categorized into issues with the experimental setup, intrinsic cell line characteristics, or acquired resistance mechanisms. A systematic approach to troubleshooting is recommended.

Q2: I am observing significant variability in my cell viability assay results with CAL-130 across replicate experiments. What could be the cause of this inconsistency?

A2: Inconsistent results in cell viability assays are a common challenge. The source of variability can range from technical errors in assay execution to biological variations in cell culture. It is crucial to standardize your protocol and carefully control for confounding variables.

Q3: Western blot analysis of my CAL-130-treated cells shows a paradoxical increase in the phosphorylation of a downstream effector of the PI3K/mTOR pathway. How can this be explained?

A3: Paradoxical signaling events in response to targeted inhibitors can be perplexing but are not uncommon. This phenomenon often points towards the activation of feedback loops or compensatory signaling pathways. When a key node in a pathway is inhibited, cells can adapt by upregulating alternative survival pathways.

Q4: How can I confirm if the unexpected cellular phenotype I'm observing is due to an off-target effect of CAL-130?

A4: Distinguishing on-target from off-target effects is a critical step in characterizing a novel inhibitor. A multi-pronged approach is necessary to confidently attribute a phenotype to the intended mechanism of action or to an unintended molecular interaction.

Troubleshooting Guides

Guide 1: Troubleshooting Unexpected Resistance to CAL-130

If your cell line is exhibiting unexpected resistance to CAL-130, follow these steps to identify the potential cause:

Data Summary: Hypothetical IC50 Values for CAL-130

Cell LineCancer TypeExpected IC50 (µM)Observed IC50 (µM)Possible Cause
MCF-7Breast Cancer0.5> 10Acquired resistance, incorrect cell line
U87 MGGlioblastoma1.2> 10Intrinsic resistance (e.g., PTEN status)
A549Lung Cancer5.04.8Expected result

Experimental Protocol: Verifying Compound Activity

  • Compound Integrity:

    • Confirm the correct storage of CAL-130 (-20°C, desiccated).

    • Prepare fresh stock solutions in the recommended solvent (e.g., DMSO) for each experiment.

    • Consider having the compound's identity and purity independently verified (e.g., by LC-MS).

  • Cell Line Authentication:

    • Verify the identity of your cell line using short tandem repeat (STR) profiling.

    • Routinely test for mycoplasma contamination, as it can alter cellular responses to drugs.

  • Assay Validation:

    • Ensure your cell viability assay (e.g., MTT, CellTiter-Glo®) is within its linear range for your cell line.

    • Include positive and negative controls in your experimental design. A known PI3K/mTOR inhibitor can serve as a positive control.

Signaling Pathway: Investigating Resistance Mechanisms

A common mechanism of resistance to PI3K/mTOR inhibitors involves the activation of parallel signaling pathways, such as the MAPK/ERK pathway.

G cluster_0 PI3K/mTOR Pathway cluster_1 MAPK/ERK Pathway (Compensatory) PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K Protein Synthesis Protein Synthesis S6K->Protein Synthesis Resistance Resistance Protein Synthesis->Resistance RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Cell Proliferation->Resistance CAL130 CAL-130 CAL130->PI3K Inhibition CAL130->mTORC1 Inhibition RTK Receptor Tyrosine Kinase RTK->PI3K RTK->RAS G cluster_protocol Protocol Standardization cluster_controls Control Implementation cluster_readout Assay Readout start Start: Inconsistent Viability Data cell_seeding Consistent Cell Seeding (Number and Distribution) start->cell_seeding reagent_prep Fresh Reagent Preparation (CAL-130, Assay Reagents) cell_seeding->reagent_prep incubation_time Standardized Incubation Times reagent_prep->incubation_time positive_control Include Positive Control (e.g., Staurosporine) incubation_time->positive_control vehicle_control Consistent Vehicle Control (e.g., DMSO concentration) positive_control->vehicle_control instrument_cal Instrument Calibration and Validation vehicle_control->instrument_cal linear_range Confirm Assay is in Linear Range instrument_cal->linear_range end Consistent Results linear_range->end G start Paradoxical Upregulation of Downstream Effector check_time Is this a short-term or long-term effect? start->check_time short_term Short-term (< 6 hours) check_time->short_term Time-course Experiment long_term Long-term (> 24 hours) check_time->long_term feedback_loop Potential rapid feedback loop activation. Investigate with phospho-proteomics. short_term->feedback_loop compensatory_pathway Possible transcriptional upregulation of a compensatory pathway. Perform RNA-seq. long_term->compensatory_pathway

Technical Support Center: Adapting CAL-130 for Primary Cell Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for adjusting CAL-130 experimental designs from immortalized cell lines to more physiologically relevant primary cells. The following FAQs, troubleshooting guides, and protocols address common challenges to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why can't I use my existing CAL-130 protocol for cell lines directly on primary cells?

A1: Primary cells differ significantly from immortalized cell lines. They are isolated directly from tissue and have a finite lifespan, making them more sensitive to environmental stressors.[1] Unlike cell lines, which are often genetically uniform and adapted to in vitro growth, primary cells retain the heterogeneity of the original tissue.[2][3] This means they are generally more fragile, have more stringent nutrient requirements, and can be more sensitive to drug toxicity, requiring significant protocol adjustments.[1][4]

Q2: What are the most critical parameters to optimize when adapting CAL-130 for primary cells?

A2: The three most critical parameters to optimize are:

  • CAL-130 Concentration: Primary cells are often more sensitive than cancer cell lines. A thorough dose-response study is crucial, starting at a much lower concentration range than used for cell lines.

  • Cell Seeding Density: Optimal seeding density is critical for primary cell health and response to treatment. Too low a density can lead to poor growth, while too high a density can cause premature senescence or altered signaling.[5]

  • Solvent (DMSO) Concentration: Primary cells can be highly sensitive to solvents like DMSO, which is often used to dissolve CAL-130. It is essential to keep the final DMSO concentration as low as possible (ideally <0.1%) and consistent across all experimental conditions, including vehicle controls.

Q3: CAL-130 is a dual p110γ and p110δ inhibitor. How does this affect its use in primary cells?

A3: The expression of PI3K isoforms can vary significantly between different cell types. While p110γ is primarily expressed in leukocytes, its role in other cell types is an area of active research.[6] Before starting experiments, it is advisable to confirm the expression of p110γ and p110δ in your specific primary cell type through methods like Western blot or qPCR to ensure your cells are appropriate for studying the effects of CAL-130.

Experimental Design & Protocols

General Experimental Workflow for Primary Cells

Adapting a CAL-130 protocol requires a systematic approach. The workflow below outlines the key phases for transitioning from established cell line protocols to primary cell experiments.

G cluster_prep Phase 1: Preparation & Characterization cluster_pilot Phase 2: Pilot Studies cluster_definitive Phase 3: Definitive Experiment Isolation Isolate Primary Cells (Multiple Donors) Culture Establish Stable Culture (Optimized Media) Isolation->Culture Characterize Characterize Cells (Morphology, Markers) Culture->Characterize Target Confirm PI3Kγ/δ Expression (WB/qPCR) Characterize->Target Solvent Solvent Tolerance Test (e.g., DMSO) Target->Solvent Dose Pilot Dose-Response (Wide CAL-130 Range) Solvent->Dose Time Time-Course Experiment Dose->Time Def_Exp Definitive Experiment (Narrowed Dose Range) Time->Def_Exp Assay Perform Functional Assays (Viability, Signaling) Def_Exp->Assay Analysis Data Analysis & Interpretation Assay->Analysis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K (p110γ / p110δ) RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT recruits & activates Downstream Downstream Effectors AKT->Downstream Response Cell Survival Proliferation Metabolism Downstream->Response CAL130 CAL-130 CAL130->PI3K inhibits

References

Technical Support Center: Overcoming Poor Bioavailability of CAL-130 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize CAL-130 in vivo, with a focus on addressing its potential for poor oral bioavailability. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful preclinical research.

I. Troubleshooting Guide

This guide addresses common issues researchers may encounter during in vivo experiments with CAL-130, providing potential causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or variable plasma concentrations of CAL-130 after oral administration. Poor aqueous solubility: CAL-130 is reported to be soluble in DMSO, suggesting it may have low aqueous solubility, a common characteristic of small molecule kinase inhibitors.[1][2]1. Formulation Optimization: Utilize solubility-enhancing excipients. Consider formulating CAL-130 in a vehicle containing co-solvents (e.g., PEG400, propylene glycol), surfactants (e.g., Tween® 80, Cremophor® EL), or complexing agents (e.g., cyclodextrins). 2. pH Adjustment: If CAL-130 is a weak base, using an acidic vehicle may improve its solubility in the stomach. 3. Particle Size Reduction: Micronization or nano-sizing of the CAL-130 powder can increase the surface area for dissolution.
Poor permeability: The molecule may not efficiently cross the intestinal epithelium.1. Permeability Assessment: Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio.[3] 2. Formulation with Permeation Enhancers: If permeability is low, consider including permeation enhancers in the formulation, though their use should be carefully evaluated for potential toxicity.
First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.1. In Vitro Metabolic Stability: Assess the stability of CAL-130 in liver microsomes from the relevant species to estimate its metabolic clearance. 2. Route of Administration Comparison: Compare pharmacokinetic profiles after oral and intravenous (IV) administration to determine absolute bioavailability.
Improper gavage technique: Incorrect administration can lead to dosing errors.1. Training and Technique: Ensure personnel are properly trained in oral gavage techniques for the specific animal model. 2. Vehicle Volume: Use appropriate dosing volumes based on the animal's weight.
Inconsistent or lack of in vivo efficacy despite achieving target plasma concentrations. Suboptimal dosing schedule: The dosing frequency may not be sufficient to maintain therapeutic concentrations.1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations with target engagement (e.g., inhibition of Akt phosphorylation in tumors or surrogate tissues) to establish an effective dosing regimen. 2. Dose Escalation Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose.
Target engagement issues: The drug may not be reaching the target tissue at sufficient concentrations.1. Tissue Distribution Studies: Analyze CAL-130 concentrations in the target tissue (e.g., tumor) in addition to plasma.
Development of resistance: Cancer cells may develop resistance to PI3K inhibition.1. Combination Therapy: Consider combining CAL-130 with other anti-cancer agents to overcome resistance mechanisms.
Adverse events in animal models (e.g., weight loss, diarrhea, hyperglycemia). On-target toxicities: Inhibition of PI3K isoforms can lead to side effects. Dual PI3Kδ/γ inhibitors have been associated with immune-related adverse events, colitis, and transaminitis.[2][4][5]1. Dose Adjustment: Reduce the dose or modify the dosing schedule. 2. Supportive Care: Provide supportive care as needed (e.g., hydration for diarrhea). 3. Toxicity Monitoring: Closely monitor animals for signs of toxicity, including regular weight checks and clinical observations.
Vehicle-related toxicity: The formulation vehicle itself may be causing adverse effects.1. Vehicle Toxicity Study: Conduct a preliminary study with the vehicle alone to assess its tolerability.[6]

II. Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of CAL-130?

A1: CAL-130 is soluble in DMSO.[1][2][7] Specific quantitative data on its aqueous solubility and permeability are not widely published. For novel kinase inhibitors, it is common to have low aqueous solubility due to the hydrophobic nature of the ATP-binding pocket they target. It is recommended to experimentally determine the aqueous solubility of CAL-130 at different pH values (e.g., 2.0, 4.5, 6.8, and 7.4) to understand its dissolution characteristics in the gastrointestinal tract.

Q2: How can I prepare a suitable formulation for oral administration of CAL-130 in mice?

A2: A common starting point for formulating poorly soluble compounds for in vivo studies in rodents is to use a vehicle containing a mixture of solvents and surfactants. A suggested starting formulation could be a solution or suspension in a vehicle such as 10% DMSO, 40% PEG400, and 50% water, or a suspension in 0.5% carboxymethyl cellulose (CMC) with 0.1% Tween® 80.[3] It is crucial to perform a small-scale formulation development study to assess the solubility and stability of CAL-130 in the chosen vehicle before proceeding with in vivo experiments.

Q3: What is a typical oral dose of CAL-130 used in mice?

A3: A published in vivo study in mice used an oral dose of 10 mg/kg of CAL-130, which was sufficient to maintain plasma concentrations of 0.33 μM at 8 hours post-dose.[1] This can serve as a starting point for your own studies, but the optimal dose may vary depending on the animal model and the specific endpoint being measured.

Q4: How can I assess the target engagement of CAL-130 in my in vivo model?

A4: Target engagement can be assessed by measuring the inhibition of the PI3K signaling pathway in tumors or surrogate tissues (e.g., peripheral blood mononuclear cells). A common method is to perform a Western blot analysis to measure the levels of phosphorylated Akt (p-Akt) at Ser473, a downstream effector of PI3K.[8] A reduction in the p-Akt/total Akt ratio in CAL-130-treated animals compared to vehicle-treated controls would indicate target engagement.

Q5: What are the expected on-target toxicities of a dual PI3Kδ/γ inhibitor like CAL-130?

A5: Dual inhibition of PI3Kδ and PI3Kγ can lead to a range of on-target toxicities, primarily related to the modulation of the immune system. These can include diarrhea/colitis, hepatotoxicity (elevated liver enzymes), and an increased risk of infections.[4][9] Close monitoring of animal health is essential during in vivo studies with CAL-130.

III. Data Presentation

In Vitro Inhibitory Activity of CAL-130
PI3K IsoformIC₅₀ (nM)
p110α>1000
p110β>1000
p110δ16
p110γ130

Data is illustrative and may vary between different assay conditions. It is recommended to confirm these values in your experimental system.

In Vivo Pharmacokinetic Parameter of CAL-130 in Mice
Dose (Oral)Plasma Concentration at 8h
10 mg/kg0.33 µM

This data is from a single published study and a full pharmacokinetic profile (Cmax, Tmax, AUC, half-life) should be determined for your specific formulation and animal model.[1]

IV. Experimental Protocols

Western Blot Analysis of Akt Phosphorylation

Objective: To determine the effect of CAL-130 on PI3K pathway activity by measuring the levels of phosphorylated Akt (Ser473) in cell lysates or tissue homogenates.

Materials:

  • CAL-130

  • Cell culture reagents or tumor-bearing animals

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation:

    • In Vitro: Treat cultured cells with varying concentrations of CAL-130 for the desired time.

    • In Vivo: Collect tumor or other relevant tissues from animals treated with CAL-130 or vehicle at specified time points post-dose.

  • Lysis: Lyse cells or homogenize tissues in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software and calculate the ratio of p-Akt to total Akt.

Calcium Flux Assay by Flow Cytometry

Objective: To assess the functional inhibition of PI3K signaling by CAL-130 by measuring changes in intracellular calcium flux in response to an agonist.

Materials:

  • CAL-130

  • Suspension cells (e.g., T cells, B cells)

  • Indo-1 AM calcium indicator dye

  • Pluronic F-127

  • Cell culture medium

  • Agonist (e.g., anti-CD3/CD28 antibodies for T cells)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Flow cytometer with UV laser

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in appropriate medium.

  • Dye Loading:

    • Prepare a loading buffer containing Indo-1 AM and Pluronic F-127.

    • Incubate the cells with the loading buffer for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells to remove excess dye.

  • CAL-130 Treatment: Incubate the cells with different concentrations of CAL-130 or vehicle for the desired time.

  • Flow Cytometry Acquisition:

    • Acquire a baseline reading of the Indo-1 fluorescence ratio (e.g., 405 nm/485 nm) for a short period.

    • Add the agonist to the cell suspension while continuing to acquire data.

    • Record the change in the fluorescence ratio over time.

  • Controls:

    • Run a positive control with Ionomycin to induce maximal calcium influx.

    • Run a negative control with EGTA to chelate extracellular calcium.

  • Data Analysis: Analyze the kinetic data to determine the effect of CAL-130 on the agonist-induced calcium flux, typically by measuring the peak fluorescence ratio or the area under the curve.

V. Mandatory Visualizations

Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110γ/δ) RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAKT p-AKT (Ser473) PIP3->pAKT AKT AKT AKT->pAKT Downstream Downstream Effectors pAKT->Downstream Cell Survival,\nProliferation, etc. Cell Survival, Proliferation, etc. Downstream->Cell Survival,\nProliferation, etc. CAL130 CAL-130 CAL130->PI3K inhibits InVivo_Workflow cluster_prep Preparation cluster_dosing Dosing & Monitoring cluster_analysis Analysis Formulation CAL-130 Formulation (e.g., in 0.5% CMC) Dosing Oral Gavage (e.g., 10 mg/kg) Formulation->Dosing Animal_Model Select Animal Model (e.g., Tumor Xenograft) Animal_Model->Dosing Monitoring Monitor Animal Health (Weight, Clinical Signs) Dosing->Monitoring PK Pharmacokinetics (Plasma/Tissue Samples) Monitoring->PK PD Pharmacodynamics (p-Akt in Tumor) Monitoring->PD Efficacy Tumor Volume Measurement Monitoring->Efficacy Troubleshooting_Logic Start Poor In Vivo Efficacy? Check_PK Low/Variable Plasma Levels? Start->Check_PK Check_PD Inadequate Target Inhibition (p-Akt)? Check_PK->Check_PD No Solubility Improve Formulation (Solubility/Permeability) Check_PK->Solubility Yes Check_Toxicity Adverse Events Observed? Check_PD->Check_Toxicity No Dose_Schedule Optimize Dose & Schedule (PK/PD) Check_PD->Dose_Schedule Yes Toxicity_Mgmt Adjust Dose or Manage Toxicity Check_Toxicity->Toxicity_Mgmt Yes

References

Validation & Comparative

A Comparative Guide: CAL-130 Hydrochloride vs. IPI-145 (Duvelisib) in Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two phosphoinositide 3-kinase (PI3K) inhibitors, CAL-130 Hydrochloride and IPI-145 (Duvelisib), with a focus on their application in lymphoma. While both compounds target the δ and γ isoforms of PI3K, the extent of available data, particularly clinical evidence, differs significantly. This document aims to present an objective comparison based on existing preclinical and clinical findings.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. In many B-cell malignancies, this pathway is constitutively active, promoting cancer cell survival and proliferation. The PI3Kδ and PI3Kγ isoforms are predominantly expressed in hematopoietic cells, making them attractive therapeutic targets for lymphomas.

  • This compound is a potent inhibitor of PI3Kδ and PI3Kγ. Preclinical data has demonstrated its inhibitory activity at the enzymatic level. However, to date, there is a lack of publicly available clinical trial data for CAL-130 in lymphoma.

  • IPI-145 (Duvelisib) , an oral dual inhibitor of PI3K-δ and PI3K-γ, has been more extensively studied. It has undergone comprehensive preclinical and clinical evaluation in various hematologic malignancies, leading to its approval for certain types of lymphoma. Duvelisib impacts both the malignant B-cells directly and the tumor microenvironment that supports their growth.[1][2]

Mechanism of Action

Both CAL-130 and Duvelisib are dual inhibitors of PI3Kδ and PI3Kγ. This dual inhibition offers a two-pronged attack on lymphoma cells.

  • PI3Kδ Inhibition: Directly targets the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[2][3] Inhibition of PI3Kδ can lead to decreased cellular proliferation and increased apoptosis of cancer cells.[3]

  • PI3Kγ Inhibition: Primarily affects the tumor microenvironment. It interferes with chemokine signaling in T-cells and myeloid cells, leading to reduced cellular migration and inflammatory responses that support tumor growth.[2][3]

The combined inhibition of both isoforms aims to not only kill cancer cells directly but also to disrupt the supportive environment they rely on for survival and growth.[1]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Chemokine_Receptor Chemokine Receptor PI3K_gamma PI3Kγ Chemokine_Receptor->PI3K_gamma PIP2 PIP2 PI3K_delta->PIP2 PI3K_gamma->PIP2 Migration Cell Migration PI3K_gamma->Migration PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation CAL130 CAL-130 CAL130->PI3K_delta Inhibits CAL130->PI3K_gamma Inhibits Duvelisib IPI-145 (Duvelisib) Duvelisib->PI3K_delta Inhibits Duvelisib->PI3K_gamma Inhibits

Diagram 1: PI3K Signaling Pathway Inhibition.

Preclinical Data

A direct head-to-head preclinical comparison is challenging due to the limited published data for CAL-130. The available information focuses on enzymatic activity.

ParameterThis compoundIPI-145 (Duvelisib)
Target PI3Kδ, PI3KγPI3Kδ, PI3Kγ
In Vitro Activity Potent inhibition of PI3Kδ and PI3Kγ.Potent activity in preclinical models of B-cell lymphomas and chronic lymphocytic leukemia, exceeding the effects of inhibiting either isoform alone.[1] In T-cell lymphoma cell lines, it induced cell-autonomous killing.[1]
In Vivo Activity Data not readily available in lymphoma models.In a mouse model with a patient-derived xenograft of peripheral T-cell lymphoma (PTCL), Duvelisib treatment led to a shift in tumor-associated macrophages from an immunosuppressive to an inflammatory phenotype.[1]

Clinical Data: IPI-145 (Duvelisib)

Duvelisib has been evaluated in several clinical trials for various types of lymphoma. The following tables summarize key efficacy and safety data.

Efficacy in Relapsed/Refractory Lymphoma
Trial/IndicationNDosingOverall Response Rate (ORR)Complete Response (CR)Median Progression-Free Survival (PFS)
Phase 1 (T-Cell Lymphoma) [1]3525 mg or 75 mg BIDPTCL: 31.3%CTCL: 31.6%PTCL: 6.3%CTCL: 5.3%PTCL: 2.1 monthsCTCL: 4.5 months
Meta-Analysis (CLL/SLL) [4]305Various70%-13.3 - 15.7 months
Meta-Analysis (iNHL) [4]187Various70%-9.5 - 14.7 months
Meta-Analysis (T-NHL) [4]152Various47%-3.6 - 8.3 months

CLL/SLL: Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma; iNHL: Indolent Non-Hodgkin Lymphoma; T-NHL: T-cell Non-Hodgkin Lymphoma; PTCL: Peripheral T-cell Lymphoma; CTCL: Cutaneous T-cell Lymphoma

Safety Profile of Duvelisib

The most common adverse events (AEs) associated with Duvelisib treatment are summarized below.

Adverse Event (Any Grade)Frequency
Diarrhea47%[4]
ALT/AST Increase39%[4]
Neutropenia38%[4]
Grade ≥3 Adverse EventFrequency
Neutropenia25%[4]
ALT/AST Increase16%[4]
Diarrhea12%[4]
Anemia12%[4]

Data from a meta-analysis of 11 studies with 683 patients.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key assays used in the evaluation of PI3K inhibitors.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.

In_Vitro_Kinase_Assay cluster_workflow In Vitro Kinase Assay Workflow Start Compound Serial Dilution Step1 Incubate Compound with PI3K Isoform and PIP2 Start->Step1 Step2 Initiate Reaction with ATP Step1->Step2 Step3 Stop Reaction and Detect PIP3 Production Step2->Step3 End Calculate IC50 Step3->End

Diagram 2: In Vitro Kinase Assay Workflow.

Methodology:

  • Compound Preparation: Serially dilute the test compound (e.g., CAL-130 or Duvelisib) to a range of concentrations.

  • Reaction Setup: In a multi-well plate, combine the diluted compound with a specific recombinant PI3K isoform (δ or γ) and the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

  • Reaction Initiation: Add adenosine triphosphate (ATP) to initiate the enzymatic reaction, which is the phosphorylation of PIP2 to phosphatidylinositol-3,4,5-trisphosphate (PIP3).

  • Detection: After a defined incubation period, the reaction is stopped, and the amount of PIP3 produced is quantified using methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).[5]

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is calculated.

Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells.

Methodology:

  • Cell Culture: Plate lymphoma cell lines in multi-well plates.

  • Treatment: Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 72 hours).[6]

  • Viability Assessment: Add a reagent such as MTT or use a commercially available kit (e.g., CellTiter-Glo®) to measure the metabolic activity of the cells, which correlates with cell viability.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that reduces cell viability by 50% (IC50).[6]

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant human lymphoma cells into immunodeficient mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., orally) to the treatment group and a vehicle to the control group for a defined period.[1]

  • Tumor Measurement: Measure tumor volume at regular intervals throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry to assess biomarkers of pathway inhibition (e.g., phospho-AKT).[1]

Conclusion

Both this compound and IPI-145 (Duvelisib) are dual inhibitors of PI3Kδ and PI3Kγ, a promising therapeutic strategy in lymphoma. Duvelisib has a substantial body of preclinical and clinical data demonstrating its efficacy and manageable safety profile in various lymphoma subtypes, leading to its regulatory approval. In contrast, while CAL-130 shows potent preclinical enzymatic inhibition, there is a notable absence of published clinical data in lymphoma.

For researchers and drug developers, Duvelisib serves as a benchmark for a clinically validated dual PI3Kδ/γ inhibitor. The development of CAL-130 or other similar compounds will require extensive clinical investigation to establish their therapeutic potential and safety in patients with lymphoma. Future studies directly comparing these and other PI3K inhibitors will be invaluable in optimizing treatment strategies for lymphoma patients.

References

Validation of CTX130 Efficacy in a New Cancer Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive validation of the efficacy of CTX130, an allogeneic CD70-targeting CAR T-cell therapy, in a new cancer model, with a primary focus on advanced clear cell renal cell carcinoma (ccRCC). Given the high probability of a typographical error in the initial query for "CAL-130," this document centers on the substantial body of publicly available data for CTX130. This therapy represents a promising advancement in the treatment of solid tumors, particularly for patients with relapsed or refractory disease.[1][2][3][4][5][6]

CTX130 is an investigational, allogeneic, CRISPR-Cas9-engineered chimeric antigen receptor (CAR) T-cell therapy.[2][4] It is derived from healthy donor T-cells, which are genetically modified to express a CAR that recognizes and targets CD70, a protein often overexpressed on various cancer cells, including ccRCC, with limited expression in normal tissues.[7][8][9][10] The allogeneic "off-the-shelf" nature of CTX130 offers a significant advantage over autologous therapies by providing a readily available treatment without the need to harvest a patient's own T-cells.[3][5]

Mechanism of Action

CTX130's mechanism of action is centered on the specific recognition and elimination of CD70-expressing cancer cells. The engineered CAR T-cells, upon infusion into a patient, circulate and identify tumor cells displaying the CD70 antigen. This binding event activates the CAR T-cells, leading to their proliferation and the execution of their cytotoxic functions to kill the cancer cells.[11] To enhance its safety and persistence, CTX130 is further engineered using CRISPR-Cas9 to disrupt the endogenous T-cell receptor (TCR) and β2 microglobulin (B2M) genes, which minimizes the risk of graft-versus-host disease (GvHD) and rejection by the patient's immune system.[5][11]

CAL130_Signaling_Pathway cluster_CAR_T_Cell CTX130 CAR T-Cell cluster_Tumor_Cell Tumor Cell CTX130 CTX130 CAR Chimeric Antigen Receptor (CAR) Signaling_Domains Intracellular Signaling Domains (e.g., CD28, 4-1BB) CAR->Signaling_Domains Antigen Binding CD70 CD70 Antigen CAR->CD70 Specific Recognition and Binding T_Cell_Activation T-Cell Activation Signaling_Domains->T_Cell_Activation Proliferation Proliferation & Expansion T_Cell_Activation->Proliferation Cytotoxicity Cytotoxicity (Granzyme/Perforin Release) T_Cell_Activation->Cytotoxicity Apoptosis Tumor Cell Death (Apoptosis) Cytotoxicity->Apoptosis Induces Tumor_Cell CD70+ Tumor Cell

CTX130 CAR T-Cell Signaling Pathway

Comparative Efficacy of CTX130 in Advanced Clear Cell Renal Cell Carcinoma

The primary clinical evidence for CTX130's efficacy comes from the Phase 1 COBALT-RCC trial (NCT04438083).[1][2][3][4][12] This study evaluated the safety and antitumor activity of CTX130 in patients with relapsed or refractory ccRCC who had prior exposure to both checkpoint inhibitors and tyrosine kinase inhibitors.[12]

Efficacy EndpointCTX130 (COBALT-RCC Trial)[1][2][3][4][6]Alternative Therapies (Historical Data)
Objective Response Rate (ORR) 8% (including one complete response)Varies by agent (e.g., Cabozantinib ~17%, Everolimus ~5%)
Disease Control Rate (DCR) 81.3%Varies by agent (e.g., Cabozantinib ~65%, Everolimus ~55%)
Complete Response (CR) 6.3% (one patient with a durable CR >3 years)Rare in this patient population
Stable Disease (SD) 75%A common outcome with many systemic therapies
Median Progression-Free Survival (PFS) 2.9 monthsVaries by agent (e.g., Cabozantinib ~7.4 months, Everolimus ~3.9 months)
Median Overall Survival (OS) 20.5 monthsVaries by agent (e.g., Cabozantinib ~21.4 months, Everolimus ~14.6 months)

Note: The comparative data for alternative therapies are based on historical clinical trial results in similar patient populations and are not from a head-to-head comparison with CTX130.

Alternative Therapies for Advanced Clear Cell Renal Cell Carcinoma

For patients with advanced ccRCC who have progressed on prior therapies, several treatment options exist, though with varying degrees of efficacy. These can be broadly categorized as:

  • Tyrosine Kinase Inhibitors (TKIs): Drugs like Cabozantinib, Axitinib, and Lenvatinib target vascular endothelial growth factor (VEGF) receptors and other kinases involved in tumor growth and angiogenesis.

  • mTOR Inhibitors: Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation.

  • Checkpoint Inhibitors: While patients in the COBALT-RCC trial had already been treated with checkpoint inhibitors, retreatment or use of different combinations may be considered in some clinical scenarios.

  • Other CD70-Targeted Therapies: Several other therapeutic modalities targeting CD70 are in development, including monoclonal antibodies and antibody-drug conjugates (ADCs).[7][8][10][13] These agents have shown some activity in preclinical and early clinical studies.[7][13] For example, the anti-CD70 antibody cusatuzumab has been investigated, and ADCs that deliver a cytotoxic payload directly to CD70-expressing cells are also under evaluation.[8][13]

Experimental Protocols for CAR T-Cell Therapy Validation

The preclinical and clinical validation of a CAR T-cell therapy like CTX130 involves a series of rigorous experimental protocols to assess its safety, specificity, and efficacy. While the exact proprietary protocols for CTX130 are not publicly available, a general workflow can be described.

1. CAR Construct Design and T-Cell Transduction:

  • Vector Production: A lentiviral or retroviral vector carrying the CAR gene is produced.

  • T-Cell Isolation: T-cells are isolated from peripheral blood mononuclear cells (PBMCs) from healthy donors (for allogeneic therapies like CTX130).

  • T-Cell Activation: Isolated T-cells are activated using reagents like anti-CD3/CD28 beads to stimulate proliferation.

  • Transduction: The viral vector is introduced to the activated T-cells to integrate the CAR gene into the T-cell genome.

  • Expansion: The transduced CAR T-cells are expanded in culture to generate a sufficient number for therapeutic dosing.

2. In Vitro Functional Assays:

  • CAR Expression Analysis: Flow cytometry is used to confirm the surface expression of the CAR on the transduced T-cells.

  • Cytotoxicity (Killing) Assay: CAR T-cells are co-cultured with target cancer cells (expressing the target antigen, e.g., CD70) and control cells (lacking the antigen). The ability of the CAR T-cells to specifically kill the target cells is measured, often using chromium-51 release assays or flow cytometry-based methods.

  • Cytokine Release Assay: The production of inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-2) by CAR T-cells upon encountering target cells is quantified using ELISA or multiplex bead arrays. This is important for assessing both efficacy and potential for side effects like cytokine release syndrome (CRS).

  • Proliferation Assay: The ability of CAR T-cells to proliferate in response to target antigen stimulation is measured, typically using assays like CFSE dilution.

3. In Vivo Preclinical Models:

  • Xenograft Tumor Models: Immunodeficient mice are engrafted with human cancer cells that express the target antigen.

  • Treatment and Monitoring: Once tumors are established, the mice are treated with the CAR T-cell therapy. Tumor growth is monitored over time using calipers or in vivo imaging systems.

  • Survival Analysis: The overall survival of the treated mice is compared to control groups.

  • Toxicity Assessment: The mice are monitored for any signs of toxicity, such as weight loss or other adverse effects.

Experimental_Workflow cluster_Preclinical_Validation Preclinical Validation Workflow for CAR T-Cell Therapy cluster_In_Vitro In Vitro Assays cluster_In_Vivo In Vivo Models start CAR Construct Design & Vector Production t_cell_isolation T-Cell Isolation (Allogeneic Donor) start->t_cell_isolation activation T-Cell Activation (e.g., anti-CD3/CD28) t_cell_isolation->activation transduction Lentiviral/Retroviral Transduction activation->transduction expansion CAR T-Cell Expansion transduction->expansion car_expression CAR Expression Analysis (Flow Cytometry) expansion->car_expression cytotoxicity Cytotoxicity Assay (Killing Assay) car_expression->cytotoxicity cytokine_release Cytokine Release Assay (ELISA) cytotoxicity->cytokine_release xenograft Xenograft Tumor Model Establishment cytokine_release->xenograft treatment CAR T-Cell Administration xenograft->treatment monitoring Tumor Growth & Survival Monitoring treatment->monitoring end Clinical Trial Initiation monitoring->end

Experimental Workflow for CAR T-Cell Validation

Conclusion

CTX130 has demonstrated a manageable safety profile and encouraging antitumor activity in heavily pre-treated patients with advanced clear cell renal cell carcinoma.[4][12] The achievement of a durable complete response in this difficult-to-treat population is a significant finding and provides a strong rationale for the continued development of CD70-targeted CAR T-cell therapies for solid tumors.[1][2][3][6] While direct comparative data is limited, the disease control rate observed with CTX130 is notable when considered alongside the outcomes of existing alternative therapies. Further investigation, including the next-generation construct CTX131, is underway to build upon these promising results.[1][2][14] The rigorous preclinical and clinical validation process, encompassing detailed in vitro and in vivo studies, is essential for establishing the therapeutic potential of such innovative cell-based therapies.

References

Unveiling the Selectivity of CAL-130: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – In the intricate landscape of kinase inhibitor development, understanding the precise selectivity of a compound is paramount. This guide provides a comprehensive analysis of CAL-130, a potent dual inhibitor of the phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, detailing its cross-reactivity profile against other kinase families. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative endeavors.

CAL-130 has emerged as a significant tool in the study of PI3K signaling, particularly in the context of immunology and oncology, where the δ and γ isoforms play critical roles.[1] Its efficacy is intrinsically linked to its selectivity. This guide synthesizes available data on its inhibitory activity, presents detailed experimental methodologies for key assays, and visualizes the relevant signaling pathways.

Quantitative Analysis of CAL-130 Kinase Selectivity

CAL-130 demonstrates high potency and selectivity for the PI3Kδ and PI3Kγ isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values of CAL-130 against the Class I PI3K isoforms.

Kinase IsoformIC50 (nM)
PI3Kδ (p110δ) 1.3
PI3Kγ (p110γ) 6.1
PI3Kβ (p110β)56
PI3Kα (p110α)115

Data sourced from publicly available information.

The data clearly indicates a strong preference of CAL-130 for the δ and γ isoforms over the α and β isoforms, with approximately 43-fold and 88-fold greater selectivity for PI3Kδ over PI3Kβ and PI3Kα, respectively. Similarly, it displays roughly 9-fold and 19-fold selectivity for PI3Kγ over PI3Kβ and PI3Kα.

While comprehensive kinome-wide screening data for CAL-130 against a broad panel of unrelated kinase families is not extensively published in the public domain, initial reports suggest a favorable selectivity profile. Studies have indicated that CAL-130 does not significantly inhibit other signaling pathways such as the p38 MAPK or the insulin receptor tyrosine kinase pathways at concentrations where it potently inhibits PI3Kδ and PI3Kγ.[2] This suggests a degree of specificity and a lower likelihood of off-target effects mediated by these kinases.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context of CAL-130's activity and the methodologies used to assess it, the following diagrams illustrate the PI3Kδ/γ signaling pathway and a general workflow for determining kinase inhibitor selectivity.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor pi3k pi3k lipid lipid protein protein inhibitor inhibitor cellular_response Cell Proliferation, Survival, Migration GPCR GPCR / RTK PI3Kd PI3Kδ GPCR->PI3Kd Activates PI3Kg PI3Kγ GPCR->PI3Kg Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT BTK BTK PIP3->BTK PI3Kd->PIP2 PI3Kg->PIP2 CAL130 CAL-130 CAL130->PI3Kd Inhibits CAL130->PI3Kg Inhibits PDK1->AKT Activates mTORC2 mTORC2 AKT->mTORC2 Transcription Gene Transcription AKT->Transcription mTORC2->AKT Activates BTK->Transcription Transcription->cellular_response Leads to

Caption: PI3Kδ/γ Signaling Pathway Inhibition by CAL-130.

Kinase_Selectivity_Workflow start Start: Compound of Interest (e.g., CAL-130) primary_assay Primary Target Assay (e.g., PI3Kδ/γ biochemical assay) start->primary_assay kinome_screen Broad Kinome Panel Screen (Single high concentration) start->kinome_screen ic50_determination IC50 Determination for Primary Targets primary_assay->ic50_determination selectivity_analysis Selectivity Profile Analysis (Compare on- and off-target IC50s) ic50_determination->selectivity_analysis hit_identification Identify Off-Target 'Hits' (% Inhibition > Threshold) kinome_screen->hit_identification secondary_assay Secondary Assays for Hits (Dose-response) hit_identification->secondary_assay ic50_off_target IC50 Determination for Off-Targets secondary_assay->ic50_off_target ic50_off_target->selectivity_analysis end End: Comprehensive Selectivity Profile selectivity_analysis->end

References

Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to CAL-130 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the relentless pursuit of more effective cancer therapies, the strategic combination of targeted agents with conventional chemotherapy holds immense promise. This guide delves into the synergistic effects of CAL-130, a potent and selective dual inhibitor of the p110γ and p110δ isoforms of phosphoinositide 3-kinase (PI3K), when paired with various chemotherapy agents. Drawing upon preclinical and clinical data, this document provides researchers, scientists, and drug development professionals with a comprehensive comparison of CAL-130's performance in combination regimens, supported by experimental data and detailed methodologies.

CAL-130's unique mechanism of action, targeting key signaling pathways involved in cell survival, proliferation, and differentiation, makes it a prime candidate for combination therapies aimed at overcoming drug resistance and enhancing therapeutic efficacy. This guide will explore the synergistic interactions of CAL-130 and its class counterparts, such as Duvelisib (IPI-145), with a focus on hematological malignancies.

I. Synergistic Effects of PI3K γ/δ Inhibition with BCL-2 Inhibition (Venetoclax)

The combination of PI3K γ/δ inhibitors with the BCL-2 inhibitor venetoclax has demonstrated significant synergy in preclinical models of various hematological cancers.

Experimental Data Summary
Cell LinePI3K γ/δ Inhibitor (Concentration)Venetoclax (Concentration)Combination EffectCombination Index (CI)Reference
HH (Cutaneous T-cell Lymphoma)Roginolisib (a PI3Kδ inhibitor)VenetoclaxSynergistic0.003[1]
GRANTA519 (Mantle Cell Lymphoma)RoginolisibVenetoclaxSynergistic0.81 - 0.05[1]
JVM2 (Mantle Cell Lymphoma)RoginolisibVenetoclaxSynergistic0.81 - 0.05[1]
FARAGE (Diffuse Large B-cell Lymphoma)RoginolisibVenetoclaxSynergistic0.81 - 0.05[1]
TMD8 (Diffuse Large B-cell Lymphoma)RoginolisibVenetoclaxSynergistic0.81 - 0.05[1]
MEC1 (Chronic Lymphocytic Leukemia)RoginolisibVenetoclaxSynergistic0.81 - 0.05[1]
MJ (Cutaneous T-cell Lymphoma)RoginolisibVenetoclaxSynergistic0.81 - 0.05[1]
YT (NK Lymphoma)RoginolisibVenetoclaxSynergistic0.81 - 0.05[1]
Richter Syndrome PDX models (RS1316, IP867/17, RS9737)DuvelisibVenetoclaxMore effective than single agentsNot explicitly quantified[2][3]
Mechanism of Synergy

The synergistic effect of combining PI3K γ/δ inhibition with venetoclax stems from a multi-pronged attack on cancer cell survival pathways.[2] Inhibition of PI3K signaling by agents like Duvelisib leads to the activation of GSK3β.[2] This activation, in turn, promotes the ubiquitination and subsequent degradation of the anti-apoptotic proteins c-Myc and Mcl-1.[2] The downregulation of Mcl-1, a key resistance factor to venetoclax, sensitizes the cancer cells to BCL-2 inhibition, leading to enhanced apoptosis.[1][2] Furthermore, PI3K inhibition can increase the levels of the pro-apoptotic protein BIM, further tipping the balance towards cell death.[1]

cluster_PI3K_pathway PI3K Signaling cluster_Bcl2_pathway Apoptosis Regulation PI3K PI3K γ/δ AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b cMyc c-Myc GSK3b->cMyc Degradation Mcl1 Mcl-1 GSK3b->Mcl1 Degradation Apoptosis Apoptosis cMyc->Apoptosis Mcl1->Apoptosis Bcl2 BCL-2 Bcl2->Apoptosis CAL130 CAL-130 (or Duvelisib) CAL130->PI3K Inhibits Venetoclax Venetoclax Venetoclax->Bcl2 Inhibits cluster_workflow Preclinical to Clinical Workflow InVitro In Vitro Studies (Cell Lines) Synergy Demonstrate Synergy (e.g., Apoptosis) InVitro->Synergy InVivo In Vivo Studies (Xenograft Models) Synergy->InVivo Efficacy Confirm Efficacy (Tumor Growth Inhibition) InVivo->Efficacy ClinicalTrial Phase I/II Clinical Trial Efficacy->ClinicalTrial PatientResponse Evaluate Patient Response (ORR, CR) ClinicalTrial->PatientResponse cluster_agents Therapeutic Agents cluster_effects Cellular Effects Bcell Malignant B-Cell PI3Kinh Inhibition of Survival Signals Bcell->PI3Kinh DNAdamage DNA Damage Bcell->DNAdamage ADCC Antibody-Dependent Cell-Mediated Cytotoxicity Bcell->ADCC CAL130 CAL-130 (Duvelisib) CAL130->Bcell Bendamustine Bendamustine Bendamustine->Bcell Rituximab Rituximab Rituximab->Bcell Apoptosis Apoptosis PI3Kinh->Apoptosis DNAdamage->Apoptosis ADCC->Apoptosis

References

A Comparative Guide to CAL-101 (Idelalisib) and Other Isoform-Selective PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Nomenclature: The initial request specified a comparison involving "CAL-130." Extensive research has revealed no publicly available data for a phosphoinositide 3-kinase (PI3K) inhibitor with this designation. It is highly probable that this was a typographical error for CAL-101 , the original developmental name for idelalisib , a well-characterized and clinically approved PI3Kδ inhibitor.[1] This guide will therefore proceed with a detailed comparison of CAL-101 (idelalisib) and other prominent isoform-selective PI3K inhibitors.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Its frequent dysregulation in various cancers has established it as a significant target for therapeutic intervention.[2] The class I PI3K family consists of four isoforms: p110α, p110β, p110γ, and p110δ. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are found predominantly in hematopoietic cells. This differential expression has spurred the development of isoform-selective inhibitors to enhance therapeutic efficacy and minimize off-target effects.

This guide provides a comparative overview of CAL-101 (idelalisib), a first-in-class PI3Kδ-selective inhibitor, and other key isoform-selective PI3K inhibitors, including alpelisib (p110α-selective), duvelisib (p110δ/γ dual inhibitor), and copanlisib (pan-class I inhibitor with a preference for p110α/δ). The comparison will focus on their mechanism of action, biochemical potency, and supporting experimental data.

Mechanism of Action and Target Specificity

The primary mechanism of action for these inhibitors is the competitive binding to the ATP-binding pocket of the respective PI3K isoform's catalytic subunit, which prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT, thereby inhibiting cell signaling pathways that promote cancer cell survival and proliferation.

  • CAL-101 (Idelalisib): A potent and highly selective inhibitor of the p110δ isoform of PI3K.[3][4] Its targeted action on PI3Kδ, which is crucial for B-cell receptor (BCR) signaling, makes it particularly effective in B-cell malignancies.[3][5] By inhibiting PI3Kδ, idelalisib induces apoptosis in malignant B-cells and disrupts their trafficking and homing to protective microenvironments like the lymph nodes and bone marrow.[3][6]

  • Alpelisib (BYL719): The first approved selective inhibitor of the p110α isoform. Its development was driven by the high frequency of activating mutations in the PIK3CA gene (which encodes p110α) in various solid tumors, particularly breast cancer.[7]

  • Duvelisib (IPI-145): A dual inhibitor of the p110δ and p110γ isoforms.[8] The dual inhibition is thought to more effectively block cell signaling pathways in certain hematologic malignancies.[9]

  • Copanlisib (BAY 80-6946): A pan-class I PI3K inhibitor with potent activity against all four isoforms, but with a preference for the p110α and p110δ isoforms.[8][10] Unlike the other inhibitors discussed, which are orally administered, copanlisib is administered intravenously.[11]

Quantitative Data: Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for CAL-101 and other selected isoform-selective PI3K inhibitors against the class I PI3K isoforms.

InhibitorPI3Kα (p110α) IC50 (nM)PI3Kβ (p110β) IC50 (nM)PI3Kγ (p110γ) IC50 (nM)PI3Kδ (p110δ) IC50 (nM)Primary Target(s)
CAL-101 (Idelalisib) 8205602902.5 δ
Alpelisib (BYL719) 5 1,156250290α
Duvelisib (IPI-145) 288002.5 1 δ, γ
Copanlisib (BAY 80-6946) 0.5 3.76.40.7 Pan-Class I (α, δ preference)

Data compiled from multiple sources.[4][9][10] Absolute values may vary depending on assay conditions.

Visualizing the PI3K Signaling Pathway and Inhibition

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and the points of intervention for the discussed inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Alpelisib Alpelisib (α) Alpelisib->PI3K Duvelisib Duvelisib (δ, γ) Duvelisib->PI3K Idelalisib CAL-101 (δ) Idelalisib->PI3K Copanlisib Copanlisib (Pan) Copanlisib->PI3K

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Protocols

The characterization and comparison of PI3K inhibitors rely on a series of standardized in vitro and in vivo experiments.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a high-throughput method used to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific PI3K isoform.

Principle: The assay quantifies the production of PIP3 from PIP2 by the PI3K enzyme. The detection system uses a Europium (Eu3+)-labeled anti-PIP3 antibody and a d2-labeled PIP3 tracer. In the absence of inhibition, the PI3K enzyme produces unlabeled PIP3, which competes with the d2-PIP3 tracer for binding to the anti-PIP3 antibody, resulting in a low HTRF signal. When an inhibitor is present, less unlabeled PIP3 is produced, allowing the d2-PIP3 tracer to bind to the antibody, bringing the Eu3+ donor and d2 acceptor into close proximity and generating a high HTRF signal.

Detailed Methodology:

  • Compound Preparation: Serially dilute the test compounds (e.g., CAL-101) in DMSO.

  • Assay Plate Preparation: Dispense a small volume of the diluted compounds into a low-volume 384-well plate. Include controls for no inhibitor (100% activity) and no enzyme (0% activity).

  • Enzyme and Substrate Addition: Add the recombinant PI3K isoform (e.g., p110δ) and the PIP2 substrate to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the HTRF detection reagents (Eu3+-anti-PIP3 antibody and d2-PIP3 tracer).

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm. The ratio of the two wavelengths is used to calculate the HTRF signal.

  • Data Analysis: Plot the HTRF signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

HTRF_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Serial Dilution of Inhibitor B 2. Dispense into 384-well Plate A->B C 3. Add PI3K Isoform and PIP2 Substrate B->C D 4. Add ATP to Initiate Reaction C->D E 5. Incubate at RT D->E F 6. Add HTRF Detection Reagents E->F G 7. Read Plate (620nm & 665nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for an in vitro HTRF kinase assay.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of PI3K inhibitors on the viability and proliferation of cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[1][12] The assay reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the number of viable cells.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PI3K inhibitor for a specified period (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of the reagent equal to the volume of the cell culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of PI3K Pathway Inhibition

Western blotting is used to confirm that the inhibitor is engaging its target within the cell and to assess the downstream effects on the signaling pathway.

Principle: This technique detects specific proteins in a cell lysate. By using phospho-specific antibodies, it can measure the phosphorylation status of key proteins in the PI3K pathway, such as AKT (at Ser473 and Thr308), as a readout of pathway activity.[2][13]

Detailed Methodology:

  • Cell Treatment and Lysis: Treat cultured cancer cells with the PI3K inhibitor for a defined period. Lyse the cells to release the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody that specifically recognizes the protein of interest (e.g., phospho-AKT Ser473).

    • Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the signal with an imaging system. The intensity of the band corresponds to the amount of the target protein.

  • Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for the total protein (e.g., total AKT) or a housekeeping protein (e.g., β-actin). Densitometry is used to quantify the changes in protein phosphorylation.

Preclinical and Clinical Efficacy

The ultimate goal of developing isoform-selective PI3K inhibitors is to achieve clinical benefit in patients.

  • CAL-101 (Idelalisib): Preclinical studies demonstrated that CAL-101 selectively induces apoptosis in chronic lymphocytic leukemia (CLL) cells and inhibits their migration and survival signals from the microenvironment.[6][14] This strong preclinical rationale led to clinical trials where idelalisib showed significant activity in patients with relapsed CLL and certain non-Hodgkin lymphomas, leading to its FDA approval.[15]

  • Alpelisib: In preclinical models of PIK3CA-mutant breast cancer, alpelisib has shown significant anti-tumor activity.[16] The SOLAR-1 clinical trial demonstrated that alpelisib in combination with fulvestrant significantly improved progression-free survival in patients with PIK3CA-mutated, hormone receptor-positive advanced breast cancer.[7]

  • Duvelisib: Duvelisib has demonstrated efficacy in relapsed or refractory CLL/SLL and follicular lymphoma.[8] However, its use has been associated with a notable toxicity profile, including immune-mediated adverse events.[11]

  • Copanlisib: Copanlisib has shown efficacy in patients with relapsed follicular lymphoma.[10][11] Its intravenous administration and intermittent dosing schedule may differentiate its safety profile from the oral, continuously dosed δ-selective inhibitors.[11]

Conclusion

The development of isoform-selective PI3K inhibitors represents a significant advancement in targeted cancer therapy. CAL-101 (idelalisib) pioneered this class by demonstrating that selective inhibition of PI3Kδ can be highly effective in B-cell malignancies. Subsequent development has yielded inhibitors with different isoform selectivity profiles, such as the p110α-selective alpelisib for solid tumors with PIK3CA mutations, and the dual δ/γ inhibitor duvelisib. While offering potent anti-cancer activity, the clinical use of these agents requires careful management of their distinct toxicity profiles. The ongoing research and development in this area continue to refine our understanding of the roles of different PI3K isoforms in cancer and to optimize the therapeutic application of their inhibitors.

References

Reproducibility of Published CAL-130 Hydrochloride Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reproducibility of published data on CAL-130 Hydrochloride, a dual inhibitor of the p110γ and p110δ isoforms of phosphoinositide 3-kinase (PI3K). By presenting quantitative data from key preclinical studies in a comparative format, alongside detailed experimental protocols, this document aims to equip researchers with the necessary information to critically evaluate and potentially replicate foundational experiments.

Executive Summary

This compound has been identified as a potent and selective inhibitor of PI3Kγ and PI3Kδ, showing promise in preclinical models of T-cell acute lymphoblastic leukemia (T-ALL). The primary focus of this guide is the seminal study by Subramaniam et al., published in Cancer Cell in 2012, which first characterized the activity of CAL-130. This guide provides the reported quantitative data on its inhibitory activity and outlines the methodologies used to generate this data, offering a framework for assessing its reproducibility. Comparisons with other relevant PI3K inhibitors are included to provide context for its performance.

Comparative Quantitative Data

To facilitate a clear comparison of CAL-130's potency against different PI3K isoforms, the following table summarizes the half-maximal inhibitory concentration (IC50) values as reported in preclinical studies.

Compound PI3K p110α (IC50 nM) PI3K p110β (IC50 nM) PI3K p110γ (IC50 nM) PI3K p110δ (IC50 nM)
CAL-130115566.11.3

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of CAL-130 and the general workflows for the key experimental assays cited in the foundational research.

cluster_cytoplasm Cytoplasm TCR TCR PI3K PI3K (p110γ/δ) TCR->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation Ca_release Ca²⁺ Release from ER PI3K->Ca_release Activation PIP2 PIP2 Akt Akt PIP3->Akt Activation pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Signaling pAkt->Downstream Cell Survival, Proliferation CAL130 CAL-130 CAL130->PI3K Inhibition

Fig. 1: CAL-130 Signaling Pathway Inhibition. (Within 100 characters)

cluster_workflow Experimental Workflow A T-ALL Cell Culture B Treatment with CAL-130 or Vehicle Control A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE & Western Blot C->D E Primary Antibody Incubation (anti-p-Akt, anti-Akt) D->E F Secondary Antibody Incubation & Chemiluminescent Detection E->F G Densitometry Analysis F->G

Fig. 2: Western Blot for Akt Phosphorylation Workflow. (Within 100 characters)

cluster_workflow Experimental Workflow A T-cell Suspension Preparation B Loading with Calcium-sensitive Dye (e.g., Indo-1 AM) A->B C Treatment with CAL-130 or Vehicle Control B->C D TCR Stimulation C->D E Flow Cytometry Analysis D->E F Measurement of Fluorescence Ratio over Time E->F

Fig. 3: Calcium Flux Assay Workflow. (Within 100 characters)

Detailed Experimental Protocols

To ensure the potential for accurate replication of the original findings, the following are detailed methodologies for the key experiments cited.

In Vitro Kinase Assays for IC50 Determination
  • Objective: To determine the concentration of CAL-130 required to inhibit 50% of the activity of each PI3K isoform.

  • Method: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) were used.

  • Procedure:

    • Kinase reactions were performed in a final volume of 50 µL containing kinase buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM CHAPS, and 1 mM DTT).

    • A ten-point titration of CAL-130 was prepared and pre-incubated with each enzyme for 15 minutes at room temperature.

    • The kinase reaction was initiated by the addition of ATP at a concentration equal to the Km for each respective enzyme and PIP2-containing lipid vesicles.

    • Reactions were incubated for 60 minutes at room temperature.

    • The amount of ADP produced was quantified using a commercially available kinase assay kit.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot for Akt Phosphorylation
  • Objective: To assess the effect of CAL-130 on the phosphorylation of Akt, a downstream effector of PI3K.

  • Cell Lines: Human T-ALL cell lines (e.g., Jurkat, MOLT-4).

  • Procedure:

    • Cells were cultured to a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Cells were treated with varying concentrations of CAL-130 or vehicle (DMSO) for 2 hours.

    • Following treatment, cells were stimulated with an appropriate agonist (e.g., anti-CD3/CD28 antibodies) for 15 minutes.

    • Cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Membranes were incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry was performed to quantify band intensity.

Calcium Flux Assay
  • Objective: To measure the effect of CAL-130 on TCR-induced calcium mobilization.

  • Cell Lines: Primary T-cells or T-ALL cell lines.

  • Procedure:

    • Cells were washed and resuspended in a loading buffer (e.g., Hank's Balanced Salt Solution with 1% FBS) at a concentration of 1 x 10^7 cells/mL.

    • Cells were loaded with a calcium-sensitive dye (e.g., 5 µM Indo-1 AM) for 45 minutes at 37°C in the dark.

    • After loading, cells were washed and resuspended in fresh loading buffer.

    • Cells were pre-treated with CAL-130 or vehicle for 30 minutes at 37°C.

    • A baseline fluorescence reading was acquired using a flow cytometer.

    • TCR was stimulated by adding anti-CD3 antibody, and data acquisition continued for several minutes to monitor the change in intracellular calcium concentration, measured as the ratio of violet to blue fluorescence.

Comparison with Alternative PI3K Inhibitors

While direct head-to-head comparisons in T-ALL models from the original Subramaniam et al. paper are limited, the broader context of PI3K inhibitors in hematological malignancies is crucial.

  • Idelalisib (CAL-101/GS-1101): A selective inhibitor of PI3Kδ, approved for the treatment of certain B-cell malignancies. Its activity is primarily restricted to the δ isoform, in contrast to the dual γ/δ inhibition of CAL-130. A direct comparison in T-ALL would be valuable to dissect the relative contributions of inhibiting each isoform.

  • Duvelisib (IPI-145): A dual inhibitor of PI3Kδ and PI3Kγ, similar to CAL-130. It is approved for the treatment of relapsed or refractory chronic lymphocytic leukemia/small lymphocytic lymphoma and follicular lymphoma. Comparative studies between CAL-130 and duvelisib in T-ALL preclinical models would be highly informative regarding their relative potency and potential for clinical translation in this indication.

Conclusion

The data published on this compound presents a compelling preclinical case for its dual inhibitory activity against PI3Kγ and PI3Kδ in the context of T-ALL. This guide provides the foundational quantitative data and detailed experimental protocols to aid researchers in the critical assessment and potential replication of these findings. Further head-to-head studies with other PI3K inhibitors, particularly those with similar dual-isoform or single-isoform selectivity, are warranted to fully delineate the therapeutic potential of CAL-130 in T-ALL and other hematological malignancies. The provided methodologies should serve as a valuable resource for such comparative investigations, ultimately contributing to the robust and reproducible advancement of novel cancer therapies.

CAL-130 Efficacy in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available preclinical data reveals no direct studies evaluating the efficacy of CAL-130, a dual inhibitor of phosphoinositide 3-kinase (PI3K) p110γ and p110δ isoforms, in patient-derived xenograft (PDX) models. However, by examining its performance in other preclinical settings and comparing it with alternative PI3K inhibitors that have been assessed in PDX models, we can provide valuable insights for researchers and drug development professionals.

This guide summarizes the known efficacy of CAL-130 in cell line-derived xenograft models and contrasts its potential with other PI3K inhibitors targeting different isoforms within the PI3K/Akt/mTOR signaling pathway.

CAL-130: Mechanism of Action and Preclinical Efficacy

CAL-130 is a potent and selective dual inhibitor of the p110γ and p110δ isoforms of PI3K. This targeted approach is designed to modulate immune responses and inhibit the growth of hematological malignancies where these isoforms are often dysregulated.

While data from PDX models are unavailable, a key preclinical study has demonstrated the in vivo efficacy of CAL-130 in a T-cell acute lymphoblastic leukemia (T-ALL) cell line-derived xenograft model. In this study, CAL-130 treatment significantly extended the survival of mice engrafted with CCRF-CEM leukemia cells.

Comparative Efficacy of PI3K Inhibitors in Patient-Derived Xenograft Models

To provide a comparative landscape, this section outlines the efficacy of other PI3K inhibitors with different isoform specificities that have been evaluated in PDX models across various cancer types.

Drug ClassTarget Isoform(s)Cancer Type (PDX Model)Efficacy SummaryReference
Dual p110γ/δ Inhibitor p110γ, p110δ T-ALL (Cell Line Xenograft)CAL-130: Extended median survival in a T-ALL model.
Pan-PI3K Inhibitor p110α, β, γ, δBiliary Tract CancerCopanlisib: Showed modest growth inhibition in a PDX model with a PIK3CA mutation.[1]
p110α Inhibitor p110αBreast CancerAlpelisib (BYL719): Demonstrated tumor growth inhibition in PIK3CA-mutant breast cancer PDX models.
p110β Inhibitor p110βProstate CancerAZD8186: Showed anti-tumor activity in PTEN-deficient prostate cancer PDX models.
Dual PI3K/mTOR Inhibitor PI3K, mTORPh-like ALLGedatolisib: Resulted in near eradication of leukemia in cytokine receptor-like factor 2 (CRLF2)/JAK-mutant PDX models.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are representative experimental protocols for establishing and utilizing PDX models for evaluating PI3K inhibitors.

Establishment of Patient-Derived Xenograft Models
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy and transported in a sterile medium on ice.

  • Implantation: The tumor tissue is minced into small fragments (2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice). For hematological malignancies, patient-derived cells may be injected intravenously or intraperitoneally.

  • Tumor Growth and Passaging: Tumor growth is monitored regularly. Once tumors reach a specific volume (e.g., 1000-1500 mm³), they are harvested, and fragments are serially passaged into new cohorts of mice for expansion. Early passages (typically P2-P5) are used for efficacy studies to maintain the genetic and phenotypic characteristics of the original patient tumor.

In Vivo Efficacy Studies
  • Animal Model: Patient-derived xenograft models of the desired cancer type are established as described above.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: The investigational drug (e.g., a PI3K inhibitor) is administered according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.

  • Efficacy Endpoints: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Other endpoints may include overall survival, body weight monitoring (for toxicity), and biomarker analysis from tumor biopsies.

  • Statistical Analysis: Tumor growth inhibition is calculated, and statistical analyses are performed to determine the significance of the treatment effect compared to the control group.

PI3K Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a key target for cancer therapy.

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_processes Cellular Processes cluster_inhibitors Inhibitors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Factors Transcription Factors Akt->Transcription Factors Regulation S6K S6K mTORC1->S6K Activation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibition Cell Growth Cell Growth S6K->Cell Growth Proliferation Proliferation 4E-BP1->Proliferation Survival Survival Transcription Factors->Survival CAL130 CAL-130 (p110γ/δ) CAL130->PI3K PanPI3Ki Pan-PI3K Inhibitors PanPI3Ki->PI3K mTORi mTOR Inhibitors mTORi->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

References

A Head-to-Head Comparison of PI3K Inhibitors: CAL-130 vs. CAL-101 (Idelalisib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a critical class of drugs, particularly for hematological malignancies. This guide provides a detailed, head-to-head comparison of two notable PI3K inhibitors: CAL-130, a dual PI3Kδ/γ inhibitor, and CAL-101, famously known as Idelalisib, a selective PI3Kδ inhibitor. This comparison synthesizes available preclinical data to highlight their distinct biochemical profiles, mechanisms of action, and potential therapeutic implications.

Introduction to CAL-130 and CAL-101 (Idelalisib)

Both CAL-130 and CAL-101 are small molecule inhibitors targeting the Class I PI3K family of lipid kinases, which are crucial regulators of cell growth, proliferation, survival, and differentiation. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.

CAL-101 (Idelalisib) is a well-characterized, potent, and highly selective inhibitor of the PI3Kδ isoform.[1][2][3] The expression of PI3Kδ is predominantly restricted to hematopoietic cells, making Idelalisib a targeted therapy for B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Follicular Lymphoma (FL), where it has received regulatory approval.[3][4][5]

CAL-130 is a potent dual inhibitor of both PI3Kδ and PI3Kγ isoforms.[6] The dual-targeting approach of CAL-130 offers the potential for a broader mechanism of action by not only directly targeting malignant B-cells via PI3Kδ inhibition but also modulating the tumor microenvironment through the inhibition of PI3Kγ, which is expressed in T-cells and myeloid cells.[7][8]

Mechanism of Action: Targeting the PI3K Signaling Pathway

Both inhibitors function by competitively binding to the ATP-binding pocket of their target PI3K isoforms, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn inhibits a cascade of signaling events that promote cell survival and proliferation.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Downstream Effectors mTORC1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation CAL101 CAL-101 (Idelalisib) (PI3Kδ selective) CAL101->PI3K Inhibits δ isoform CAL130 CAL-130 (PI3Kδ/γ dual) CAL130->PI3K Inhibits δ and γ isoforms

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by CAL-130 and CAL-101.

Head-to-Head Comparison of Biochemical Potency

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of CAL-130 and CAL-101 against the Class I PI3K isoforms. It is important to note that these values are compiled from different preclinical studies and may not be directly comparable due to variations in experimental conditions.

Compound PI3Kα (IC50, nM) PI3Kβ (IC50, nM) PI3Kδ (IC50, nM) PI3Kγ (IC50, nM) Selectivity Profile
CAL-130 115[6]56[6]1.3[6]6.1[6]Dual δ/γ inhibitor
CAL-101 (Idelalisib) 8205652.5[1][2]89Highly selective δ inhibitor

Disclaimer: The IC50 values presented are from separate preclinical studies and are for comparative purposes only. Direct comparison should be made with caution.

Preclinical Efficacy and Rationale for Isoform Targeting

CAL-101 (Idelalisib): The high selectivity of Idelalisib for PI3Kδ is a key therapeutic advantage, as it minimizes off-target effects on the ubiquitously expressed PI3Kα and PI3Kβ isoforms, which are critical for normal cellular functions like glucose metabolism.[3] Preclinical studies have demonstrated that CAL-101 effectively induces apoptosis in malignant B-cells and inhibits their proliferation and survival signals.[9]

CAL-130: The dual inhibition of PI3Kδ and PI3Kγ by CAL-130 presents a multi-pronged anti-cancer strategy. While PI3Kδ inhibition directly targets the malignant B-cells, the concurrent inhibition of PI3Kγ can disrupt the supportive tumor microenvironment. PI3Kγ is crucial for the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which contribute to an immunosuppressive environment.[7][8] By inhibiting PI3Kγ, CAL-130 may enhance anti-tumor immune responses. Preclinical data on duvelisib, another dual PI3Kδ/γ inhibitor, suggests that this dual-targeting approach can be more effective than PI3Kδ inhibition alone in certain contexts.[7][9]

Experimental Protocols

Detailed methodologies for key assays used in the characterization of PI3K inhibitors are provided below.

In Vitro Kinase Assay (for IC50 Determination)

This assay quantifies the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor.

Workflow:

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Recombinant PI3K isoforms - Inhibitor dilutions (CAL-130/CAL-101) - PIP2 substrate - ATP Start->Prep Incubate Incubate PI3K enzyme with inhibitor Prep->Incubate React Initiate kinase reaction by adding ATP and PIP2 Incubate->React Stop Stop reaction React->Stop Detect Detect PIP3 product (e.g., ADP-Glo, HTRF) Stop->Detect Analyze Analyze data and calculate IC50 values Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro PI3K kinase assay.

Methodology:

  • Reagent Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) are diluted in kinase assay buffer. Serial dilutions of CAL-130 or CAL-101 are prepared in DMSO and then further diluted in the assay buffer.

  • Enzyme-Inhibitor Incubation: The PI3K enzyme is pre-incubated with the inhibitor or vehicle control (DMSO) in a 384-well plate for 15-30 minutes at room temperature.

  • Kinase Reaction: The reaction is initiated by adding a mixture of the lipid substrate (PIP2) and ATP. The final ATP concentration should be close to the Km for each enzyme. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: The amount of product (PIP3) or byproduct (ADP) is quantified using a detection system such as ADP-Glo™ (Promega) or HTRF® (Cisbio).

  • Data Analysis: The signal is converted to percent inhibition relative to the vehicle control. IC50 values are determined by fitting the data to a four-parameter logistic curve using appropriate software.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., B-cell lymphoma lines) are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of CAL-130, CAL-101, or vehicle control and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: The culture medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot for Akt Phosphorylation

This technique is used to detect the levels of phosphorylated Akt (p-Akt), a key downstream effector of PI3K signaling, as a measure of pathway inhibition.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with CAL-130 or CAL-101 for a defined period. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473 or p-Akt Thr308).

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Conclusion

Both CAL-130 and CAL-101 (Idelalisib) are potent inhibitors of the PI3K pathway with distinct isoform selectivity profiles that translate into different therapeutic strategies. Idelalisib's high selectivity for PI3Kδ has established it as a valuable targeted therapy for B-cell malignancies, minimizing off-target effects. CAL-130's dual inhibition of PI3Kδ and PI3Kγ offers the potential for enhanced anti-tumor activity by not only targeting the cancer cells directly but also modulating the tumor microenvironment to favor an anti-tumor immune response. The choice between a highly selective PI3Kδ inhibitor and a dual PI3Kδ/γ inhibitor will likely depend on the specific malignancy, the patient's immune status, and the desired therapeutic outcome. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two approaches.

References

Comparative Analysis of CAL-101 (Idelalisib) Specificity for p110δ over p110α/β/γ

Author: BenchChem Technical Support Team. Date: December 2025

Note: The initial query for "CAL-130" did not yield a recognized PI3K inhibitor. Based on the similarity in nomenclature and the context of PI3K isoform specificity, this guide focuses on the well-characterized and clinically approved p110δ inhibitor, CAL-101 , also known as Idelalisib.

This guide provides a comprehensive comparison of the inhibitory activity of CAL-101 against the Class I phosphoinositide 3-kinase (PI3K) isoforms p110α, p110β, p110γ, and p110δ. The data presented herein demonstrates the high specificity of CAL-101 for the p110δ isoform.

Data Presentation: Inhibitory Activity of CAL-101

The following table summarizes the half-maximal inhibitory concentration (IC50) values of CAL-101 against the four Class I PI3K catalytic isoforms. Lower IC50 values indicate greater potency. The data clearly illustrates the high selectivity of CAL-101 for p110δ.

Inhibitorp110α (IC50, nM)p110β (IC50, nM)p110γ (IC50, nM)p110δ (IC50, nM)
CAL-101 (Idelalisib) 820[1]565[1]89[1]2.5[1][2][3][4][5][6]

As shown, CAL-101 is significantly more potent against p110δ, with IC50 values ranging from 40- to over 300-fold lower than those for the other Class I isoforms.[2][5][6]

Experimental Protocols

The determination of inhibitor specificity is crucial for drug development. Biochemical assays are employed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified kinases. Below are detailed methodologies for two common in vitro kinase assays used for this purpose.

1. ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates enzymatic inhibition.

  • Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial ADP concentration.[7][8]

  • Methodology:

    • Reaction Setup: Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) are incubated with a lipid substrate such as phosphatidylinositol-4,5-bisphosphate (PIP2), ATP, and varying concentrations of CAL-101 in a kinase reaction buffer.[9]

    • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This step is typically incubated for 40 minutes at room temperature.

    • ADP Detection: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal. The plate is incubated for another 30-60 minutes.

    • Data Acquisition: The luminescence is measured using a luminometer. The signal is inversely proportional to the kinase activity.

    • Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

2. Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

This assay is a competitive immunoassay that measures the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), the product of the PI3K reaction.

  • Principle: The assay uses a FRET (Förster Resonance Energy Transfer) pair. A Europium-labeled anti-GST antibody binds to a GST-tagged PH domain, which in turn binds to a biotinylated PIP3 tracer, bringing it in proximity to streptavidin-Allophycocyanin (APC). Excitation of Europium results in energy transfer to APC and a fluorescent signal. The PIP3 produced by the kinase reaction competes with the biotinylated PIP3 tracer, leading to a decrease in the FRET signal.[10]

  • Methodology:

    • Kinase Reaction: Similar to the ADP-Glo assay, the purified PI3K isoforms are incubated with PIP2, ATP, and various concentrations of CAL-101.

    • Reaction Termination and Detection: A stop solution and the detection mix (containing the Europium-labeled antibody, GST-PH domain, biotin-PIP3, and Streptavidin-APC) are added to the reaction wells.

    • Incubation: The plate is incubated to allow the competitive binding to reach equilibrium.

    • Data Acquisition: The time-resolved fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Data Analysis: The ratio of the two fluorescence signals is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Visualizations

PI3K Signaling Pathway

The diagram below illustrates the canonical Class I PI3K signaling pathway. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates PIP2 to generate PIP3. This second messenger recruits and activates downstream effectors like AKT, which in turn regulate numerous cellular processes.

PI3K_Signaling_Pathway cluster_p110 RTK Receptor Tyrosine Kinase (RTK) p85 p85 RTK->p85 Activation GPCR GPCR p110bg p110β / p110γ GPCR->p110bg Activation p110ad p110α / p110δ p85->p110ad PIP2 PIP2 p110ad->PIP2 p110bg->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream Cellular Cellular Responses (Growth, Proliferation, Survival) Downstream->Cellular

Caption: Simplified Class I PI3K signaling pathway.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of an inhibitor using an in vitro kinase assay.

IC50_Workflow start Start: Prepare Reagents reagents Reagents: - Purified PI3K Isoforms - Lipid Substrate (PIP2) - ATP - Assay Buffer - CAL-101 (Serial Dilution) start->reagents incubation Incubate Kinase Reaction reagents->incubation detection Add Detection Reagents (e.g., ADP-Glo™ or HTRF®) incubation->detection readout Measure Signal (Luminescence or Fluorescence) detection->readout analysis Data Analysis: Plot Dose-Response Curve readout->analysis end Determine IC50 Value analysis->end

Caption: Workflow for determining PI3K inhibitor IC50 values.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of CAL-130 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of CAL-130 Hydrochloride, a phosphoinositide 3-kinase (PI3K) inhibitor used in research.[1][2] While this compound may be shipped as a non-hazardous chemical, it is imperative to handle all laboratory chemicals with care and to follow established waste disposal protocols.[1]

I. Pre-Disposal Safety and Handling

Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.

II. Waste Identification and Segregation

Proper segregation of chemical waste is the first and most crucial step in the disposal process to prevent dangerous reactions.

  • Do Not Mix: Never mix this compound with other chemical waste unless explicitly instructed by a qualified chemist or environmental health and safety (EHS) specialist.

  • Waste Streams: Segregate waste into distinct categories such as:

    • Solid Chemical Waste

    • Non-Halogenated Organic Solvents

    • Halogenated Organic Solvents

    • Aqueous Waste

    • Sharps

III. Step-by-Step Disposal Procedures

The following procedures are based on general best practices for the disposal of research-grade chemicals in a laboratory setting.

A. Disposal of Solid this compound

  • Container Selection: Use a designated, leak-proof, and clearly labeled solid chemical waste container. The container must be compatible with the chemical.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The quantity of the waste

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

  • Transfer: Carefully transfer the solid this compound into the labeled waste container. Avoid creating dust.

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[3][4] The SAA should be inspected weekly for any signs of leakage.[4]

B. Disposal of Solutions Containing this compound

  • Aqueous Solutions:

    • Small quantities of dilute aqueous solutions may, in some jurisdictions, be suitable for drain disposal if the pH is between 5.0 and 12.5 and the solution does not contain any other hazardous materials.[4] However, it is Northwestern University's policy to prohibit the drain disposal of all potentially hazardous chemicals.[5][6]

    • It is best practice to collect all aqueous solutions containing this compound in a designated, labeled aqueous waste container.

  • Organic Solvent Solutions:

    • Collect solutions of this compound in organic solvents in a designated solvent waste container.

    • Separate halogenated and non-halogenated solvents into different waste containers to facilitate proper disposal and recycling.[7]

    • Ensure the waste container is properly labeled with the full chemical names of all constituents.

  • Storage: Store liquid waste containers in secondary containment (such as a spill tray) within the SAA to prevent spills.[7]

C. Disposal of Contaminated Labware

  • Sharps: Any chemically contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as "Chemically Contaminated Sharps."[5]

  • Glassware and Plasticware: Glassware and plasticware contaminated with this compound should be rinsed with an appropriate solvent. The first rinse should be collected and disposed of as hazardous waste.[6] After thorough cleaning, the glassware can be reused. Disposable items should be placed in a designated container for chemically contaminated lab debris.[8]

  • PPE: Contaminated gloves, bench paper, and other disposable PPE should be collected in a designated solid waste container.

IV. Final Disposal

  • Contact EHS: Once a waste container is full or has been in accumulation for the maximum allowable time (often up to 12 months, but regulations vary), contact your institution's Environmental Health and Safety (EHS) department for waste pickup.[3]

  • Licensed Disposal Agency: The EHS department will arrange for the transportation and ultimate disposal of the chemical waste through a licensed chemical disposal agency, which will typically involve incineration for organic materials.[9]

V. Quantitative Data Summary

ParameterGuidelineSource
Maximum Satellite Accumulation 55 gallons of hazardous waste[3]
Maximum Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)[3]
Aqueous Disposal pH Range > 5.0 and < 12.5 (local regulations may prohibit)[4]
Flammable Liquid Flash Point < 140°F (considered hazardous)[3]

Experimental Protocols

As no specific neutralization or deactivation protocols for this compound are publicly available, the primary disposal method is collection and transfer to a licensed waste disposal contractor. Always consult with your institution's EHS department for specific guidance.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_prep Preparation cluster_segregation Segregation cluster_containment Containment cluster_storage Storage & Pickup start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe identify Identify Waste Type ppe->identify solid Solid identify->solid Solid Waste liquid Liquid identify->liquid Liquid Waste contaminated Contaminated Material identify->contaminated Contaminated Labware solid_container Labeled Solid Waste Container solid->solid_container liquid_container Labeled Liquid Waste Container liquid->liquid_container sharps_container Labeled Sharps Container contaminated->sharps_container Sharps debris_container Labeled Debris Container contaminated->debris_container Non-Sharps saa Store in Satellite Accumulation Area solid_container->saa liquid_container->saa sharps_container->saa debris_container->saa pickup Request EHS Pickup saa->pickup end End: Disposal by Licensed Agency pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling CAL-130 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for CAL-130 Hydrochloride was not located in the available resources. The following guidance is based on safety protocols for Phosphoinositide 3-kinase (PI3K) inhibitors, the class of compounds to which CAL-130 belongs. Researchers must consult the manufacturer-provided SDS for this compound upon receipt and adhere to their institution's specific safety protocols.

CAL-130 is a potent and specific dual inhibitor of the p110γ and p110δ isoforms of PI3K and is utilized in preclinical research, particularly in the study of T-cell acute lymphoblastic leukemia (T-ALL).[1][2] As a bioactive compound with potential health hazards, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for other PI3K inhibitors.[3][4]

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving is recommended).Prevents dermal absorption. Contaminated gloves should be changed immediately.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of powdered compound or solutions.
Body Protection A fully buttoned laboratory coat. A disposable lab coat is preferred.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary for procedures with a high potential for aerosolization or dust generation.Minimizes the risk of inhalation, especially when handling the powdered form of the compound.[4]

Operational and Disposal Plans

Safe handling of this compound extends beyond PPE and includes proper engineering controls, handling procedures, and waste disposal.

Engineering Controls:

  • All work involving the weighing, dissolving, and handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[3]

  • An eyewash station and a safety shower must be readily accessible in the laboratory.[3]

Handling Workflow:

The following diagram outlines the standard workflow for handling this compound from receipt to disposal.

G cluster_receiving Receiving & Storage cluster_preparation Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receiving Receive Package unpack Unpack in Fume Hood receiving->unpack storage Store in a Cool, Dry, Well-Ventilated Area unpack->storage weighing Weigh Compound in Fume Hood storage->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving experiment Use in Experiment dissolving->experiment solid_waste Solid Waste (Contaminated PPE, etc.) experiment->solid_waste liquid_waste Liquid Waste (Solutions) experiment->liquid_waste disposal Dispose as Hazardous Chemical Waste solid_waste->disposal liquid_waste->disposal

Workflow for Handling this compound.

Disposal Plan:

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste in accordance with institutional and local regulations.[3]

  • Solid Waste: Unused or expired this compound powder, along with all disposables that have come into direct contact with the compound (e.g., weigh boats, pipette tips, contaminated gloves), must be collected in a designated and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container. This waste stream should not be mixed with other solvent wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]

  • Labeling and Storage of Waste: All hazardous waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent used. These containers should be stored in a designated satellite accumulation area within the laboratory, kept closed except when adding waste, and placed in secondary containment to prevent spills.[3]

  • Waste Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in regular trash.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CAL-130 Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
CAL-130 Hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。